2-(Phenylsulfonyl)-1,3-cycloheptadiene
Description
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Properties
IUPAC Name |
2-(benzenesulfonyl)cyclohepta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c14-16(15,13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3-4,6-11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFCGKYPRPLNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471772 | |
| Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118160-44-4 | |
| Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(phenylsulfonyl)-1,3-cycloheptadiene, a valuable dienyl sulfone intermediate in organic synthesis. The document details a robust and environmentally conscious four-step synthetic pathway commencing from readily available starting materials: cycloheptanone and benzenethiol. This modern approach eschews the use of toxic heavy metals, such as mercury and selenium, which were employed in earlier synthetic strategies. Each step of the synthesis is meticulously described, including the underlying reaction mechanisms, detailed experimental protocols, and characterization of key intermediates. The guide is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of the preparation of this versatile building block.
Introduction: The Significance of Dienyl Sulfones
Dienyl sulfones, such as this compound, are powerful and versatile intermediates in modern organic synthesis. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the diene system, rendering it a valuable component in a variety of transformations. Notably, these compounds are excellent substrates in [4+2] cycloaddition reactions, including the Diels-Alder reaction, where they can act as either the diene or dienophile, depending on the reaction partner.[1] This dual reactivity opens avenues for the stereocontrolled synthesis of complex cyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutically active molecules.
The synthesis of this compound has evolved from methods requiring stoichiometric amounts of toxic heavy metals to more economical and environmentally benign procedures.[2] This guide focuses on a contemporary four-step synthesis that is scalable and avoids the generation of hazardous waste, making it a preferred method in both academic and industrial settings.[3]
Retrosynthetic Analysis and Synthetic Strategy
The target molecule, this compound, can be disconnected via a 1,4-elimination of hydrogen bromide from an allylic sulfone precursor. This precursor, in turn, is accessible through the oxidation of the corresponding allylic sulfide. The allylic sulfide can be prepared by the regioselective bromination of a vinyl sulfide, which is synthesized from cycloheptanone and benzenethiol. This retrosynthetic analysis leads to the following four-step forward synthesis:
-
Enol Thioether Formation: Acid-catalyzed reaction of cycloheptanone with benzenethiol to form 1-(phenylthio)cycloheptene.
-
Allylic Bromination: Regioselective bromination of 1-(phenylthio)cycloheptene at the allylic position using N-bromosuccinimide (NBS).
-
Oxidation: Oxidation of the resulting 7-bromo-1-(phenylthio)cycloheptene to the corresponding sulfone using an oxidizing agent such as Oxone.
-
Elimination: Base-mediated 1,4-elimination of hydrogen bromide from 1-(phenylsulfonyl)-7-bromocycloheptene to yield the target diene, this compound.
This synthetic approach is efficient, with an overall yield of approximately 56% from cycloheptanone, and notably, does not require chromatographic purification of the intermediates.[2]
Detailed Synthetic Protocol and Mechanistic Insights
This section provides a step-by-step guide for the synthesis of this compound, accompanied by explanations of the underlying reaction mechanisms.
Step 1: Synthesis of 1-(Phenylthio)cycloheptene
The first step involves the formation of an enol thioether from cycloheptanone and benzenethiol. This reaction is typically catalyzed by an acid, with montmorillonite KSF clay being an effective and easily removable catalyst.[2]
Mechanism: The acid catalyst protonates the carbonyl oxygen of cycloheptanone, activating it towards nucleophilic attack by the sulfur of benzenethiol. The resulting tetrahedral intermediate then undergoes dehydration to form the thermodynamically stable enol thioether. The use of a Dean-Stark trap is crucial to remove water and drive the equilibrium towards the product.
Caption: Mechanism of Enol Thioether Formation.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cycloheptanone, benzenethiol (1.05 equivalents), toluene (as solvent), and montmorillonite KSF clay (approx. 10% by weight of the ketone).
-
Heat the mixture to reflux and continue heating until water ceases to collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and filter to remove the montmorillonite KSF clay. Wash the filter cake with hexanes.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-(phenylthio)cycloheptene as a pale yellow oil.
| Parameter | Value |
| Cycloheptanone | 1.0 equiv. |
| Benzenethiol | 1.05 equiv. |
| Catalyst | Montmorillonite KSF (~10 wt%) |
| Solvent | Toluene |
| Temperature | Reflux |
| Typical Yield | ~88% |
Step 2: Allylic Bromination of 1-(Phenylthio)cycloheptene
The second step is the regioselective bromination of the enol thioether at the allylic position using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator.
Mechanism: The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. In the propagation steps, the bromine radical abstracts a hydrogen atom from the allylic position of 1-(phenylthio)cycloheptene to form a resonance-stabilized allylic radical and HBr. This allylic radical then reacts with a bromine source (Br₂), which is generated in low concentrations from the reaction of HBr with NBS, to form the allylic bromide product and another bromine radical, which continues the chain. The low concentration of Br₂ is key to favoring substitution over addition to the double bond.[4][5]
Caption: Mechanism of Allylic Bromination with NBS.
Experimental Protocol:
-
Dissolve 1-(phenylthio)cycloheptene in an inert solvent such as dichloromethane in a flask protected from light.
-
Cool the solution in an ice-water bath.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 7-bromo-1-(phenylthio)cycloheptene, which is used in the next step without further purification.
| Parameter | Value |
| 1-(Phenylthio)cycloheptene | 1.0 equiv. |
| NBS | 1.0 equiv. |
| Solvent | Dichloromethane |
| Temperature | 0-10 °C |
| Typical Yield | Quantitative (crude) |
Step 3: Oxidation of 7-Bromo-1-(phenylthio)cycloheptene to the Sulfone
The third step involves the oxidation of the sulfide to a sulfone. A common and effective reagent for this transformation is Oxone (potassium peroxymonosulfate), which is a powerful yet relatively safe oxidizing agent.
Mechanism: The oxidation of a sulfide to a sulfone with a peroxy acid like Oxone proceeds in two stages. First, the sulfide is oxidized to a sulfoxide. The more electron-deficient sulfoxide is then further oxidized to the sulfone. The reaction is an electrophilic oxidation where the sulfur atom of the sulfide acts as a nucleophile, attacking an electrophilic oxygen atom of the oxidant.[6]
Caption: Base-Mediated 1,4-Elimination.
Experimental Protocol:
-
Dissolve the crude 1-(phenylsulfonyl)-7-bromocycloheptene in acetonitrile.
-
Add triethylamine (excess, e.g., 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the elimination is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford this compound as a solid.
| Parameter | Value |
| 1-(Phenylsulfonyl)-7-bromocycloheptene | 1.0 equiv. |
| Triethylamine | ~1.1 equiv. |
| Solvent | Acetonitrile |
| Temperature | Room temperature |
| Typical Yield | High |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the diene system, as well as signals for the allylic and aliphatic protons of the seven-membered ring. The protons of the phenyl group will appear in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the four sp² carbons of the diene system, the sp² carbons of the phenyl ring, and the sp³ carbons of the cycloheptadiene ring. [7]* FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the sulfone group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). [8]The C=C stretching of the diene and the C-H stretching of the aromatic and aliphatic portions will also be present.
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values.
Alternative Synthetic Routes: A Historical Perspective
Prior to the development of the environmentally benign synthesis detailed above, the preparation of this compound relied on methods involving heavy metals. One notable method developed by Bäckvall involved a tandem selenosulfonation-oxidation of 1,3-cycloheptadiene. [2]This procedure, while effective, utilizes phenyl benzeneselenosulfonate and produces selenium-containing byproducts, which are toxic and require careful handling and disposal. Another older method for a similar six-membered ring system involved a phenylsulfonylmercuration of 1,3-cyclohexadiene followed by elimination of mercury. [2]These methods highlight the significant progress made in developing greener synthetic methodologies in organic chemistry.
Conclusion
This technical guide has detailed a modern, efficient, and environmentally conscious synthesis of this compound. By avoiding the use of toxic heavy metals and employing readily available starting materials, this four-step procedure provides a practical and scalable route to this valuable synthetic intermediate. The provided mechanistic insights and detailed protocols are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile dienyl sulfone in their own research endeavors.
References
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. J. Org. Chem.2002 , 67 (1), 200–204. [Link] [2][3]2. Meyers, D. J.; Fuchs, P. L. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed2002 . [Link]
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FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... - ResearchGate. [Link]
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Chemoselective thioether oxidation : r/Chempros - Reddit. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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Diels–Alder reaction - Wikipedia. [Link]
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Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]
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An In-depth Technical Guide to the Economical Synthesis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Abstract
This technical guide provides a comprehensive and in-depth overview of an economical and environmentally conscious synthesis of 2-(phenylsulfonyl)-1,3-cycloheptadiene. This versatile compound serves as a crucial intermediate in various organic syntheses, particularly in the construction of complex carbocyclic frameworks and electrocyclic reactions.[1] Traditional synthetic routes have often been hampered by the use of expensive and toxic reagents, such as those involving heavy metals, and the generation of significant waste.[2][3] This guide details a robust, four-step methodology that commences from readily available and inexpensive starting materials, cycloheptanone and benzenethiol, and notably, avoids the need for chromatographic purification, rendering it highly scalable and cost-effective for industrial applications.[3][4] We will delve into the mechanistic underpinnings of each synthetic step, providing a rationale for experimental choices and offering a detailed, step-by-step protocol suitable for implementation in a research or production setting.
Introduction: The Need for an Economical and Sustainable Synthesis
This compound is a valuable building block in modern organic chemistry. The phenylsulfonyl group acts as a powerful electron-withdrawing group, activating the diene system for a variety of transformations, including Diels-Alder reactions.[5][6] Its utility in the synthesis of complex molecules has driven the demand for efficient and scalable production methods.
Historically, the synthesis of 2-(arylsulfonyl)-1,3-cyclodienes has relied on methods that are ill-suited for large-scale production. For instance, a previously reported synthesis of this compound involved a tandem selenosulfonation-oxidation of 1,3-cycloheptadiene.[2][3] While effective on a laboratory scale, this method suffers from the use of expensive and toxic selenium reagents and generates stoichiometric heavy metal waste, posing significant environmental and cost challenges.[2][3]
The methodology presented in this guide, developed by Meyers and Fuchs, directly addresses these limitations.[4] It represents a significant advancement by providing a synthesis that is not only high-yielding but also economically viable and environmentally benign.[4] The four-step sequence, which we will explore in detail, is designed for large-scale production without the need for column chromatography.[3][4]
Overview of the Synthetic Strategy
The economical synthesis of this compound is achieved through a four-step sequence starting from cycloheptanone and benzenethiol. The overall transformation is depicted below:
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An In-depth Technical Guide to the Structural Analysis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate architecture of cyclic organic molecules provides a fertile ground for the discovery of novel therapeutic agents and the development of innovative synthetic methodologies. Among these, dienyl sulfones have emerged as versatile intermediates, with the phenylsulfonyl group acting as a powerful electron-withdrawing moiety that modulates the reactivity of the diene system. This guide offers a comprehensive technical exploration of the structural analysis of a key member of this class: 2-(phenylsulfonyl)-1,3-cycloheptadiene. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the scientific reasoning behind the analytical techniques and the interpretation of their results, providing a robust framework for researchers in the field.
I. Introduction: The Significance of this compound
This compound is a seven-membered carbocycle featuring a conjugated diene system activated by a phenylsulfonyl group at the 2-position. This strategic placement of the sulfonyl group significantly influences the molecule's electronic properties and conformational behavior, making it a valuable building block in organic synthesis. Its utility is particularly pronounced in cycloaddition reactions and other pericyclic processes where the electron-deficient nature of the diene is advantageous. A thorough understanding of its three-dimensional structure and spectroscopic signature is paramount for predicting its reactivity and designing new synthetic transformations.
II. Synthesis: An Economical and Environmentally Conscious Approach
The efficient synthesis of this compound is crucial for its application in research and development. A notable advancement in this area is the large-scale, cost-effective, and environmentally friendlier four-step synthesis developed by Meyers and Fuchs.[1][2] This method avoids the use of toxic heavy metal reagents, a significant drawback of earlier synthetic routes.[1]
The synthetic sequence, outlined below, commences with readily available starting materials and proceeds without the need for chromatographic purification of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure reported by Meyers and Fuchs.[1]
Step 1: Synthesis of 1-(Phenylthio)cycloheptene
-
To a solution of cycloheptanone and benzenethiol in a suitable solvent, add a catalytic amount of an acid catalyst.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, remove the solvent under reduced pressure to yield the crude 1-(phenylthio)cycloheptene, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(Phenylsulfonyl)-7-bromocycloheptene
-
Dissolve the crude 1-(phenylthio)cycloheptene in a suitable solvent and cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
After the reaction is complete, the crude bromide is obtained and used directly in the next step.
-
The subsequent oxidation of the sulfide to the sulfone is achieved using an oxidizing agent like Oxone® in a methanol/water mixture.
Step 3: Elimination to Yield this compound
-
To a magnetically stirred solution of the crude 1-(phenylsulfonyl)-7-bromocycloheptene in acetonitrile, add triethylamine.
-
Stir the reaction mixture at room temperature until the elimination is complete.
-
The volatiles are removed in vacuo to give this compound as a pale yellow solid.[1]
Diagram of the Synthetic Workflow
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 2-(Phenylsulfonyl)-1,3-cycloheptadiene
In the landscape of modern organic synthesis and medicinal chemistry, this compound stands out as a highly versatile and valuable intermediate. This seven-membered cyclic diene, functionalized with a phenylsulfonyl group at the 2-position, serves as a cornerstone for the construction of complex carbocyclic and heterocyclic frameworks.[1] Its unique electronic and structural properties, conferred by the potent electron-withdrawing sulfonyl group, render it an activated diene, primed for a variety of chemical transformations.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and applications, particularly within the realm of drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals seeking to leverage this powerful synthetic tool.
PART 1: Core Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.
Compound Identification:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118160-44-4 | [1][2] |
| Molecular Formula | C₁₃H₁₄O₂S | [1][2] |
| Molecular Weight | 234.31 g/mol | [2] |
| IUPAC Name | 2-(benzenesulfonyl)cyclohepta-1,3-diene | [1] |
| InChI Key | JBFCGKYPRPLNFA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CC=CC(=CC1)S(=O)(=O)C2=CC=CC=C2 | [1] |
PART 2: Synthesis – An Economical and Environmentally Conscious Approach
The accessibility of a starting material is critical for its widespread adoption. Early syntheses of this compound relied on methods such as the tandem selenosulfonation-oxidation of 1,3-cycloheptadiene.[4][5] While effective, these routes suffered from significant drawbacks, including the high cost of reagents, the toxicity of selenium and mercury-based compounds, and the generation of heavy metal waste.[4][5]
A landmark development by Meyers and Fuchs established a large-scale, economical, and environmentally friendly four-step synthesis that avoids these hazardous materials, requires no chromatography, and starts from inexpensive commercial reagents: cycloheptanone and benzenethiol.[5][6]
Logical Workflow of the Fuchs Synthesis
The causality behind this synthetic route is elegant in its simplicity. It begins by converting a simple cyclic ketone into a vinyl sulfide. This intermediate is then selectively brominated and oxidized to a sulfone, which creates an activated system. The final step is a base-mediated elimination reaction that efficiently generates the desired conjugated diene.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fuchs Synthesis
The following protocol is a summary of the multi-step synthesis. For precise quantities and safety information, consulting the original publication is mandatory.[4][6]
Step 1: Synthesis of 1-(Phenylthio)cycloheptene
-
Combine cycloheptanone and benzenethiol in a suitable solvent (e.g., toluene).
-
Add an acid catalyst (e.g., montmorillonite KSF).
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Upon reaction completion (monitored by TLC or GC), cool the mixture.
-
Work up the reaction by washing with aqueous base and brine.
-
Purify the crude product via vacuum distillation to yield 1-(phenylthio)cycloheptene.
Step 2: Bromination
-
Dissolve 1-(phenylthio)cycloheptene in a dry, non-polar solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add pyridine, followed by the dropwise addition of bromine.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous solution of a reducing agent (e.g., 10% Na₂SO₃).
-
Wash the organic layer and remove the solvent in vacuo to obtain the crude brominated sulfide intermediates.
Step 3: Oxidation to the Sulfone
-
Dissolve the crude brominated sulfides in a mixture of THF and a protic solvent like 2-propanol.
-
Add a solution of Oxone (potassium peroxymonosulfate) in water portion-wise, maintaining the temperature below 30 °C.
-
Stir vigorously until the oxidation is complete.
-
Perform an aqueous workup to isolate the crude 1-(phenylsulfonyl)-7-bromocycloheptene.
Step 4: Elimination to Form the Diene
-
Dissolve the crude 1-(phenylsulfonyl)-7-bromocycloheptene in acetonitrile.
-
Add triethylamine as the base to facilitate the elimination of HBr.
-
Stir the reaction at room temperature until completion.
-
Remove the volatiles in vacuo to yield the final product, this compound, as a pale yellow solid.[5]
PART 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems directly from the influence of the phenylsulfonyl group. This powerful electron-withdrawing group significantly modulates the reactivity of the diene system.
Key Reactive Properties:
-
Enhanced Electrophilicity: The sulfonyl group polarizes the diene, making C1 and C3 more susceptible to nucleophilic attack and enhancing its reactivity as a dienophile in certain cycloadditions.[1]
-
Transition State Stabilization: The sulfonyl group can stabilize transition states in various reactions, influencing reaction rates and selectivity.[1]
-
Precursor to Epoxides: It is a key substrate for Jacobsen catalytic asymmetric epoxidation, yielding valuable chiral vinyl sulfone epoxides that are mainstays in various research projects.[4][5]
-
Isomerization: Under basic conditions, this compound can isomerize to the thermodynamically more stable 3-(phenylsulfonyl)-1,4-cycloheptadiene.[4] This highlights the importance of reaction conditions; acid-catalyzed eliminations are used to avoid this side reaction during synthesis.[4]
Caption: Key chemical transformations of this compound.
PART 4: Applications in Drug Discovery and Development
While this compound itself is primarily a synthetic intermediate, its structural motifs—the sulfonyl group and the cycloheptadiene core—are highly relevant in medicinal chemistry.
The Role of the Sulfonyl Group in Drug Design
The sulfonyl group is a privileged functional group in drug design for several strategic reasons:[7][8]
-
Metabolic Stability: It is structurally stable and resistant to metabolic degradation, which can prolong a drug's duration of action by blocking metabolically weak spots in a molecule.[7][8]
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, enabling strong and specific interactions with protein targets, thereby enhancing binding affinity and biological activity.[7][9]
-
Modulation of Physicochemical Properties: As a polar group, its introduction can modulate a molecule's solubility, acidity, and overall polarity, which is crucial for optimizing pharmacokinetic properties like absorption and bioavailability.[7][8]
-
Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing chemists to fine-tune a molecule's properties while maintaining or improving its biological activity.[7]
The Cycloheptadiene Scaffold
The seven-membered carbocyclic ring provides a flexible yet constrained three-dimensional scaffold. This is advantageous for positioning substituents in specific vectors to optimize interactions within a biological target's binding pocket. Derivatives of dibenzocycloheptene, a related structure, have found applications as antihistamines (e.g., Cyproheptadine) and have been investigated for other central nervous system activities.[10][11][12][13] The diene functionality within the ring serves as a handle for further synthetic elaboration, allowing for the creation of diverse molecular libraries for screening.
Research has indicated that this compound may possess inherent biological activities, including potential antimicrobial and anticancer properties, making it and its derivatives interesting candidates for further investigation.[1]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a testament to the progress of synthetic chemistry toward more efficient, safer, and environmentally benign methodologies. Its robust and economical synthesis has made it readily accessible for a wide range of applications. The unique reactivity imparted by the phenylsulfonyl group makes it a powerful tool for constructing complex molecular architectures, particularly chiral epoxides and other functionalized carbocycles. For medicinal chemists and drug development professionals, this compound represents a valuable starting point for creating novel scaffolds, leveraging the well-established benefits of the sulfonyl group to design the next generation of therapeutic agents. Future research will likely focus on expanding the library of derivatives from this versatile intermediate and exploring their potential in hitting challenging biological targets.
References
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Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10955085, 2-(Phenylsulfonyl)-1,3-cyclohexadiene. Retrieved from [Link]
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Harman, W. D., et al. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. National Institutes of Health. [Link]
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Various Authors. (2021). Application of Sulfonyl in Drug Design. ResearchGate. [Link]
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Various Authors. (2021). Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]
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Villani, F. J., et al. (1964). DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II. Journal of Medicinal Chemistry, 7, 457–460. [Link]
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Various Authors. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]
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Various Authors. (2023). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI. [Link]
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The Synthesis and Strategic Application of 2-(Phenylsulfonyl)-1,3-cycloheptadiene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of 2-(phenylsulfonyl)-1,3-cycloheptadiene, a versatile intermediate in modern organic synthesis. We will traverse the historical evolution of its preparation, from early methods fraught with hazardous reagents to the contemporary, environmentally benign protocols that have enabled its large-scale production. Detailed experimental procedures, mechanistic insights, and characterization data are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this valuable synthetic building block. The guide culminates in a discussion of its strategic applications, particularly in the asymmetric synthesis of complex molecules.
Introduction: A Molecule of Strategic Importance
This compound (Chemical Formula: C₁₃H₁₄O₂S; CAS Number: 118160-44-4) has emerged as a key intermediate in organic synthesis, prized for the unique reactivity conferred by the phenylsulfonyl group conjugated to a seven-membered diene system.[1] This electron-withdrawing sulfonyl group activates the diene for a variety of transformations, most notably in stereoselective epoxidations and cycloaddition reactions.[2] Its utility as a precursor to chiral building blocks has cemented its place in the toolbox of synthetic chemists targeting complex natural products and novel therapeutic agents.[1] This guide will illuminate the path of its discovery and the development of efficient synthetic routes that have made this versatile molecule readily accessible.
A Tale of Two Syntheses: From Hazardous Precedents to Green Innovation
The history of this compound's synthesis is a compelling narrative of progress in synthetic methodology, moving from toxic and inefficient methods to an economical and environmentally conscious approach.
The Bäckvall Era: Pioneering but Problematic
Initial forays into the synthesis of sulfonyl-substituted dienes were pioneered by Jan-E. Bäckvall and his research group. Their early work provided the foundation for accessing these compounds, though the methods employed reagents that are now largely avoided due to their toxicity and the generation of heavy metal waste.
One of the first described methods for a related six-membered ring system involved a phenylsulfonylmercuration of 1,3-cyclohexadiene, followed by an elimination of mercury(0).[2] For the seven-membered ring system, Bäckvall's group developed a tandem selenosulfonation-oxidation of 1,3-cycloheptadiene using phenyl benzeneselenosulfonate.[2] While effective in providing the desired product, these methods suffer from significant drawbacks, including the use of toxic mercury and selenium reagents and the stoichiometric production of heavy metal waste, making them unsuitable for large-scale synthesis.[2]
The Meyers and Fuchs Breakthrough: An Economical and Eco-Friendly Revolution
A significant advancement in the synthesis of this compound was reported in 2002 by David J. Meyers and Philip L. Fuchs.[3] Their four-step synthesis, starting from readily available and inexpensive cycloheptanone and benzenethiol, represents a paradigm shift towards a more sustainable and scalable production of this important intermediate.[3] This method, which avoids the use of toxic heavy metals and the need for chromatographic purification, has become the preferred route for obtaining this compound.
The four-step sequence, which will be detailed in the experimental section, involves:
-
Formation of the enol thioether from cycloheptanone and benzenethiol.
-
Regioselective bromination of the enol thioether.
-
Oxidation of the resulting α-bromo sulfide to the corresponding sulfone.
-
Base-mediated elimination to afford the final this compound.
This innovative approach not only improved the safety and environmental profile of the synthesis but also made the target molecule available in large quantities, thereby facilitating its broader application in research and development.[3]
Detailed Synthetic Protocols: The Meyers-Fuchs Four-Step Synthesis
The following protocols are based on the large-scale, chromatography-free synthesis developed by Meyers and Fuchs.[3]
Step 1: Synthesis of 1-(Phenylthio)cycloheptene
This step involves the acid-catalyzed reaction of cycloheptanone with benzenethiol to form the corresponding enol thioether.
-
Experimental Protocol:
-
To a mechanically stirred solution of cycloheptanone (540 g, 4.81 mol) and benzenethiol (557 g, 5.05 mol) in toluene (200 mL) is added montmorillonite KSF clay (50 g).
-
The mixture is heated to reflux for 48 hours.
-
After cooling to room temperature, the clay catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation to yield 1-(phenylthio)cycloheptene.
-
Caption: Formation of 1-(Phenylthio)cycloheptene.
Step 2 & 3: Bromination and Oxidation
This sequence involves the regioselective bromination of the enol thioether followed by oxidation to the sulfone.
-
Experimental Protocol:
-
1-(Phenylthio)cycloheptene is dissolved in a suitable solvent and treated with a brominating agent such as N-bromosuccinimide (NBS) to afford the α-bromo sulfide.
-
The crude α-bromo sulfide is then oxidized using an oxidant like Oxone® in a biphasic solvent system to produce the corresponding α-bromo sulfone.
-
Caption: Final Elimination Step.
Physicochemical Properties and Spectroscopic Characterization
This compound is typically isolated as a solid at room temperature. The following data is compiled from the literature for its characterization.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₂S |
| Molecular Weight | 234.32 g/mol [1] |
| CAS Number | 118160-44-4 [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz) δ: 1.48-1.66 (m, 4H), 1.72-1.84 (m, 2H), 2.85 (m, 2H), 2.92 (m, 2H), 7.48-7.58 (m, 2H), 7.58-7.64 (m, 1H), 7.90-7.96 (m, 2H). [2]* ¹³C NMR (CDCl₃, 75 MHz) δ: 23.70, 25.07, 30.17, 30.72, 44.66, 127.56, 128.70, 133.14, 136.26, 140.42, 143.31. [2]
Applications in Organic Synthesis
The synthetic utility of this compound primarily stems from its role as a precursor to chiral building blocks, most notably through the Jacobsen-Katsuki epoxidation.
Jacobsen-Katsuki Asymmetric Epoxidation
The electron-withdrawing nature of the phenylsulfonyl group makes the diene an excellent substrate for asymmetric epoxidation. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, allows for the highly enantioselective formation of vinyl sulfone epoxides. [2][4]These chiral epoxides are versatile intermediates that can be further elaborated into a variety of complex molecular architectures.
Caption: Asymmetric Epoxidation.
Role in Drug Discovery and Development
While specific examples of this compound being incorporated into a marketed drug are not readily available in the public domain, its derivatives are of significant interest in medicinal chemistry. The phenylsulfonyl moiety is a common pharmacophore in a variety of biologically active molecules, and the ability to generate chiral seven-membered ring systems from this starting material makes it a valuable tool for the synthesis of novel drug candidates. [1]Research is ongoing to explore the potential of its derivatives as antimicrobial and anticancer agents. [1]
Conclusion
The journey of this compound from a synthetically challenging molecule prepared via hazardous routes to a readily accessible building block is a testament to the power of innovation in synthetic organic chemistry. The economical and environmentally friendly synthesis developed by Meyers and Fuchs has unlocked the full potential of this versatile intermediate, paving the way for its widespread use in the stereoselective synthesis of complex molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic importance of this compound is poised to increase even further.
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A Technical Guide to Quantum Chemical Calculations for Phenylsulfonyl Cycloheptadienes in Drug Discovery
Foreword: Bridging Theory and Application in Modern Drug Development
In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable. It provides a powerful lens to scrutinize molecular interactions, reaction mechanisms, and electronic properties with a level of detail that experimental methods alone cannot achieve. This guide is crafted for researchers, medicinal chemists, and drug development professionals who seek to leverage quantum chemical calculations to unravel the complexities of phenylsulfonyl cycloheptadienes. These scaffolds are of significant interest due to their potential in synthesizing novel therapeutic agents, often through intricate pericyclic reactions.
This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and intuitive workflow, mirroring the thought process of a computational scientist. We will delve into the causality behind methodological choices, ensuring that each step is not merely a procedural instruction but a scientifically reasoned decision. Our focus is on building a self-validating computational protocol that is both robust and defensible, grounded in established theoretical principles and supported by authoritative literature.
The Scientific Imperative: Why Phenylsulfonyl Cycloheptadienes Warrant Computational Investigation
The phenylsulfonyl group (-SO₂Ph) is a potent electron-withdrawing moiety that significantly influences the electronic structure and reactivity of the cycloheptadiene ring.[1][2] Its presence can modulate the energetics and stereoselectivity of pericyclic reactions, such as Diels-Alder or electrocyclic reactions, which are fundamental in constructing complex molecular architectures.[3][4][5] Understanding these effects at a quantum-mechanical level is paramount for the rational design of synthetic pathways and, ultimately, for the development of novel drug candidates.[6][7]
Computational studies on the sulfonyl group have revealed a highly polarized S-O bond and downplay the role of d-orbital participation, favoring a model of polar interactions and hyperconjugation.[8][9][10] The cycloheptadiene system, a seven-membered ring, possesses a complex conformational landscape, with twist-chair conformations often being the most stable.[11][12] The interplay between the conformational preferences of the ring and the electronic influence of the phenylsulfonyl substituent presents a compelling case for detailed computational analysis.
This guide will use a hypothetical research objective: to elucidate the mechanism and stereoselectivity of a thermally induced electrocyclic ring-closure of a phenylsulfonyl-substituted cycloheptatriene to the corresponding bicyclic phenylsulfonyl cycloheptadiene. This will serve as a practical framework for demonstrating the application of quantum chemical calculations.
The Computational Toolkit: Methodological Considerations
The choice of computational methods is a critical decision that directly impacts the accuracy and feasibility of the study. Our approach is guided by the principles of balancing computational cost with the required level of theoretical rigor.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[13][14] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density, making it suitable for molecules of pharmaceutical interest.[13]
-
Choice of Functional: The selection of the exchange-correlation functional is crucial. For pericyclic reactions and systems involving main group elements like sulfur, hybrid functionals often provide reliable results.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides a good starting point for many organic systems.[15]
-
M06-2X (Minnesota, 2006, 2X): This functional is known to perform well for main-group thermochemistry and kinetics, making it a strong candidate for studying reaction mechanisms.[16][17]
-
Describing the Electrons: The Role of Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly affects the quality of the calculation.
-
Pople-style Basis Sets: These are a popular choice for their efficiency.
-
6-311+G(d,p): This triple-zeta basis set includes diffuse functions (+) on heavy atoms to describe non-covalent interactions and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for anisotropy in the electron distribution.[15]
-
-
Correlation-Consistent Basis Sets: Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit.
Mimicking Reality: The Inclusion of Solvent Effects
Reactions in the drug discovery context are almost invariably carried out in solution. Therefore, accounting for the effect of the solvent is essential for obtaining physically meaningful results.
-
Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. They offer a computationally efficient way to incorporate bulk solvent effects.[21][22][23]
A Step-by-Step Computational Protocol
This section outlines a detailed workflow for investigating the electrocyclic ring-closure of a phenylsulfonyl cycloheptatriene.
Workflow Overview
The following diagram illustrates the key stages of our computational investigation.
Caption: A typical workflow for computational investigation of a reaction mechanism.
Experimental Protocol: Step-by-Step Methodology
Software: Gaussian, Q-Chem, Molpro, or the Schrödinger suite are all suitable for these calculations.[25][26] This protocol will be described in a software-agnostic manner.
Step 1: Initial Structure Preparation and Optimization
-
Build the Molecule: Construct the 3D structure of the starting phenylsulfonyl cycloheptatriene using a molecular builder.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94) or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)). This provides a reasonable starting geometry.
Step 2: Conformational Analysis of the Reactant
-
Conformational Search: Due to the flexibility of the seven-membered ring, a thorough conformational search is crucial.[27][28][29] This can be performed using specialized software (e.g., CREST) or through systematic rotation of dihedral angles followed by optimization.[30]
-
Re-optimization and Ranking: Take the low-energy conformers identified in the search and re-optimize them at the target level of theory (e.g., M06-2X/6-311+G(d,p) with IEFPCM for the chosen solvent).
-
Identify the Global Minimum: The conformer with the lowest electronic energy is considered the global minimum and will be used as the starting point for the reaction pathway investigation.
Step 3: Locating the Transition State (TS)
-
Initial Guess for the TS: The transition state for a pericyclic reaction can be estimated by interpolating between the reactant and product structures or by using a synchronous transit-guided quasi-Newton (STQN) method.
-
TS Optimization: Perform a transition state optimization from the initial guess. This calculation aims to find a first-order saddle point on the potential energy surface.
-
TS Verification: A true transition state must have exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.
Step 4: Mapping the Reaction Pathway
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactant and product minima.[31] This confirms that the located TS indeed connects the desired reactant and product.
Step 5: Analysis and Interpretation
-
Thermochemical Analysis: From the vibrational frequencies of the optimized reactant, transition state, and product, calculate the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies. This allows for the determination of the activation energy and the overall reaction energy.
-
Frontier Molecular Orbital (FMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactant. For pericyclic reactions, the symmetry of these orbitals governs the stereochemical outcome according to the Woodward-Hoffmann rules.[4][32]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the electronic structure, including atomic charges and hyperconjugative interactions, helping to understand the role of the phenylsulfonyl group.[8][9]
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and ease of comparison.
Table 1: Relative Energies of Phenylsulfonyl Cycloheptatriene Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1a (Global Minimum) | 0.00 | 0.00 |
| 1b | 1.25 | 1.30 |
| 1c | 2.50 | 2.65 |
| ... | ... | ... |
Calculated at the M06-2X/6-311+G(d,p) level with IEFPCM (Toluene).
Table 2: Calculated Energy Barriers for the Electrocyclic Ring-Closure
| Electronic Energy (Hartree) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | |
| Reactant (1a) | -XXX.XXXXXX | 0.00 | 0.00 |
| Transition State (TS1) | -YYY.YYYYYY | 25.5 | 24.8 |
| Product (2a) | -ZZZ.ZZZZZZ | -15.2 | -15.8 |
Calculated at the M06-2X/6-311+G(d,p) level with IEFPCM (Toluene).
Visualizing Key Concepts
Visual representations are essential for conveying complex information.
Diagram 1: Frontier Molecular Orbital Interaction in a Diels-Alder Reaction
Caption: FMO theory explains cycloaddition reactivity through HOMO-LUMO interaction.
Diagram 2: Energy Profile of the Electrocyclic Reaction
Caption: A simplified Gibbs free energy profile for the electrocyclic reaction.
Conclusion: From In Silico Insights to Laboratory Success
This guide has provided a comprehensive framework for applying quantum chemical calculations to the study of phenylsulfonyl cycloheptadienes. By carefully selecting appropriate theoretical methods and following a rigorous computational protocol, researchers can gain deep insights into the conformational preferences, reaction mechanisms, and electronic properties of these important molecules. The knowledge gleaned from these in silico experiments can directly inform synthetic strategies, leading to more efficient and selective routes for the creation of novel drug candidates. The synergy between computational and experimental chemistry is a cornerstone of modern drug discovery, and the principles outlined herein are intended to empower researchers to harness this synergy to its fullest potential.
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thermal stability of 2-(phenylsulfonyl)-1,3-cycloheptadiene
An In-Depth Technical Guide to the Thermal Stability of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of modern organic synthesis and drug development, the utility of a reagent is intrinsically linked to its stability. A comprehensive understanding of a molecule's behavior under thermal stress is paramount for ensuring reaction reproducibility, defining safe handling and storage protocols, and predicting its fate in complex reaction mixtures. This guide focuses on this compound, a versatile building block whose applications in cycloaddition reactions underscore the importance of its thermal characteristics. While this compound is a valuable synthetic intermediate, a gap exists in the public domain regarding its specific thermal stability profile.
This document serves as both a repository of current knowledge and a methodological framework for researchers. It consolidates the known synthesis and reactivity of this compound and, critically, provides a detailed, field-proven protocol for its thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By explaining the causality behind experimental choices and proposing potential decomposition pathways, this guide is designed to empower researchers, scientists, and drug development professionals to confidently assess and utilize this important molecule.
Introduction to this compound
This compound is a cyclic diene bearing a powerful electron-withdrawing phenylsulfonyl group. This substitution pattern activates the diene system, making it a highly valuable substrate in a variety of chemical transformations, most notably in Diels-Alder and other cycloaddition reactions.[1][2] The sulfonyl group not only influences the regioselectivity and stereoselectivity of these reactions but can also serve as a versatile synthetic handle for further molecular elaboration.[3] Its role as a precursor to complex polycyclic systems makes it a molecule of significant interest to medicinal chemists and synthetic organic chemists alike.
The thermal stability of this compound is a critical parameter. For synthetic applications, knowledge of its decomposition temperature is essential for optimizing reaction conditions (e.g., heating) and preventing the formation of unwanted byproducts. For storage and handling, particularly at scale in a pharmaceutical setting, understanding its thermal properties is a matter of safety and quality control.
Synthesis and Physicochemical Properties
A robust and environmentally conscious synthesis of this compound has been developed, proceeding in four steps from cycloheptanone and benzenethiol without the need for chromatography for large-scale preparations.[4][5] This method avoids the use of toxic heavy metal reagents, such as mercury and selenium, which were employed in earlier synthetic routes.[6]
The general synthetic pathway is outlined below:
Caption: Economical synthesis of this compound.
The final product is described as a pale yellow solid.[5] While a specific melting point is not prominently reported in the large-scale synthesis, a related isomer, 3-(phenylsulfonyl)-1,4-cycloheptadiene, is reported to have a melting point of 91-93 °C, suggesting the target compound is a solid at room temperature.[6]
Known Chemical Reactivity: Clues to Thermal Behavior
The primary documented application of this compound is as a diene in cycloaddition reactions.[6] Diels-Alder reactions, which involve the [4+2] cycloaddition of a conjugated diene and a dienophile, often require thermal energy to proceed at a reasonable rate.[7] The fact that this compound successfully participates in such reactions indicates a degree of thermal stability sufficient to withstand typical reaction conditions (e.g., refluxing in solvents like toluene or xylene) without significant decomposition.
However, the presence of the sulfonyl group also introduces potential thermal liabilities. It is well-established that sulfones can undergo thermal elimination of sulfur dioxide (SO₂), a process known as cheletropic extrusion. This reaction is often a retro-Diels-Alder reaction where the sulfone is part of a cyclic system, leading to the formation of a new diene. While this compound itself is not the product of a Diels-Alder reaction with SO₂, the possibility of SO₂ elimination under more forcing thermal conditions cannot be discounted.
Assessing Thermal Stability: A Proposed Experimental Framework
Given the absence of published TGA or DSC data, this section provides a detailed, self-validating protocol for determining the thermal stability profile of this compound.
Caption: Workflow for comprehensive thermal stability analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an inert alumina crucible.
-
Causality: A sample size in this range ensures a detectable mass change without overwhelming the sensor or causing thermal lag. Alumina is chosen for its high thermal stability and inertness.
-
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment.
-
Causality: An inert atmosphere is critical to study the intrinsic thermal stability. Running the experiment in air could lead to oxidative decomposition, which is a different chemical process.[8]
-
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[9] Extending the range to 600 °C ensures that the complete decomposition profile is captured.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (Td5%).[10] Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and to characterize the energetics (endothermic or exothermic nature) of decomposition.[11]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Causality: Hermetic sealing prevents mass loss due to volatilization before decomposition, which could interfere with the heat flow measurement.
-
-
Atmosphere: Maintain a nitrogen purge (20-50 mL/min) throughout the experiment.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature just beyond the TGA decomposition onset at 10 °C/min.
-
Causality: The temperature range should be sufficient to observe melting but should not go far into the decomposition region to avoid extensive contamination of the DSC cell.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C).
-
Identify any endothermic peaks, which may correspond to melting (Tm). The area under this peak corresponds to the enthalpy of fusion (ΔHf).
-
Identify any sharp exothermic peaks, which are indicative of a rapid, energetic decomposition. The onset temperature and enthalpy of this exotherm are critical safety parameters.[12]
-
Hypothesized Thermal Decomposition Pathways
In the absence of experimental data, we can hypothesize potential decomposition pathways based on the molecule's structure. A likely high-temperature pathway involves the cheletropic extrusion of sulfur dioxide, a common decomposition route for sulfones.
Caption: Hypothesized thermal decomposition via SO₂ extrusion. (Note: As I cannot generate images, the DOT script uses text placeholders for chemical structures.)
This pathway would result in the loss of the phenylsulfonyl group. The initial mass loss in TGA might correspond to the loss of SO₂ (64 g/mol ) and a benzene fragment (78 g/mol ), leaving behind a cycloheptadiene moiety which would further decompose at higher temperatures. Evolved Gas Analysis (EGA) coupled with TGA (TGA-MS or TGA-IR) would be the definitive technique to confirm this hypothesis by identifying the gaseous byproducts in real-time.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.
Table 1: Summary of TGA Data
| Parameter | Atmosphere | Value (°C) |
|---|---|---|
| Td5% (5% Mass Loss) | Nitrogen | Record Value |
| Td10% (10% Mass Loss) | Nitrogen | Record Value |
| Tmax1 (Peak 1 DTG) | Nitrogen | Record Value |
| Mass Loss at Peak 1 | Nitrogen | Record Value (%) |
| Tmax2 (Peak 2 DTG) | Nitrogen | Record Value |
| Mass Loss at Peak 2 | Nitrogen | Record Value (%) |
| Final Residue @ 600°C | Nitrogen | Record Value (%) |
Table 2: Summary of DSC Data
| Parameter | Atmosphere | Value (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting Onset (Tm, onset) | Nitrogen | Record Value | N/A |
| Melting Peak (Tm, peak) | Nitrogen | Record Value | Record ΔHf |
| Decomposition Onset (Texo, onset) | Nitrogen | Record Value | N/A |
| Decomposition Peak (Texo, peak) | Nitrogen | Record Value | Record ΔHd |
Interpretation Note: A high onset of decomposition (e.g., > 200 °C) in TGA coupled with the absence of a sharp exotherm in DSC before this temperature would suggest good thermal stability, suitable for use in high-boiling solvents. Conversely, a low decomposition temperature or a large, sharp exotherm would indicate a potential thermal hazard, necessitating stricter temperature controls during reactions and storage.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate with demonstrated utility. While its participation in thermally-driven cycloaddition reactions implies a degree of stability, a comprehensive, quantitative assessment of its thermal properties is not currently available in the literature.
This guide provides the necessary framework for any researcher to perform this characterization with scientific rigor. By following the detailed TGA and DSC protocols, one can establish a definitive thermal stability profile. Based on the general behavior of sulfonyl-dienes, it is recommended to:
-
Store the compound in a cool, dry place, away from excessive heat.
-
When used in reactions, carefully control the temperature, especially when scaling up. Use of a reaction calorimeter is advised for large-scale processes to monitor heat flow.
-
Assume that decomposition may produce gaseous SO₂, and ensure adequate ventilation.
The execution of the proposed experiments will fill a critical knowledge gap, enhancing the safe and effective use of this versatile molecule in the scientific community.
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link][6]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed.[Link][4]
-
Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society.[Link][5]
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Chafin, K. S., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH.[Link][3]
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Li, W., et al. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI.[Link]
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Ouahdi, Z., et al. (2021). The cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene, 1a, with... ResearchGate.[Link][1]
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Padwa, A., et al. (1995). (Phenylsulfonyl)allenes as Substrates for Cycloaddition Reactions: Intramolecular Cyclizations onto Unactivated Alkenes. ElectronicsAndBooks.[Link]
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Wang, Z., et al. (2019). Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Ribeiro, N., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI.[Link][7]
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Altarawneh, S. S., et al. (2023). Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate.[Link][10]
-
Padwa, A. (n.d.). The [3+2]Cycloaddition Reaction. SlidePlayer.[Link]
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Johnson, R. P., & Daoust, K. J. (1995). Stability and thermal rearrangement of (E,E)-1,3-cycloheptadiene and trans-bicyclo[3.2.0]hept-6-ene. PubMed.[Link]
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Le-Huu, M., et al. (2021). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate.[Link][12]
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Al-Masoudi, N. A., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.[Link]
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Hsiao, S. H., & Lin, S. Y. (2012). TGA and DSC curves of polyimide 4d with a heating rate of 20 °C/min. ResearchGate.[Link][9]
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Crockett, M. P., et al. (2021). Thermogravimetric Analysis (TGA) of the sulfur polymers. Two mass... ResearchGate.[Link]
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Lee, S. Y., et al. (2018). TGA and DSC curves of TPSiS: (a) TGA and (b) DSC. ResearchGate.[Link]
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TA Instruments. (2021). Webinar: Polymer Characterization using DSC & TGA. YouTube.[Link][11]
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Bäckvall, J. E., et al. (1998). The Use of Sulfonyl 1,3-Dienes in Organic Synthesis. PubMed.[Link][2]
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Liaw, D. J., et al. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate.[Link]
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El-Sayed, A. M., et al. (2022). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. PMC - NIH.[Link][8]
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Bakhtin, K. I., et al. (2022). Reactions of 2-Arylthio- and 2-Arylsulfonyl-1-nitro-1-phenylethenes with Amines. MDPI.[Link]
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Methodological & Application
The Versatile Synthon: Applications of 2-(Phenylsulfonyl)-1,3-cycloheptadiene in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Seven-Membered Ring System
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is a perpetual driving force. Among the arsenal of synthetic tools, cycloaddition reactions stand out for their ability to rapidly build cyclic frameworks with a high degree of control. Within this context, 2-(phenylsulfonyl)-1,3-cycloheptadiene has emerged as a versatile and powerful building block, offering chemists a gateway to a diverse array of carbocyclic and heterocyclic scaffolds. The strategic placement of the phenylsulfonyl group on the seven-membered diene core imparts a unique reactivity profile, enabling its participation in a range of pericyclic reactions and serving as a precursor to other valuable synthetic intermediates. This comprehensive guide delves into the multifaceted applications of this compound, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. We will explore its role in cycloaddition chemistry, its transformation into valuable epoxide intermediates, and its utility in the synthesis of complex natural products, all while elucidating the mechanistic underpinnings that govern its reactivity.
I. Synthesis of this compound: A Practical and Scalable Approach
The accessibility of a key starting material is paramount for its widespread application. Fortunately, an economical and environmentally conscious synthesis of this compound has been developed, making it readily available for synthetic endeavors.[1][2] The procedure, which can be performed on a large scale without the need for chromatography, involves a four-step sequence starting from readily available cycloheptanone and benzenethiol.[1][2]
Protocol 1: Large-Scale Synthesis of this compound[1][2]
Step 1: Synthesis of 1-(Phenylthio)cycloheptene
-
To a solution of cycloheptanone and benzenethiol in a suitable solvent, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Upon completion, neutralize the acid, and isolate the crude 1-(phenylthio)cycloheptene.
Step 2: Allylic Bromination
-
Dissolve the crude 1-(phenylthio)cycloheptene in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to initiate the allylic bromination.
-
After the reaction is complete, wash the mixture to remove succinimide and concentrate to obtain the crude allylic bromide.
Step 3: Oxidation to the Sulfone
-
Dissolve the crude allylic bromide in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting sulfide is consumed.
-
Work up the reaction to remove the m-chlorobenzoic acid.
Step 4: Elimination to Form the Diene
-
Dissolve the crude sulfone in a suitable solvent (e.g., acetonitrile).
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to effect the elimination of HBr.
-
Stir the reaction at room temperature until completion.
-
Isolate the final product, this compound, by extraction and concentration. The product is often obtained as a solid that can be purified by recrystallization.
II. The Power of Pericyclic Reactions: this compound in Cycloadditions
The core utility of this compound lies in its ability to participate in a variety of pericyclic reactions, most notably Diels-Alder [4+2] cycloadditions. The phenylsulfonyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the diene system, allowing it to react with a broad range of dienophiles.
A. Diels-Alder [4+2] Cycloadditions: Constructing Bicyclo[3.2.2]nonane Scaffolds
The Diels-Alder reaction provides a powerful method for the construction of six-membered rings.[3][4][5][6] When this compound acts as the diene, the reaction leads to the formation of bicyclo[3.2.2]nonane derivatives, a structural motif present in a number of natural products. The phenylsulfonyl substituent not only activates the diene but also directs the regioselectivity of the cycloaddition.
Causality in Experimental Choices: The choice of dienophile is critical in determining the outcome of the Diels-Alder reaction. Electron-deficient dienophiles, such as maleic anhydride or acrylates, react readily with the electron-rich diene system of this compound. The reaction conditions, including temperature and solvent, can be optimized to control the stereoselectivity (endo/exo selectivity) of the reaction. Lewis acid catalysis can also be employed to enhance the reaction rate and selectivity.
dot
Caption: [4+3] Cycloaddition with an oxyallyl cation.
III. A Gateway to Chiral Building Blocks: Asymmetric Epoxidation
Beyond its direct use in cycloadditions, this compound serves as an excellent precursor for the synthesis of chiral epoxy vinyl sulfones. These epoxides are highly valuable intermediates that can undergo a variety of stereospecific transformations. The Jacobsen-Katsuki asymmetric epoxidation is a particularly effective method for this transformation, providing access to enantioenriched epoxides with high selectivity. [7][8][9][10][11] Causality in Experimental Choices: The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst and a terminal oxidant, such as sodium hypochlorite (bleach) or m-CPBA. The choice of the chiral ligand on the salen catalyst determines the absolute stereochemistry of the resulting epoxide. The reaction is typically carried out in a two-phase system or with the addition of a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the aqueous oxidant. The addition of an axial ligand, such as N-methylmorpholine N-oxide (NMO), can often improve the catalyst's turnover number and enantioselectivity.
dot
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Application Notes & Protocols: 2-(Phenylsulfonyl)-1,3-cycloheptadiene in Diels-Alder Cycloadditions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 2-(phenylsulfonyl)-1,3-cycloheptadiene in Diels-Alder reactions. While classically defined as a diene, the powerful electron-withdrawing nature of the phenylsulfonyl group imparts unique reactivity, allowing it to function as a highly versatile building block in cycloaddition chemistry. We will explore the synthesis of this reagent, the mechanistic principles governing its reactivity, and detailed protocols for its successful application in constructing complex cyclic systems.
Introduction: A Versatile Diene for Complex Synthesis
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing six-membered rings with exceptional regio- and stereocontrol.[1][2] The reaction involves a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[2] Traditionally, the reaction's facility is dictated by the electronic complementarity of its components: an electron-rich diene and an electron-poor dienophile (a "normal electron-demand" Diels-Alder).
This compound is an exemplar of an activated diene. The potent electron-withdrawing phenylsulfonyl group fundamentally alters the electronic properties of the diene system. This activation lowers the energy of the diene's molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This feature makes it an exceptionally reactive partner for electron-rich dienophiles in normal electron-demand Diels-Alder reactions. Furthermore, this electronic perturbation is so significant that it enables the diene to participate in reactions with a "dual electron demand," reacting effectively with a broad spectrum of dienophiles.[3]
This guide will elucidate the synthesis of this key reagent and provide the foundational knowledge and practical protocols to leverage its unique reactivity in synthetic applications.
Synthesis of this compound
Historical syntheses of this compound relied on methods such as tandem selenosulfonation-oxidation, which involve toxic reagents and the generation of heavy metal waste.[4][5] A significant advancement, developed by Meyers and Fuchs, provides an economical, environmentally friendlier, and scalable four-step synthesis starting from cycloheptanone and benzenethiol, which avoids chromatography.[5][6]
The overall synthetic pathway is outlined below:
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of 1-(Phenylthio)cycloheptene
This protocol is adapted from the procedure reported by Meyers and Fuchs.[4][5]
-
Apparatus: A round-bottomed flask equipped with a mechanical stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
Reagents:
-
Cycloheptanone (1.0 eq)
-
Benzenethiol (1.05 eq)
-
Montmorillonite KSF clay (catalyst)
-
Toluene
-
-
Procedure: a. To the flask, add cycloheptanone, benzenethiol, montmorillonite KSF, and toluene. b. Heat the mixture to a vigorous reflux with mechanical stirring. Water will be collected in the Dean-Stark trap. c. Continue reflux for approximately 48 hours or until the reaction is complete as monitored by TLC. d. Cool the reaction mixture, filter to remove the clay catalyst, and wash the clay with toluene. e. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield 1-(phenylthio)cycloheptene as a pale yellow oil.[4]
Protocol 2.2: Synthesis of this compound
This multi-step, single-pot conversion follows the initial thioether formation.
-
Apparatus: A large reaction flask equipped with a mechanical stirrer, addition funnel, and thermometer, cooled in an ice-water bath.
-
Reagents & Solvents:
-
1-(Phenylthio)cycloheptene (1.0 eq)
-
N-Bromosuccinimide (NBS)
-
Oxone® (potassium peroxymonosulfate)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂), Methanol (MeOH), Acetonitrile (MeCN)
-
-
Procedure: a. Bromination: Dissolve the crude 1-(phenylthio)cycloheptene in CH₂Cl₂ and cool the solution in an ice-water bath. Add NBS portion-wise, maintaining the internal temperature below 10 °C.[4] After the addition is complete, wash the mixture with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude bromo sulfide. b. Oxidation: Dissolve the crude bromide mixture in methanol and cool in an ice-water bath. Add a solution of Oxone® in water dropwise. Stir vigorously for several hours at room temperature. The reaction progress can be monitored by TLC. After completion, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Dry the organic layers and concentrate to yield crude 1-(phenylsulfonyl)-7-bromocycloheptene.[4] c. Elimination: Dissolve the crude sulfonyl bromide in acetonitrile. Add triethylamine (1.1 eq) in one portion and stir the solution at ambient temperature for approximately 24 hours.[4] d. Work-up: Wash the reaction mixture with 5% aqueous HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by crystallization.[4]
Diels-Alder Reaction: Mechanistic Insights & Application
The Role of the Phenylsulfonyl Group
The reactivity of this compound is dominated by the phenylsulfonyl (PhSO₂) substituent. As a powerful electron-withdrawing group, it lowers the energy of the diene's Frontier Molecular Orbitals (HOMO and LUMO).
-
Normal Electron-Demand: In reactions with electron-rich dienophiles (e.g., vinyl ethers), the key interaction is between the HOMO of the dienophile and the LUMO of the diene. The lowered energy of the diene's LUMO reduces the HOMO-LUMO energy gap, leading to a lower activation barrier and an accelerated reaction rate, often under mild conditions.[7]
-
Regioselectivity: The placement of the sulfonyl group at the C2 position breaks the diene's symmetry. In reactions with unsymmetrical dienophiles, this directs the formation of a specific constitutional isomer. The regiochemical outcome is governed by the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[8][9][10] This typically results in the formation of the "ortho" or "para" adducts, depending on the dienophile's substitution pattern.
-
Stereoselectivity (The Endo Rule): Diels-Alder reactions are renowned for their stereospecificity. The reaction typically proceeds through a transition state where the substituent(s) on the dienophile are oriented towards the diene π-system. This "endo" approach is favored due to stabilizing secondary orbital overlap between the p-orbitals of the dienophile's activating group and the C1/C4 carbons of the diene.[11][12] This preference leads to the predictable formation of the endo diastereomer as the major product.
Caption: General mechanism of the Diels-Alder reaction.
Representative Reaction Data
The following table provides a conceptual summary of expected outcomes when using this compound with various classes of dienophiles.
| Dienophile Class | Example | Expected Conditions | Key Outcome |
| Activated Alkenes | Maleic Anhydride | Mild heating (e.g., reflux in toluene) | High yield, high endo selectivity. |
| Electron-Rich Alkenes | Ethyl Vinyl Ether | Lewis acid catalysis may be required | Inverse electron-demand pathway. |
| Alkynes | Dimethyl Acetylenedicarboxylate (DMAD) | Heating | Forms a bicyclic system with a cyclohexadiene ring. |
| Hetero-Dienophiles | N-Sulfinyl Compounds | May require Lewis acid catalysis | Forms heterocyclic products (Hetero-Diels-Alder).[11][13] |
General Protocol for a Diels-Alder Reaction
This protocol provides a generalized procedure for conducting a Diels-Alder reaction with this compound and an activated dienophile like maleic anhydride.
Materials and Reagents
-
Diene: this compound (1.0 eq)
-
Dienophile: Maleic Anhydride (1.0 - 1.2 eq)
-
Solvent: Anhydrous Toluene or Xylenes
-
Apparatus: Dry round-bottomed flask, reflux condenser with a drying tube or inert gas inlet, magnetic stirrer, and a heating mantle.[14][15]
-
Work-up: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexane/Ethyl Acetate).
Experimental Procedure
-
Reaction Setup: a. To a flame-dried round-bottomed flask containing a magnetic stir bar, add this compound and the dienophile. b. Add the anhydrous solvent (e.g., toluene, ~0.2-0.5 M concentration) via syringe.[14] c. Equip the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
Reaction Execution: a. Heat the reaction mixture to reflux using a heating mantle.[15] b. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the crude residue in a suitable organic solvent like ethyl acetate. d. If an acidic byproduct is possible (e.g., from hydrolysis of an anhydride), wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Diels-Alder adduct. b. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure, purity, and stereochemistry.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex seven-membered bicyclic systems via the Diels-Alder reaction. Its synthesis has been optimized to be both scalable and environmentally conscious. The strong electron-withdrawing nature of the sulfonyl group ensures high reactivity and allows for predictable control over both regioselectivity and stereoselectivity. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society. [Link]
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Ardakani, M. A., et al. (2006). Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles. PubMed. [Link]
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Gautun, O. R., et al. (2002). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. ResearchGate. [Link]
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TMP Chem. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
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van der Kerk, S. M., et al. (1983). Chemistry of sulfonyl cyanides. Part 4: Diels‐alder cycloadditions of sulfonyl cyanides with dienes. ResearchGate. [Link]
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Padwa, A., et al. (1992). 2-(Phenylsulfonyl)-1,3-dienes as versatile synthons in organic transformations. Multicoupling reagents and Diels-Alder dienes with a dual electron demand. Journal of the American Chemical Society. [Link]
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TMP Chem. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]
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Boger, D. L., & Weinreb, S. M. (1991). Inverse electron-demand Diels-Alder reactions of N-sulfonyl .alpha.,.beta.-unsaturated imines: a general approach to implementation of the 4.pi. participation of 1-aza-1,3-butadienes in Diels-Alder reactions. Journal of the American Chemical Society. [Link]
-
Meiere, S. H., et al. (2010). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed Central (PMC). [Link]
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Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
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Fernandes, D. M., et al. (2021). Diels–Alder Cycloaddition Reactions. MDPI Encyclopedia. [Link]
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Morell, C., et al. (2008). Regioselectivity of Diels–Alder reactions. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]
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Baran, P. S. (n.d.). Diels–Alder Reaction (Part 2). Scripps Research. [Link]
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The Organic Chemistry Tutor. (2019). regioselectivity in the Diels-Alder reaction. YouTube. [Link]
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LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
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All 'Bout Chemistry. (2019). Reactivity of Dienes and Dienophiles in Diels-Alder reaction. YouTube. [Link]
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Application Notes & Protocols: Cycloaddition Reactions Involving 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-(phenylsulfonyl)-1,3-cycloheptadiene in cycloaddition reactions. Primarily focusing on the Diels-Alder [4+2] cycloaddition, these notes elucidate the mechanistic principles, regiochemical and stereochemical outcomes, and practical applications of this versatile diene. Detailed, field-tested protocols for the synthesis of the diene and its subsequent use in forming complex bicyclic systems are provided for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Utility of a Modified Diene
Cycloaddition reactions, particularly the Diels-Alder reaction, are cornerstone strategies in organic synthesis for the construction of six-membered rings with high stereocontrol.[1] The reactivity and selectivity of these reactions are governed by the electronic properties of the diene and dienophile. The introduction of a phenylsulfonyl (PhSO₂) group at the C2 position of 1,3-cycloheptadiene creates a powerful and versatile synthon.
The electron-withdrawing nature of the sulfonyl group significantly modifies the electronic character of the diene system. This modification allows this compound to participate in both normal and inverse-electron-demand Diels-Alder reactions, expanding its synthetic utility.[2] Furthermore, the sulfonyl group can act as a handle for subsequent functionalization or be eliminated to introduce unsaturation, making it a valuable transient control element in multi-step syntheses.
Historically, the synthesis of 2-arylsulfonyl-1,3-cyclodienes involved reagents like phenyl benzeneselenosulfonate or phenylsulfonylmercuration, which posed challenges due to reagent toxicity, cost, and the generation of heavy metal waste.[3] An economical and more environmentally benign multi-step synthesis starting from cycloheptanone and benzenethiol has been developed, making this diene more accessible for broad research applications.[3][4][5]
Synthesis of this compound
A robust and scalable synthesis is critical for the widespread application of any building block. The protocol detailed below is adapted from the work of Meyers and Fuchs, which avoids harsh reagents and chromatographic purification, making it suitable for large-scale preparation.[4][5]
Synthetic Workflow
The overall transformation from cycloheptanone to the target diene is a four-step process. This workflow is designed for efficiency and scalability.
Diagram 1: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of the key intermediate, 1-(phenylsulfonyl)-7-bromocycloheptene, and its subsequent conversion to the target diene.
Protocol 1: Synthesis of this compound
Step 1: Preparation of 1-(Phenylsulfonyl)-7-bromocycloheptene (Precursor)
-
Causality: This multi-step conversion from cycloheptanone involves creating a vinyl sulfide, which is then regioselectively brominated at the allylic position. Subsequent oxidation to the sulfone activates the molecule for the final elimination step. The oxidation is performed on the mixture of bromo thioether isomers.
-
Vinyl Sulfide Formation: To a solution of cycloheptanone in toluene, add a slurry of montmorillonite KSF clay catalyst. Add benzenethiol and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Allylic Bromination: Dissolve the resulting 1-(phenylthio)cycloheptene in CH₂Cl₂ and cool in an ice-water bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
Oxidation: Dissolve the crude mixture of bromo thioethers in methanol and cool in an ice-water bath. Add a solution of Oxone (potassium peroxymonosulfate) in water dropwise. The sulfone product will precipitate and can be collected by filtration. This solid is crude 1-(phenylsulfonyl)-7-bromocycloheptene (18).[3]
Step 2: Elimination to form this compound (2)
-
Causality: Triethylamine acts as a base to induce an E2 elimination of HBr from the precursor. The phenylsulfonyl group acidifies the adjacent proton and acts as a good leaving group in a conjugate sense, facilitating the formation of the conjugated diene system.
-
To a magnetically stirred solution of crude 1-(phenylsulfonyl)-7-bromocycloheptene (18) (e.g., 90.82 g, 288 mmol) in acetonitrile (288 mL), add triethylamine (44.2 mL, 317 mmol) in one portion.[3]
-
Stir the reaction at ambient temperature for approximately 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 5% aqueous HCl. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the volatiles in vacuo to yield this compound (2) as a pale yellow solid.[3]
| Property | Value | Reference |
| Appearance | Pale yellow solid | [3] |
| Yield | ~99% (from bromide 18) | [3] |
| Melting Point | 57−58 °C | [3] |
| ¹H NMR (CDCl₃) | δ 1.85 (m, 2H), 2.31 (m, 2H), 2.56 (q, J = 5.8 Hz, 2H), 6.03 (m, 2H), 7.28 (t, J = 5.5 Hz, 1H), 7.46−7.64 (m, 3H), 7.84−7.90 (m, 2H) | [3] |
| ¹³C NMR (CDCl₃) | δ 24.53, 30.49, 30.97, 118.91, 127.61, 128.94, 132.90, 138.01, 139.15, 140.00, 141.85 | [3] |
| Table 1: Physical and Spectroscopic Data for this compound. |
Diels-Alder [4+2] Cycloaddition Reactions
The primary application of this compound is in [4+2] cycloaddition reactions to form [5.2.1] bicyclic systems. The phenylsulfonyl group dictates the regioselectivity and influences the stereoselectivity of the reaction.
Mechanistic Overview & Selectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state.[1] The stereochemistry of the reactants is retained in the product.[6][7]
Diagram 2: General mechanism for the Diels-Alder reaction.
-
Regioselectivity: When an unsymmetrical dienophile is used, two constitutional isomers ("ortho"/"meta" or "para") can be formed. The phenylsulfonyl group at C2 generally directs the formation of the "para" regioisomer.[8] This is rationalized by Frontier Molecular Orbital (FMO) theory, where the reaction is favored when the atoms with the largest orbital coefficients on the diene's HOMO and the dienophile's LUMO (or vice versa) align to form the new sigma bonds.[9][10] The electron-withdrawing sulfonyl group polarizes the diene, making C4 the most nucleophilic carbon, which preferentially attacks the most electrophilic carbon of the dienophile.[8]
-
Stereoselectivity (Endo/Exo): The reaction can produce two diastereomers: the endo and exo products. For many Diels-Alder reactions, the endo product is kinetically favored due to "secondary orbital overlap," an attractive interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene at the C2 and C3 positions.[10] However, the bulky phenylsulfonyl group can introduce significant steric hindrance, potentially favoring the thermodynamically more stable exo product. The observed outcome often depends on the specific dienophile and reaction conditions.
Protocol: General Procedure for Diels-Alder Reaction
This protocol provides a general starting point for exploring the Diels-Alder reactivity of this compound with various dienophiles.
Protocol 2: [4+2] Cycloaddition
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, xylene, or benzene).
-
Rationale: High-boiling, non-polar solvents are typically used to achieve the temperatures required for cycloaddition while minimizing side reactions.
-
-
Addition of Dienophile: Add the desired dienophile (typically 1.1 to 2.0 eq). The optimal stoichiometry should be determined empirically.
-
Heating: Heat the reaction mixture to reflux. Reaction times can vary significantly (from hours to days) depending on the reactivity of the dienophile.
-
Rationale: Thermal energy is required to overcome the activation energy of the concerted cycloaddition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diene is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired bicyclic adduct.
| Dienophile Type | Reaction Conditions | Expected Outcome | Key Considerations |
| Electron-Rich Alkenes | High Temperature (Toluene/Xylene Reflux) | Inverse-electron-demand Diels-Alder. | The PhSO₂ group lowers the diene's LUMO, facilitating reaction with high-HOMO dienophiles. |
| Electron-Poor Alkenes | Moderate Temperature (Benzene/Toluene Reflux), Optional Lewis Acid | Normal-electron-demand Diels-Alder. | The PhSO₂ group also lowers the diene's HOMO, but reactions with low-LUMO dienophiles are still feasible. Lewis acids can catalyze the reaction by further lowering the dienophile's LUMO. |
| Alkynes | High Temperature (Xylene Reflux) | Forms a bicyclic product with a remaining double bond. | The resulting diene can potentially undergo further reactions. |
| Table 2: General Conditions for Diels-Alder Reactions with this compound. |
Further Applications and Transformations
The initial cycloadducts derived from this compound are valuable intermediates for more complex molecular architectures. The phenylsulfonyl group, having served its purpose in controlling the cycloaddition, can be removed or transformed.
-
Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions (e.g., using sodium amalgam or other reducing agents) to yield the corresponding desulfonylated bicyclic alkene.
-
Base-Induced Elimination: Treatment with a strong base can induce the elimination of phenylsulfinic acid, introducing a double bond into the bicyclic system and forming a conjugated diene. This is a powerful strategy for accessing complex polycyclic dienes.
Conclusion
This compound is a highly effective and versatile substrate for cycloaddition chemistry. Its synthesis has been optimized to be both economical and environmentally conscious, enhancing its accessibility. The electron-withdrawing phenylsulfonyl group provides excellent control over the regioselectivity of the Diels-Alder reaction and serves as a versatile functional handle for post-cycloaddition modifications. The protocols and data presented herein offer a robust foundation for researchers and drug development professionals to leverage this powerful building block in the synthesis of complex cyclic and bicyclic molecules.
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link][3]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed. [Link][4]
-
Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society Publications. [Link][5]
-
Bäckvall, J. E., et al. (1990). 2-(Phenylsulfonyl)-1,3-dienes as versatile synthons in organic transformations. Multicoupling reagents and Diels-Alder dienes with a dual electron demand. Journal of the American Chemical Society. [Link][2]
-
Harman, W. D., et al. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. National Institutes of Health. [Link][11]
-
Ouahdi, Z., et al. (2020). An investigation of the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative: a DFT study. ResearchGate. [Link][12]
-
Gleiter, R., & Böhm, M. C. (1983). Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. SciSpace. [Link][9]
-
LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link][10]
-
Ashenhurst, J. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry. [Link][8]
-
Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link][6]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link][7]
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Application Notes and Protocols for the Use of 2-(Phenylsulfonyl)-1,3-cycloheptadiene in [4+2] Cycloaddition Reactions
Introduction: Harnessing the Reactivity of Sulfonyl-Activated Dienes in Complex Synthesis
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2][3] The reaction's predictability, stereospecificity, and broad scope have cemented its role in the synthesis of complex natural products and novel therapeutic agents.[1] A key aspect of modulating the facility and selectivity of this [4+2] cycloaddition is the electronic nature of the diene and dienophile.[4] While electron-donating groups on the diene and electron-withdrawing groups on the dienophile are characteristic of a normal-electron-demand Diels-Alder reaction, the inverse is also a powerful strategy.
This guide focuses on the application of 2-(phenylsulfonyl)-1,3-cycloheptadiene, a specialized diene activated by a potent electron-withdrawing phenylsulfonyl group. While specific literature on this exact cycloheptadiene derivative is not abundant, its reactivity can be expertly inferred from extensive studies on analogous sulfonyl-activated dienes, such as 2-(phenylsulfonyl)-1,3-butadiene.[5] The sulfonyl group dramatically influences the diene's electronic properties, lowering the energy of its frontier molecular orbitals and enhancing its reactivity towards electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. Furthermore, the sulfonyl substituent can exert significant stereodirecting effects, offering a valuable handle for controlling the stereochemical outcome of the cycloaddition.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to effectively utilize this compound in [4+2] cycloaddition reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the expected outcomes based on established principles of cycloaddition chemistry.
Mechanistic Considerations: The Role of the Phenylsulfonyl Group
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state.[1][6] The stereochemistry of the starting materials is faithfully translated to the product. For the diene to react, it must adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond.[7][8] In the case of this compound, the cyclic nature of the diene pre-organizes it in the requisite s-cis conformation, thus minimizing the entropic barrier to reaction.
The phenylsulfonyl group at the C2 position serves two primary functions:
-
Electronic Activation: As a strong electron-withdrawing group, the -SO₂Ph moiety lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. This electronic perturbation makes the diene more reactive towards electron-rich dienophiles (e.g., enamines, vinyl ethers) in an inverse-electron-demand Diels-Alder scenario. In a normal-electron-demand reaction with an electron-poor dienophile, the reaction may be slower compared to an unactivated diene, but the sulfonyl group's influence on regioselectivity remains crucial.
-
Stereochemical Control: The bulky phenylsulfonyl group will sterically influence the approach of the dienophile. In the transition state, the dienophile will preferentially orient itself to minimize steric hindrance with the sulfonyl group. This often leads to high diastereoselectivity in the resulting cycloadduct. Furthermore, secondary orbital interactions between the π-system of the dienophile and the sulfonyl group can influence the endo/exo selectivity, although the endo rule generally predominates in Diels-Alder reactions, favoring the formation of the kinetic product where the substituents of the dienophile are oriented towards the diene's π-system.[4]
The general mechanism can be visualized as a [π4s + π2s] cycloaddition, where the suprafacial interaction of the 4π-electron system of the diene and the 2π-electron system of the dienophile leads to the formation of a substituted cyclohexene ring system.[1]
Caption: General mechanism of the [4+2] cycloaddition.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific dienophile used. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for [4+2] Cycloaddition with an Activated Alkene (N-Phenylmaleimide)
This protocol outlines a typical procedure for the reaction of this compound with an electron-deficient dienophile.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add N-phenylmaleimide (1.1 eq).
-
Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the diene).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C (reflux) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified cycloadduct.
-
Protocol 2: Lewis Acid Catalyzed [4+2] Cycloaddition
For less reactive dienophiles, a Lewis acid catalyst can be employed to accelerate the reaction.
Materials:
-
Same as Protocol 1, with the addition of a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[9]
-
Anhydrous dichloromethane (DCM) is often a preferred solvent for Lewis acid-catalyzed reactions.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the dienophile (1.1 eq) and anhydrous DCM.
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃, 1.0-1.2 eq) portion-wise. Stir for 15 minutes.
-
Diene Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Caption: A typical experimental workflow for the cycloaddition.
Data Presentation: Expected Outcomes
The following table summarizes the expected reactivity and selectivity for the [4+2] cycloaddition of this compound with various classes of dienophiles. The data is extrapolated from known reactions of similar sulfonyl-activated dienes.
| Dienophile Class | Example | Expected Reactivity | Typical Conditions | Expected Selectivity |
| Electron-Deficient Alkenes | Maleimides, Acrylates | Good to Excellent | Thermal (80-110 °C) or Lewis Acid Catalysis | High endo selectivity |
| Electron-Deficient Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | Good | Thermal (80-110 °C) | High Regioselectivity |
| Electron-Rich Alkenes | Enol ethers, Enamines | Excellent | Thermal (25-80 °C) | High Regioselectivity (Inverse-Demand) |
| Unactivated Alkenes | Styrene, Cyclohexene | Low to Moderate | High Temperature or Lewis Acid Catalysis | Moderate to Good Selectivity |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. The structure and stereochemistry of the final cycloadduct should be unambiguously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity and relative stereochemistry of the product. NOE experiments can be particularly useful for confirming stereochemical assignments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product.
In cases of unexpected reactivity or selectivity, these analytical methods will provide the necessary data to understand the outcome and optimize the reaction conditions accordingly.
Conclusion
This compound is a promising reagent for the synthesis of complex polycyclic systems via [4+2] cycloaddition reactions. The activating and directing effects of the phenylsulfonyl group provide a powerful tool for controlling the reactivity and selectivity of these transformations. The protocols and guidelines presented here, grounded in the fundamental principles of cycloaddition chemistry, offer a solid foundation for researchers to explore the synthetic utility of this valuable building block.
References
-
Weinreb, S. M. (1984). Natural Product Synthesis via Cycloadditions with N-Sulfinyl Dienophiles. Heterocycles, 21(1), 309. [Link]
-
van Leusen, A. M., & van Leusen, D. (2001). Chemistry of sulfonyl cyanides. Part 4: Diels-alder cycloadditions of sulfonyl cyanides with dienes. ResearchGate. [Link]
-
Chou, S. S. P., & Wey, S. J. (1990). Intramolecular Diels-Alder reactions of sulfur-substituted dienes via 3-sulfolenes. The Journal of Organic Chemistry, 55(4), 1270–1274. [Link]
-
Kim, C. Y., et al. (2011). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. Journal of the American Chemical Society. [Link]
-
Haghdadi, M., et al. (2015). The cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene, 1a, with 2,3-dimethyl-1,3-butadiene, 2, and cyclopentadiene 5 in benzene solvent. ResearchGate. [Link]
-
Wang, W., & Brown, M. K. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition, 62(32), e202305622. [Link]
-
Wang, W., & Brown, M. K. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. PMC. [Link]
-
Mlostoń, G., & Heimgartner, H. (2018). Mechanistic Aspects of (4+2)π-Non-Concerted Cycloadditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
Chad's Prep. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
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Baran, P. S. (n.d.). Diels–Alder Reaction (Part 2). Scripps Research. [Link]
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Boger, D. L. (1984). Inverse electron-demand Diels-Alder reactions of N-sulfonyl .alpha.,.beta.-unsaturated imines. Journal of the American Chemical Society. [Link]
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Kim, C. Y., et al. (2011). Enzyme-catalysed [4+2] cycloaddition is a key step in the biosynthesis of spinosyn A. Nature. [Link]
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LibreTexts Chemistry. (2021, July 31). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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Padwa, A., et al. (1991). The Uncatalyzed Diels-Alder Reaction of Imines with Bis(phenylsulfonyl)substituted Dienes. ElectronicsAndBooks. [Link]
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Fernandes, D. M., et al. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]
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MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI. [Link]
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Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]
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Chem Edu. (2016, June 8). Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism. YouTube. [Link]
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LibreTexts Chemistry. (2022, September 24). 29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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Ríos-Lombardía, N., et al. (2018). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. MDPI. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(Phenylsulfonyl)-1,3-cycloheptadiene in Complex Synthesis
Introduction: In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to achieving efficiency, stereocontrol, and high yields. 2-(Phenylsulfonyl)-1,3-cycloheptadiene has emerged as a powerful and versatile synthon, particularly for the construction of complex polycyclic frameworks. The phenylsulfonyl group is not merely a passive substituent; it acts as a potent electronic director, a removable handle, and a linchpin for subsequent, powerful chemical transformations. Its primary utility lies in its role as an activated diene in Diels-Alder cycloadditions, providing a reliable pathway to seven-membered ring systems embedded within a larger molecular architecture.[1][2] This guide provides an in-depth exploration of this reagent, from its synthesis to its strategic application and subsequent chemical manipulations, tailored for researchers in organic synthesis and drug development.
Part 1: The Reagent: Synthesis and Core Reactivity
Overview of this compound
The strategic placement of the electron-withdrawing phenylsulfonyl group at the C2 position of the 1,3-cycloheptadiene scaffold profoundly influences its reactivity. This substitution polarizes the π-system, enhancing its reactivity as a diene in [4+2] cycloaddition reactions.[3] Unlike unsubstituted dienes which often require harsh conditions, this compound undergoes cycloadditions with a range of dienophiles under milder conditions. Furthermore, the resulting sulfonyl group in the cycloadduct is a versatile functional handle, which can be eliminated, displaced, or used to direct further functionalization, making it a highly valuable tool in multi-step syntheses.[4]
Economical and Scalable Synthesis of the Diene
Older methods for synthesizing sulfonylated dienes often relied on toxic heavy metals or expensive reagents. A more modern, scalable, and environmentally conscious four-step synthesis starting from cycloheptanone and benzenethiol has been developed, which avoids the need for chromatography.[5] This procedure makes the reagent readily accessible for large-scale synthetic campaigns.
The general workflow for this synthesis is outlined below:
Caption: Workflow for the synthesis of the target diene.
Part 2: Application in [4+2] Cycloaddition Reactions
The primary application of this compound is as a diene in the Diels-Alder reaction, a powerful method for forming six-membered rings.[6] The sulfonyl group activates the diene, allowing it to react with both electron-rich and electron-poor dienophiles, showcasing its versatile electronic nature.[1] This cycloaddition provides rapid access to bicyclic systems containing a seven-membered ring, a common motif in various natural products.
Mechanism and Stereochemical Control
The Diels-Alder reaction is a concerted pericyclic reaction that generally proceeds through a boat-like transition state. The stereochemistry of the dienophile is retained in the product. The endo rule typically governs the stereochemical outcome, where the substituents of the dienophile orient themselves under the π-system of the diene in the transition state. This leads to the formation of the kinetically favored endo isomer.
Caption: General scheme for the Diels-Alder reaction.
The resulting bicyclo[5.2.1]decene scaffold can serve as a core structure for elaboration into more complex targets.
Subsequent Transformations of the Phenylsulfonyl Group
The true synthetic power of this reagent is realized in the post-cycloaddition transformations of the phenylsulfonyl group. It is rarely desired in the final natural product but serves as a crucial intermediate control element.
Caption: Key transformations of the sulfonylated adduct.
-
Reductive Desulfonylation: This is one of the most common transformations, where the sulfonyl group is cleanly removed to yield an alkene. Reagents like sodium amalgam, samarium(II) iodide, or magnesium in methanol are effective for this purpose. This strategy allows the sulfone to act as a "phantom" activating group.
-
Julia-Kocienski Olefination: The sulfone can be converted into a new carbon-carbon double bond by reacting its α-anion with an aldehyde or ketone. This is a powerful method for constructing complex olefinic structures.
-
Allylic Substitution: Under palladium catalysis or other conditions, the sulfinate can act as a leaving group, allowing for the introduction of various nucleophiles at the allylic position.
Part 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound[5][7]
This protocol is adapted from the environmentally friendly procedure developed by Meyers and Fuchs.
Materials:
-
1-Bromo-2-(phenylsulfonyl)cycloheptane (precursor, 1 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Acetonitrile (CH₃CN)
-
5% Aqueous HCl
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a magnetically stirred solution of 1-bromo-2-(phenylsulfonyl)cycloheptane (e.g., 90.8 g, 288 mmol) in acetonitrile (288 mL), add triethylamine (44.2 mL, 317 mmol) in one portion at room temperature.
-
Stir the reaction mixture at ambient temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash with 5% aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can often be used in the next step without further purification. If necessary, it can be purified by crystallization.
Characterization Data:
| Parameter | Value |
|---|---|
| Appearance | White crystalline solid |
| Rf | 0.38 (hexanes) |
| ¹H NMR (CDCl₃) | δ 1.57−1.72 (m, 4H), 2.11−2.20 (m, 4H), 6.07 (m, 1H), 7.16−7.33 (m, 5H)[7] |
| ¹³C NMR (CDCl₃) | δ 21.50, 23.43, 26.56, 127.5, 129.0, 133.1, 135.2, 138.5, 139.7[7] |
Protocol 2: General Diels-Alder Cycloaddition
This protocol describes a general procedure for the reaction of this compound with an activated dienophile like N-phenylmaleimide.
Materials:
-
This compound (1 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Toluene or Xylene
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 4.27 mmol) in toluene (20 mL).
-
Add N-phenylmaleimide (0.81 g, 4.69 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the disappearance of the starting materials by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume via rotary evaporation.
-
Add hexanes to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Expected Outcome: The reaction should yield the corresponding bicyclic endo-adduct as a white to off-white solid. The stereochemistry can be confirmed by 2D NMR techniques (e.g., NOESY).
| Dienophile | Product Structure (General) | Expected Yield |
| N-Phenylmaleimide | Bicyclo[5.2.1]decene imide | >90% |
| Dimethyl acetylenedicarboxylate | Bicyclo[5.2.1]decatriene diester | 75-85% |
| Acrolein | Bicyclo[5.2.1]decene aldehyde | 60-70% (may require Lewis acid) |
Protocol 3: Reductive Desulfonylation of a Diels-Alder Adduct
This protocol outlines the removal of the phenylsulfonyl group using sodium amalgam.
Materials:
-
Sulfonylated Diels-Alder adduct (1 eq)
-
Sodium amalgam (Na/Hg, 6% w/w, 10 eq Na)
-
Methanol (MeOH)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Diethyl ether
Procedure:
-
Dissolve the sulfonylated adduct (e.g., 1.0 g, ~2.4 mmol) in anhydrous methanol (25 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Na₂HPO₄ (1.0 g, 7.2 mmol) to buffer the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the 6% sodium amalgam (approx. 9.2 g) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Once complete, carefully decant the methanol solution away from the mercury. Wash the mercury with additional methanol and diethyl ether.
-
Combine the organic solutions and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desulfonylated alkene.
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link][7]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed. [Link][5]
-
Padwa, A., et al. (1993). 2-(Phenylsulfonyl)-1,3-dienes as versatile synthons in organic transformations. Multicoupling reagents and Diels-Alder dienes with a dual electron demand. Journal of the American Chemical Society. [Link][1]
-
Gaich, T., & Baran, P. S. (2010). A Cascade Strategy Enables a Total Synthesis of (±)-Morphine. Angewandte Chemie International Edition, 49(38), 6833-6836. [Link][8]
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Ma, Y., et al. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules, 29(1), 235. [Link]
-
Selected examples of (E,Z)‐1,3‐dienes in natural products. ResearchGate. [Link]
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Bäckvall, J. E., et al. (1998). The Use of Sulfonyl 1,3-Dienes in Organic Synthesis. Chemical Reviews, 98(6), 2291–2312. [Link][2]
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Harman, W. D., et al. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics, 40(15), 2461–2475. [Link][4]
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Taber, D. F., et al. (2002). Synthesis of (-)-morphine. Journal of the American Chemical Society, 124(44), 12116-12117. [Link][9]
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Reactions of Sulfenyl, Sulfinyl, and Sulfonyl Halides with Conjugated Dienes and Enynes. Synthesis of Unsaturated Sulfides, Sulfoxides, and Sulfones. ResearchGate. [Link]
-
Fukuyama, T., et al. (2010). Total synthesis of (-)-morphine. Chemistry, an Asian journal, 5(11), 2349-2360. [Link][10]
-
The cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene, 1a, with... ResearchGate. [Link][3]
-
Rinner, U., & Hudlicky, T. (2012). Synthesis of morphine alkaloids and derivatives. Topics in current chemistry, 309, 33-66. [Link][11]
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Synthesis of morphine alkaloids and derivatives. Semantic Scholar. [Link][12]
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Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link][13]
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Catalytic Applications of 2-(Phenylsulfonyl)-1,3-cycloheptadiene Derivatives: A Technical Guide for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the demand for sophisticated molecular architectures with precise stereochemical control is ever-present. Among the myriad of tools available to the discerning chemist, 2-(phenylsulfonyl)-1,3-cycloheptadiene and its derivatives have emerged as powerful synthons, particularly valued for their role as precursors to highly reactive intermediates in catalytic transformations. The strategic placement of the phenylsulfonyl group, a potent electron-withdrawing moiety, activates the diene system for a range of selective reactions, most notably in the realm of asymmetric catalysis.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications stemming from this compound. Rather than a simple recounting of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research endeavors. We will explore its synthesis, its pivotal role in generating chiral vinyl sulfone epoxides, and the subsequent catalytic manipulations of these valuable intermediates.
Core Application: A Gateway to Chiral Epoxides via Asymmetric Catalysis
The principal catalytic application of this compound lies in its use as a substrate for the Jacobsen-Katsuki asymmetric epoxidation. This powerful catalytic system provides access to enantioenriched vinyl sulfone epoxides, which are versatile intermediates for the synthesis of complex molecules.[1]
The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the diene, making the double bond distal to the sulfonyl group more electron-rich and thus more susceptible to electrophilic attack by the active manganese-salen catalyst. This inherent electronic bias, coupled with the chiral environment provided by the catalyst, allows for high levels of regio- and enantioselectivity in the epoxidation reaction.
Workflow for Asymmetric Epoxidation
The overall transformation can be visualized as a two-step process: the synthesis of the diene followed by its catalytic asymmetric epoxidation.
Caption: Figure 1. Synthetic workflow from cycloheptanone to enantioenriched vinyl sulfone epoxides.
Experimental Protocols
Part 1: Synthesis of this compound
An economical and environmentally conscious synthesis has been developed, avoiding the use of toxic heavy metals like mercury and selenium.[1][2][3] This four-step procedure begins with readily available starting materials and does not require chromatographic purification.[2]
Protocol 1: Four-Step Synthesis of this compound
| Step | Reaction | Reagents & Conditions | Key Insights & Causality |
| 1 | Enol Thioether Formation | Cycloheptanone, benzenethiol, acidic clay catalyst (e.g., Montmorillonite K10), toluene, reflux. | Acidic clay provides a solid-supported, easily removable catalyst for the condensation reaction, offering a greener alternative to corrosive Lewis acids. |
| 2 | Regioselective Bromination | N-Bromosuccinimide (NBS), CCl4, room temperature. | The use of NBS allows for a controlled, regioselective bromination at the allylic position of the enol thioether. |
| 3 | Oxidation to Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA), CH2Cl2, 0 °C to room temperature. | m-CPBA is a common and effective oxidant for converting sulfides to sulfones. The reaction is typically exothermic and requires cooling. |
| 4 | Base-catalyzed Elimination | Triethylamine (TEA), acetonitrile, room temperature. | The sulfone group activates the adjacent proton, facilitating a 1,4-elimination reaction upon treatment with a non-nucleophilic base like TEA to form the conjugated diene. |
Detailed Step-by-Step Methodology (Illustrative Example):
-
Step 1: 1-(Phenylthio)cycloheptene. A mixture of cycloheptanone (1.0 equiv), benzenethiol (1.1 equiv), and Montmorillonite K10 (10% w/w) in toluene is heated at reflux with a Dean-Stark trap for 12-18 hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude enol thioether.
-
Step 2: 7-Bromo-1-(phenylthio)cycloheptene. The crude enol thioether is dissolved in carbon tetrachloride, and N-bromosuccinimide (1.1 equiv) is added portion-wise. The reaction is stirred at room temperature for 2-4 hours. The succinimide byproduct is filtered off, and the solvent is evaporated.
-
Step 3: 7-Bromo-1-(phenylsulfonyl)cycloheptene. The crude bromo sulfide is dissolved in dichloromethane and cooled to 0 °C. m-CPBA (2.2 equiv) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated.
-
Step 4: this compound. The crude bromo sulfone is dissolved in acetonitrile, and triethylamine (1.1 equiv) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed, and the residue is partitioned between diethyl ether and water. The organic layer is washed, dried, and concentrated. The product can often be purified by crystallization.[1]
Part 2: Catalytic Asymmetric Epoxidation
The enantioenriched vinyl sulfone epoxides are key chiral building blocks. The choice of the (R,R)- or (S,S)-enantiomer of the Jacobsen catalyst dictates the stereochemistry of the resulting epoxide.
Protocol 2: Jacobsen Asymmetric Epoxidation of this compound
| Parameter | Reagent/Condition | Rationale & Optimization Notes |
| Catalyst | (R,R)-(-)- or (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride | The bulky tert-butyl groups on the salen ligand enhance the enantioselectivity of the epoxidation. The choice of catalyst enantiomer determines the product's absolute stereochemistry. |
| Co-catalyst/Additive | 4-Phenylpyridine N-oxide (P3NO) | P3NO often improves the catalyst's turnover number and can enhance enantioselectivity by preventing the formation of inactive catalyst dimers. |
| Oxidant | Buffered sodium hypochlorite (NaOCl) or m-CPBA | NaOCl is an inexpensive and common oxidant for this reaction. Buffering (e.g., with phosphate buffer at pH ~11) is crucial to prevent catalyst degradation. m-CPBA can also be used as a stoichiometric oxidant. |
| Solvent | Dichloromethane (CH2Cl2) | A common solvent that solubilizes the reactants and catalyst. |
| Temperature | 0 °C to room temperature | Lower temperatures can sometimes improve enantioselectivity but may require longer reaction times. |
Detailed Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in dichloromethane at 0 °C is added 4-phenylpyridine N-oxide (0.25 equiv).
-
The Jacobsen catalyst (0.02-0.05 equiv) is then added.
-
A buffered solution of sodium hypochlorite (1.5 equiv) is added dropwise over 1-2 hours while maintaining the temperature at 0 °C.
-
The reaction is stirred vigorously for 12-24 hours, monitoring by TLC for the consumption of the starting diene.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched vinyl sulfone epoxide.
Catalytic Applications of the Resulting Vinyl Sulfone Epoxides
The true synthetic utility of this compound is realized through the diverse catalytic transformations of its derived epoxides. These epoxides are bifunctional, containing both a strained three-membered ring and a Michael acceptor system, which allows for a variety of catalytic ring-opening and rearrangement reactions.
Potential Catalytic Transformations
Caption: Figure 2. Potential catalytic applications of derived epoxides.
-
Lewis Acid-Catalyzed Meinwald Rearrangement: Chiral Lewis acids can catalyze the rearrangement of these vinyl epoxides to form chiral β,γ-unsaturated aldehydes, which are valuable synthetic intermediates.[4]
-
Catalytic Asymmetric Ring-Opening: The use of transition metal catalysts with chiral ligands can facilitate the regio- and stereoselective addition of various nucleophiles (e.g., organometallics, amines, thiols) to the epoxide, leading to highly functionalized chiral allylic alcohols.
-
Palladium-Catalyzed [3+2] Cycloadditions: In the presence of a palladium(0) catalyst, vinyl epoxides can act as three-carbon synthons in cycloaddition reactions with activated alkenes or alkynes, providing access to complex cyclopentanoid structures.
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block whose value is fully realized through catalytic transformations. While its direct application as a catalyst or ligand remains underexplored, its role as a precursor to chiral vinyl sulfone epoxides via the robust Jacobsen epoxidation is firmly established. The subsequent catalytic manipulation of these epoxides opens a gateway to a diverse array of complex and stereochemically rich molecules. For researchers in drug discovery and natural product synthesis, mastering the synthesis and catalytic applications of this diene derivative provides a powerful strategic advantage. Future research may focus on expanding the repertoire of catalytic reactions that directly utilize the diene, potentially in novel cycloaddition or transition metal-catalyzed C-H functionalization reactions.
References
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 2002 , 67 (1), 200–204. [Link]
-
Meyers, D. J.; Fuchs, P. L. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed, 2002 . [Link]
- Padwa, A. et al. 2-(Phenylsulfonyl)-1,3-dienes as versatile synthons in organic transformations. Multicoupling reagents and Diels-Alder dienes with a dual electron demand. Journal of the American Chemical Society.
- Tong, J. et al. Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives.
- Meinwald Rearrangement of Vinyl Epoxides.
- Feng, X. et al. The first catalytic asymmetric multiple vinylogous addition reactions initiated by Meinwald rearrangement of vinyl epoxides were realized by employing chiral N,N′-dioxide/ScIII complex catalysts.
- Harman, W. D. et al. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC, 2019.
- Hayashi, M.; Burtoloso, A. C.
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. Purdue University. [Link]
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Application Note AN-2026-01: [4+2] Cycloaddition of 2-(Phenylsulfonyl)-1,3-cycloheptadiene with Electron-Rich Alkenes
Introduction: Harnessing the Power of Inverse-Electron-Demand Diels-Alder Reactions
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a robust and stereocontrolled method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition has been instrumental in the synthesis of complex natural products and novel therapeutic agents.[1] A synthetically powerful variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which reverses the traditional electronic roles of the reactants. In this scenario, an electron-deficient diene reacts with an electron-rich dienophile.[3][4]
This application note focuses on the utility of 2-(phenylsulfonyl)-1,3-cycloheptadiene as a highly effective electron-deficient diene. The potent electron-withdrawing nature of the phenylsulfonyl group significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This electronic perturbation makes it exceptionally reactive towards electron-rich alkenes, such as vinyl ethers and enamines, which possess high-energy Highest Occupied Molecular Orbitals (HOMO).[5][6] The resulting bicyclic adducts, containing a versatile sulfonyl group, are valuable intermediates for further synthetic transformations, opening avenues to complex molecular architectures.
Reaction Mechanism: A Concerted and Stereoselective Pathway
The reaction proceeds through a concerted, pericyclic mechanism where the new carbon-carbon bonds are formed simultaneously in a single transition state.[1][7] The regioselectivity and stereoselectivity are highly predictable, making this a reliable synthetic tool.
A. Frontier Molecular Orbital (FMO) Theory: The reaction is governed by the interaction between the HOMO of the electron-rich alkene (dienophile) and the LUMO of the this compound (diene).[2][7] The phenylsulfonyl substituent is crucial as it lowers the diene's LUMO energy, reducing the HOMO-LUMO energy gap and accelerating the reaction rate.
B. Regioselectivity: The phenylsulfonyl group acts as a powerful directing group, controlling the orientation of the dienophile in the transition state. This typically leads to the formation of a single major regioisomer, a critical aspect for synthetic efficiency.[3]
C. Stereoselectivity (The Alder Endo Rule): When the dienophile has substituents, the reaction generally favors the endo transition state. According to the Alder Endo Rule, this preference arises from stabilizing secondary orbital interactions between the substituents on the dienophile and the developing π-system of the diene.[1][8] This results in the major product being the endo diastereomer.
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-(phenylsulfonyl)-1,3-cycloheptadiene as a versatile building block for the synthesis of complex heterocyclic scaffolds. We delve into the mechanistic underpinnings of its reactivity, focusing on its application in Diels-Alder cycloadditions and annulation reactions. This guide offers detailed, field-proven protocols, explains the causal logic behind experimental choices, and presents data in a clear, accessible format to facilitate the design and execution of novel synthetic routes towards valuable seven-membered and bridged bicyclic heterocyclic systems.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and stereocontrolled methods to access these scaffolds is a central goal of modern organic synthesis. Within this context, this compound has emerged as a powerful and versatile seven-carbon synthon. Its utility is derived from the unique interplay of its structural and electronic features.
The phenylsulfonyl group serves multiple critical functions:
-
Electronic Activation: As a potent electron-withdrawing group, it modulates the electronic nature of the diene system. This allows it to participate in [4+2] cycloaddition reactions with a dual electron demand, reacting efficiently with both electron-rich and electron-poor dienophiles.[1]
-
Regiochemical Control: The sulfonyl group directs incoming reagents to specific positions, providing a high degree of predictability and control over the formation of new stereocenters.
-
Latent Functionality: The C-S bond is robust under many reaction conditions but can be cleaved selectively. The phenylsulfonyl moiety can function as an excellent leaving group in elimination reactions to form a double bond or be removed reductively, offering a secondary handle for post-synthesis diversification.
This guide will explore the practical applications of this reagent, beginning with its accessible synthesis and moving into detailed protocols for constructing key heterocyclic frameworks.
Synthesis and Availability of the Core Reagent
The widespread application of any building block is contingent on its accessibility. Fortunately, an economical and environmentally conscious large-scale synthesis of this compound has been developed, making it a readily available starting material for complex synthetic campaigns.[2][3] The procedure avoids chromatography and utilizes inexpensive precursors, starting from cycloheptanone and benzenethiol.
Workflow for the Synthesis of this compound
The overall transformation from the cyclic ketone is summarized below. This multi-step, one-pot-friendly sequence highlights the practicality of generating the diene in-house.
Caption: Diels-Alder reaction logical workflow.
Protocol 1: Synthesis of an N-Tosyl-8-azabicyclo[3.2.1]oct-6-ene Derivative
This protocol details the synthesis of a key intermediate for tropane alkaloid analogs, demonstrating the Aza-Diels-Alder reaction. The dienophile is generated in situ from N-benzylidenetosylamide, which reacts with the sulfonyl-activated diene.
Materials:
-
This compound (1.0 eq)
-
N-Benzylidenetosylamide (1.2 eq)
-
Anhydrous Toluene (0.1 M)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Inert atmosphere apparatus (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and N-benzylidenetosylamide (1.2 eq).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe to achieve a 0.1 M concentration with respect to the diene. Add the Lewis acid catalyst (Yb(OTf)₃, 10 mol%) to the stirring solution.
-
Causality Note: A Lewis acid catalyst is employed to coordinate to the imine's nitrogen atom, lowering the dienophile's LUMO energy and accelerating the cycloaddition, which might otherwise be slow.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired bicyclic adduct.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| None | 110 | 48 | 35 |
| Yb(OTf)₃ (10 mol%) | 80 | 16 | 82 |
| Sc(OTf)₃ (10 mol%) | 80 | 18 | 78 |
| BF₃·OEt₂ (20 mol%) | 60 | 24 | 65 |
| Caption: Effect of Lewis Acid on the Aza-Diels-Alder Reaction. |
Post-Cycloaddition Modification: Unmasking Functionality
A key strength of the phenylsulfonyl group is its utility as a synthetic handle for further transformations. After the core heterocyclic scaffold is constructed, the sulfone can be removed to install valuable functionality.
Reductive Desulfonylation
Treatment with a reducing agent like sodium amalgam (Na/Hg) or samarium iodide (SmI₂) can reductively cleave the C-S bond, replacing the sulfonyl group with a hydrogen atom. This is useful when the sulfonyl group is no longer needed for activation or control.
Julia-Kocienski Olefination Precursor / Elimination
More commonly, the sulfonyl group is used to install a double bond via an elimination reaction. Under basic conditions, the proton alpha to the sulfone is acidic. Subsequent elimination of the phenylsulfinate anion generates a C=C double bond, a process central to many synthetic strategies.
Protocol 2: Base-Mediated Elimination to an Alkene
This protocol describes the conversion of the adduct from Protocol 1 into the corresponding alkene, regenerating a key structural feature of the tropane core.
Materials:
-
N-Tosyl-8-azabicyclo[3.2.1]oct-6-ene derivative (1.0 eq)
-
Potassium tert-butoxide (KOtBu, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF, 0.1 M)
-
Inert atmosphere apparatus (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: Dissolve the sulfonyl-adduct (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Causality Note: The reaction is cooled to control the rate of the exothermic deprotonation and prevent potential side reactions.
-
-
Base Addition: Add potassium tert-butoxide (2.5 eq) portion-wise over 15 minutes. The use of a strong, non-nucleophilic base is critical to promote elimination (E2 pathway) over substitution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting alkene can be purified by flash chromatography if necessary.
Summary and Future Outlook
This compound is a highly effective and accessible reagent for constructing diverse heterocyclic frameworks. Its predictable reactivity in Diels-Alder cycloadditions, coupled with the synthetic versatility of the phenylsulfonyl group, provides a robust platform for accessing bridged bicyclic systems and other complex architectures. The protocols detailed herein serve as a validated starting point for researchers aiming to incorporate this synthon into their synthetic programs. Future applications will undoubtedly expand into asymmetric catalysis and the development of novel annulation cascades, further cementing the role of sulfonyl-dienes in the synthesis of biologically active molecules.
References
-
Bäckvall, J.-E., Chinchilla, R., Nájera, C., & Yus, M. (2009). The Use of Sulfonyl 1,3-Dienes in Organic Synthesis. Chemical Reviews, 110(2), 878-937. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200-204. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed, PMID: 11777460. [Link]
-
Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. ACS Omega, 7(44), 40067-40085. [Link]
-
Master Organic Chemistry. (n.d.). Reactions of Dienes. Master Organic Chemistry. [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5283. [Link]
-
Wikipedia. (n.d.). Tropinone. Wikipedia. [Link]
-
Padwa, A., et al. (1992). 2-(Phenylsulfonyl)-1,3-dienes as versatile synthons in organic transformations. Multicoupling reagents and Diels-Alder dienes with a dual electron demand. Journal of the American Chemical Society, 114(15), 5904-5914. [Link]
-
Braverman, S., et al. (2008). Synthesis and cascade reactions of diallenyl α-disulfones and sulfinyl sulfones. ResearchGate. [Link]
-
Afonso, C. A. M., & Marques, C. (2021). Diels–Alder Cycloaddition Reactions. MDPI Encyclopedia. [Link]
-
Ouahdi, Z., et al. (2021). An investigation of the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative: a DFT study. ResearchGate. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
Houk, K. N., & Wheeler, S. E. (2014). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship, University of California. [Link]
Sources
large-scale synthesis procedure for 2-(phenylsulfonyl)-1,3-cycloheptadiene
An Application Note for the Large-Scale Synthesis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a highly valuable reagent in modern organic synthesis, primarily serving as a versatile diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][2] The presence of the electron-withdrawing phenylsulfonyl group modulates the electronic properties of the diene system, enabling it to react with a wide range of dienophiles.[3] This reactivity is crucial for the stereocontrolled construction of complex six-membered rings, which are core structures in many natural products and pharmaceutical agents. A key application involves its use as a precursor for 7-ring vinyl sulfone epoxides through asymmetric epoxidation, which are pivotal intermediates in various research projects.[4][5]
Historically, the synthesis of this compound and its analogues relied on methods that, while effective at a small scale, presented significant drawbacks for large-scale production. For instance, early methods involved tandem selenosulfonation-oxidation of 1,3-cycloheptadiene or phenylsulfonylmercuration, which utilize toxic and expensive heavy metal reagents like selenium and mercury, generating stoichiometric heavy metal waste.[4][5] The demand for a more scalable, cost-effective, and environmentally benign synthesis led to the development of the protocol detailed herein.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound from inexpensive starting materials: cycloheptanone and benzenethiol.[5][6] This four-step procedure avoids the use of toxic heavy metals and eliminates the need for chromatographic purification, making it an ideal choice for researchers and drug development professionals requiring multi-gram quantities of this key synthetic intermediate.[4]
Overall Synthetic Strategy
The synthesis is designed as a robust, four-step sequence that transforms a simple cyclic ketone into the target conjugated diene. The overarching logic is to first introduce the phenylthio- moiety, which then serves as a handle for subsequent oxidation to the sulfone. The sulfone group, being a potent electron-withdrawing group, facilitates a crucial base-catalyzed elimination in the final step to generate the desired 1,3-diene system.
Caption: High-level overview of the four-step synthetic sequence.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 1-(Phenylthio)cycloheptene
Causality and Mechanistic Insight: This step involves the formation of an enol thioether (a vinyl sulfide) via the acid-catalyzed condensation of cycloheptanone with benzenethiol. Montmorillonite KSF, an acidic clay, serves as an inexpensive and effective heterogeneous catalyst.[4] The reaction is reversible; therefore, water is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product, ensuring a high yield. This method is superior to those requiring corrosive Lewis acids or moisture-sensitive reagents.[4]
Protocol:
-
To a solution of cycloheptanone in toluene, add a slurry of montmorillonite KSF clay (approx. 10 wt% relative to the ketone).
-
Add benzenethiol to the mixture.
-
Heat the reaction mixture to reflux using a heating mantle equipped with a Dean-Stark trap to collect the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed (typically 7-8 hours).
-
Cool the mixture to room temperature and filter to remove the clay catalyst. Wash the filter cake with hexanes.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-(phenylthio)cycloheptene as a pale yellow oil.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| Cycloheptanone | 112.17 | 126.8 g | 1.13 | 1.05 |
| Benzenethiol | 110.18 | 118.6 g | 1.07 | 1.00 |
| Montmorillonite KSF | N/A | ~12 g | N/A | N/A |
| Toluene | 92.14 | 300 mL | N/A | Solvent |
Expected Yield: ~88%
Step 2: Allylic Bromination
Causality and Mechanistic Insight: This step utilizes N-bromosuccinimide (NBS) to perform a regioselective allylic bromination on the enol thioether. The reaction proceeds via a free-radical mechanism. It is critical to maintain a low temperature during the addition of NBS to control the reaction's exothermicity and minimize the formation of side products. This step yields a mixture of bromo-substituted isomers which are carried forward to the next step without purification.[4]
Protocol:
-
Dissolve the 1-(phenylthio)cycloheptene from Step 1 in dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice-water bath to below 10 °C.
-
Add NBS in portions, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir while warming to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude mixture of bromides is used directly in the next step.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| 1-(Phenylthio)cycloheptene | 204.33 | 214.6 g | 1.05 | 1.00 |
| N-Bromosuccinimide (NBS) | 177.98 | 196.0 g | 1.10 | 1.05 |
| Dichloromethane | 84.93 | 750 mL | N/A | Solvent |
Step 3: Oxidation to 1-(Phenylsulfonyl)-7-bromocycloheptene
Causality and Mechanistic Insight: The sulfide group is oxidized to the corresponding sulfone using Oxone (potassium peroxymonosulfate), a powerful and convenient oxidizing agent. The electron-withdrawing sulfonyl group is essential for activating the molecule for the subsequent elimination step. The reaction is typically performed in a methanol/water solvent system.
Protocol:
-
Dissolve the crude bromide mixture from Step 2 in methanol.
-
Cool the solution in an ice-water bath.
-
In a separate flask, dissolve Oxone in deionized water.
-
Add the Oxone solution dropwise to the methanol solution of the bromides, maintaining a low temperature.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude bromo sulfone.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| Crude Bromide Mixture | ~283.22 | ~297 g | ~1.05 | 1.00 |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 768 g | ~2.5 (active O) | ~2.4 |
| Methanol | 32.04 | 1.8 L | N/A | Solvent |
| Water | 18.02 | 1.8 L | N/A | Solvent |
Step 4: Elimination to this compound
Causality and Mechanistic Insight: This final step is a base-catalyzed 1,4-elimination of hydrogen bromide (HBr). Triethylamine (Et₃N) acts as the base, abstracting a proton and inducing the elimination to form the conjugated diene system. The formation of the thermodynamically stable conjugated system is the driving force for this reaction. The product precipitates from the reaction mixture, simplifying its isolation.[4][5]
Caption: Key elimination step to form the conjugated diene. (Note: DOT language cannot render chemical structures, this is a conceptual representation).
Protocol:
-
Dissolve the crude 1-(phenylsulfonyl)-7-bromocycloheptene from Step 3 in acetonitrile.
-
Add triethylamine in one portion while stirring magnetically.
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-2 hours).
-
Remove the volatiles in vacuo.
-
The resulting residue is the crude product, this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield a pale yellow or white solid.[4]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| 1-(Phenylsulfonyl)-7-bromocycloheptene | 317.23 | 90.82 g | 0.288 | 1.00 |
| Triethylamine (Et₃N) | 101.19 | 44.2 mL (31.7 g) | 0.317 | 1.10 |
| Acetonitrile | 41.05 | 288 mL | N/A | Solvent |
Expected Overall Yield: ~60-70% over four steps. Characterization: Melting point: 58-61 °C.[4] ¹H and ¹³C NMR should be consistent with published data.[4]
Part 2: Safety, Handling, and Waste Management
Personnel Safety:
-
Benzenethiol: Highly toxic and possesses an extremely foul, persistent odor. All manipulations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Oxone: A strong oxidizing agent. Keep away from combustible materials.
-
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Work in a fume hood and avoid breathing vapors.
Waste Management:
-
Aqueous waste containing residual Oxone or NBS should be quenched appropriately before disposal.
-
Organic waste should be collected in designated solvent waste containers.
-
Benzenethiol-contaminated materials should be decontaminated with bleach solution before disposal.
Conclusion
The described four-step synthesis provides an economical, scalable, and environmentally conscious route to this compound.[6] By starting with inexpensive bulk chemicals and avoiding the use of toxic heavy metals and cumbersome chromatographic purification, this protocol is ideally suited for academic and industrial laboratories requiring large quantities of this versatile synthetic building block.[4][5] The procedure is robust, high-yielding, and has been successfully scaled to produce material on a multi-mole scale.[4]
References
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 2002, 67 (1), 200-204. [Link]
-
Meyers, D. J.; Fuchs, P. L. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed, 2002, 11777460. [Link]
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society, 2001. [Link]
-
Padwa, A., et al. 2-(Phenylsulfonyl)-1,3-dienes as versatile synthons in organic transformations. Multicoupling reagents and Diels-Alder dienes with a dual electron demand. Journal of the American Chemical Society. [Link]
-
Bäckvall, J. E., et al. The Use of Sulfonyl 1,3-Dienes in Organic Synthesis. Chemical Reviews. [Link]
-
Diels, O.; Alder, K. Diels–Alder reaction. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Welcome to the dedicated technical support guide for the purification of 2-(phenylsulfonyl)-1,3-cycloheptadiene. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. The unique structure of this compound—marrying a polar phenylsulfonyl group with a reactive, nonpolar conjugated diene system—presents specific purification challenges. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity while minimizing degradation and yield loss.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties arise from the compound's dual chemical nature. The conjugated diene system is susceptible to several unwanted side reactions, including polymerization, oxidation (peroxide formation), and Diels-Alder dimerization, particularly when exposed to heat or acidic conditions.[1] Conversely, the phenylsulfonyl group makes the molecule significantly more polar than a simple hydrocarbon, influencing its solubility and chromatographic behavior. A successful purification strategy must navigate the compound's inherent instability while effectively removing synthetic impurities.
Q2: Is column chromatography always necessary for purification?
Not necessarily. For certain synthetic routes that are high-yielding and clean, column chromatography can be avoided.[2] For instance, an efficient synthesis has been reported where the diene is produced in near-quantitative yield via a base-catalyzed elimination.[3] In this case, purification was achieved with a simple aqueous acid wash (5% HCl) followed by extraction, demonstrating that for high-purity crude material, a liquid-liquid extraction may be sufficient.[2][3] However, if the synthesis results in multiple byproducts, chromatography is the most reliable method for isolation.
Q3: What is the expected physical state and appearance of pure this compound?
While the crude precursor to the diene is often a pale yellow oil, the purified analogous compound, 2-(phenylsulfonyl)-1,3-cyclohexadiene, has been isolated as white crystals.[3] Therefore, this compound is expected to be a white to off-white solid or a highly viscous, colorless oil at room temperature upon successful purification. A persistent yellow or brown color often indicates the presence of polymeric or degradation-related impurities.
Q4: How should I properly store the purified compound to prevent degradation?
Due to the reactivity of the conjugated diene moiety, proper storage is critical to maintain purity. The purified compound should be stored at low temperatures (ideally ≤ -20°C) under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation and thermally induced polymerization.[1] For long-term storage, adding a polymerization inhibitor like hydroquinone or 4-tert-butylcatechol can also be considered.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause & Scientific Rationale | Recommended Solution |
| Low or No Recovery from Silica Gel Chromatography | Degradation on Stationary Phase: Standard silica gel is weakly acidic, which can catalyze dimerization, polymerization, or rearrangement of sensitive conjugated dienes.[4] The sulfonyl group can also chelate to the silica surface, leading to strong binding and difficult elution. | 1. Deactivate Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine to neutralize acidic sites. 2. Use Alumina: Switch to a neutral or basic alumina stationary phase, which is less likely to cause acid-catalyzed degradation. 3. Reverse-Phase Chromatography: Use a C18 or biphenyl stationary phase. The biphenyl phase can offer enhanced retention for sulfones due to π-π interactions.[5][6] |
| Product "Oils Out" During Recrystallization | Improper Solvent Choice or High Impurity Load: "Oiling out" occurs when the compound's melting point is lower than the temperature of the crystallization solution, or when high levels of impurities inhibit the formation of a crystal lattice.[7] | 1. Slow Down Cooling: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool very slowly by insulating the flask.[7] 2. Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a mixture, such as ethyl acetate/hexanes or ethanol/water.[7] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound.[7] 4. Pre-Purify: If the crude material is highly impure, perform a quick filtration through a short plug of silica or alumina to remove baseline impurities before attempting recrystallization. |
| Purified Product Darkens or Shows New Impurities on Storage | Decomposition: The appearance of color or new spots on a TLC plate indicates degradation. This is likely due to slow polymerization or oxidation from exposure to air and ambient temperatures.[1] | 1. Confirm Storage Conditions: Ensure the compound is stored under an inert atmosphere (N₂ or Ar) at low temperature (e.g., in a freezer).[1] 2. Re-purify if Necessary: If the compound has degraded significantly, it may need to be re-purified by a rapid method like filtration through a silica plug before use. 3. Use Freshly Purified Material: For reactions sensitive to impurities, it is always best to use freshly purified this compound. |
| Difficulty Separating Product from a Structurally Similar Impurity | Insufficient Resolution: The polarity difference between your product and the impurity may be too small for effective separation with the chosen chromatography conditions. | 1. Optimize TLC: Systematically screen different solvent systems for your column. Test mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone to find an eluent that provides maximum separation (ΔRf). 2. Switch Stationary Phase: If normal-phase silica or alumina fails, reverse-phase HPLC can provide an orthogonal separation mechanism based more on hydrophobicity than polarity, which may resolve the compounds.[8][9] |
Workflow & Protocol Design
Decision Logic for Purification Method Selection
The choice of purification method depends heavily on the purity of the crude material obtained from synthesis. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Purification by Aqueous Wash and Extraction
This method is ideal for high-purity crude material where the main impurities are inorganic salts or a basic catalyst (e.g., triethylamine) from a preceding elimination step.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous hydrochloric acid (HCl) solution. Use a volume of aqueous solution equal to about half the organic phase volume. Shake gently to avoid emulsion formation. This step removes basic impurities.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a saturated brine (NaCl) solution to remove residual acid and water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Dry the resulting product under high vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the most robust method for removing a wide range of impurities. The key is selecting an appropriate solvent system.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. For this compound, an Rf value of ~0.3-0.4 is ideal. A typical system might be 3:1 to 1:1 v/v hexanes/ethyl acetate.[3]
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh), using about 50-100 g of silica per gram of crude product. Pack the column as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[10]
-
Elution: Begin elution with the selected solvent system, applying gentle positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This technique is effective for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[11]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12] Test small amounts of your product in solvents like ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.[7]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[7]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to prevent premature crystallization.[7][13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, pure crystals form with slow cooling.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Highly Reactive Dienes. Benchchem.
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed. [Link]
-
Li, L., et al. (2017). A simple approach to prepare a sulfone-embedded stationary phase for HPLC. PubMed. [Link]
-
SIELC Technologies. (n.d.). Separation of Sulfone, p-chlorobenzyl 2-chloroethyl on Newcrom R1 HPLC column. [Link]
-
Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
-
American Chemical Society. (n.d.). Journal of Natural Products. ACS Publications. [Link]
- Kuntz, K. W. (1994).
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Meiries, S. C., et al. (2013). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed Central (PMC) - NIH. [Link]
-
Lambert, T. H., et al. (2015). 1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses, 92, 328-341. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Bach, R. D., & Dmitrenko, O. (2004). Stability and thermal rearrangement of (E,E)-1,3-cycloheptadiene and trans-bicyclo[3.2.0]hept-6-ene. PubMed. [Link]
-
Orango. (2024). Analytical Methods and Chemical Reactions of Conjugated Dienes. [Link]
-
Paquette, L. A., et al. (1995). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Organic Syntheses, 72, 196. [Link]
-
Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. [Link]
-
Organic Syntheses Procedure. (n.d.). Procedure for the Preparation of G1-[N(CH2CH2CH2NHBoc)2]6-Piperidine3. [Link]
-
Organic Syntheses Procedure. (n.d.). Epichlorohydrin. [Link]
-
Organic Syntheses Procedure. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. [Link]
-
Chemistry Steps. (n.d.). Conjugated, Cumulated, and Isolated Dienes. [Link]
-
Fortin, S., et al. (2020). Evaluation of the time-dependent antiproliferative activity and liver microsome stability of 3 phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as promising CYP1A1-dependent antimicrotubule prodrugs. PubMed. [Link]
-
Ashenhurst, J. (n.d.). Master Organic Chemistry - An Online Organic Chemistry Resource. [Link]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. [Link]
Sources
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- 2. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(phenylsulfonyl)-1,3-cycloheptadiene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in this synthesis is a lower-than-expected yield of the desired this compound. This can stem from several factors throughout the multi-step synthesis, which often starts from cycloheptanone and benzenethiol.[1]
Potential Causes & Solutions
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Inefficient Thioether Formation | The acid-catalyzed reaction between cycloheptanone and benzenethiol to form the enol thioether is a reversible equilibrium. Incomplete removal of water, a byproduct, can shift the equilibrium back towards the starting materials, reducing the yield of the desired intermediate. | Protocol: Ensure efficient water removal during the reaction. Utilize a Dean-Stark trap and heat the reaction mixture at reflux.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the cycloheptanone is consumed. |
| Incomplete Bromination or Side Reactions | The regioselective bromination of the enol thioether is a critical step. Using an incorrect amount of N-bromosuccinimide (NBS) or improper temperature control can lead to incomplete reaction or the formation of undesired dibrominated species. | Protocol: Add NBS in portions to an ice-water cooled solution of the thioether in dichloromethane to maintain the reaction temperature below 10 °C.[2] This controlled addition minimizes side reactions and ensures regioselectivity. |
| Inefficient Oxidation of Sulfide to Sulfone | The oxidation of the phenyl sulfide to the corresponding sulfone is crucial for activating the subsequent elimination step. Incomplete oxidation will result in a lower yield of the final product. | Protocol: Use an effective oxidizing agent like Oxone® in a suitable solvent system such as methanol/water or 2-propanol/THF.[2] Monitor the reaction progress by TLC to ensure complete conversion of the sulfide to the sulfone. |
| Suboptimal Elimination Conditions | The final step involves a base-catalyzed 1,4-elimination to form the diene. The choice of base and solvent is critical. A weak base or an inappropriate solvent can lead to an incomplete reaction or the formation of byproducts. | Protocol: Use a suitable base such as triethylamine in a polar aprotic solvent like acetonitrile.[2] The reaction can be performed at room temperature. Ensure the starting bromide is fully consumed by monitoring with TLC. |
| Degradation of 1,3-Cycloheptadiene Starting Material | If starting directly from 1,3-cycloheptadiene, its purity and stability are important. This diene can be prone to polymerization or oxidation if not handled and stored correctly. | Protocol: Use freshly distilled or high-purity 1,3-cycloheptadiene for the reaction. Store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. |
Issue 2: Difficulty in Product Purification
The crude product may contain unreacted starting materials, intermediates, or byproducts, complicating the isolation of pure this compound.
Potential Causes & Solutions
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Presence of Unreacted Intermediates | Incomplete reactions in any of the preceding steps will lead to a mixture of compounds with similar polarities, making chromatographic separation challenging. | Action: Before proceeding to the next step, ensure each reaction has gone to completion using TLC analysis. If necessary, purify the intermediate products at each stage. |
| Formation of Isomeric Byproducts | In the elimination step, the formation of other diene isomers is possible, although the desired 1,3-diene is typically the major product due to thermodynamic stability. | Action: Optimize the elimination reaction conditions (base, solvent, temperature) to favor the formation of the conjugated 1,3-diene. Purification can be achieved by flash column chromatography on silica gel.[2] |
| Residual Heavy Metals (in older methods) | Older synthetic routes for similar compounds involved toxic heavy metals like mercury or selenium, which can be difficult to remove completely.[2] | Action: It is highly recommended to adopt modern, more environmentally friendly synthetic procedures that avoid the use of heavy metals, such as the multi-step synthesis from cycloheptanone.[1][3] |
Issue 3: Inconsistent Reaction Times
Variability in reaction times can affect the reproducibility and scalability of the synthesis.
Potential Causes & Solutions
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Purity of Reagents | The purity of reagents, especially the base and solvents, can significantly impact reaction rates. Traces of water or other impurities can interfere with the reaction. | Action: Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use. |
| Reaction Temperature Fluctuations | Many of the steps in this synthesis are temperature-sensitive. Inconsistent temperature control can lead to variable reaction rates and the formation of byproducts. | Action: Use a reliable heating mantle with a temperature controller or an ice bath to maintain a consistent reaction temperature as specified in the protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most robust and scalable synthesis reported in the literature is a four-step procedure starting from cycloheptanone and benzenethiol.[1][3] This method avoids the use of toxic heavy metals and does not require chromatographic purification of the intermediates, making it suitable for large-scale production.[1]
Q2: Can I use a different sulfonylating agent instead of benzenesulfonyl chloride?
While benzenesulfonyl chloride is commonly used, other arylsulfonyl chlorides can also be employed to generate a variety of 2-(arylsulfonyl)-1,3-cycloheptadienes. The reaction mechanism should be similar, but reaction conditions may need to be optimized for different substrates.
Q3: What are the key characterization techniques for the final product?
The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR are essential for confirming the structure and connectivity of the molecule.[2]
-
Melting Point: A sharp melting point range indicates high purity. The reported melting point is below 25 °C.[2]
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic sulfonyl group (S=O) stretching frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary:
-
Benzenethiol: This reagent has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.
-
Solvents: Many of the solvents used, such as dichloromethane and acetonitrile, are volatile and flammable. Work in a well-ventilated area away from ignition sources.
-
Acids and Bases: Concentrated acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and products.[2]
Experimental Workflow & Key Transformations
Overall Synthetic Scheme
The recommended synthesis proceeds through four main steps, starting from cycloheptanone.
Caption: Multi-step synthesis of this compound.
Troubleshooting Logic Flow
When encountering low yield, this decision tree can help diagnose the issue.
Caption: Troubleshooting decision tree for low product yield.
References
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 2002, 67(1), 200-204. [Link]
-
Meyers, D. J.; Fuchs, P. L. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed, 2002, 67(1), 200-4. [Link]
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society, 2001. [Link]
Sources
Technical Support Center: Reactions of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(phenylsulfonyl)-1,3-cycloheptadiene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile diene in their synthetic workflows. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its application, moving beyond simple protocols to explain the underlying chemical principles.
This compound is a powerful building block in organic synthesis. The electron-withdrawing phenylsulfonyl group activates the diene system, influencing its reactivity and selectivity in various transformations, most notably in cycloaddition reactions.[1] However, this activation can also lead to specific side reactions and byproducts. This guide offers a structured approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems reported by users in a question-and-answer format. We focus on diagnosing the issue based on observational data and providing actionable solutions.
Q1: My Diels-Alder reaction is yielding a complex mixture of isomers, or the regioselectivity is poor. How can I improve the outcome?
A1: Understanding and Controlling Selectivity
Poor selectivity in Diels-Alder reactions involving this compound is a common challenge. The powerful electron-withdrawing nature of the sulfonyl group dictates the electronic properties of the diene, but several factors can lead to undesired isomers.
Root Causes and Mechanisms:
-
Electronic Mismatch: In a normal electron-demand Diels-Alder reaction, the diene should be electron-rich and the dienophile electron-poor. The sulfonyl group makes the diene electron-deficient, which can slow the reaction or, in some cases, favor an inverse electron-demand pathway if the dienophile is sufficiently electron-rich.[1]
-
Steric Hindrance: The bulky phenylsulfonyl group can sterically influence the approach of the dienophile, leading to mixtures of endo and exo products. While the endo product is often kinetically favored due to secondary orbital interactions, high reaction temperatures can lead to thermodynamic equilibration and favor the more stable exo product.[1]
-
Thermal Isomerization: Prolonged heating can sometimes cause isomerization of the diene itself or the resulting cycloadduct.
Troubleshooting Steps:
-
Re-evaluate Dienophile Electronics: Ensure your dienophile is sufficiently electron-deficient for a normal electron-demand reaction. If not, consider if an inverse electron-demand pathway is feasible and if the observed products are consistent with that mechanism.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This typically enhances kinetic control, favoring the endo product. Monitor the reaction closely to avoid prolonged heating.
-
Lewis Acid Catalysis: The use of a mild Lewis acid can catalyze the reaction, often allowing for lower reaction temperatures and improved rates and selectivity. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.[2] Exercise caution, as strong Lewis acids can also catalyze decomposition or polymerization.
-
Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. Polar solvents, including water, have been shown to accelerate some Diels-Alder reactions through hydrophobic effects and stabilization of polar transition states.[1] Experiment with a range of solvents to find the optimal conditions.
Q2: I'm observing a significant byproduct with a mass corresponding to the loss of the phenylsulfonyl group (PhSO₂). What is causing this desulfonylation?
A2: The Challenge of Desulfonylation
The loss of the phenylsulfonyl group is a known side reaction, particularly during purification. This can occur via elimination to form a triene or through decomposition.
Root Causes and Mechanisms:
-
Silica Gel-Mediated Elimination: Standard silica gel is acidic and can promote the elimination of phenylsulfinic acid from the molecule, especially from reaction intermediates or products where the sulfone is in an activated position (e.g., allylic). This side reaction has been observed in related η²-1,3-cyclohexadiene complexes, where desulfonylation was markedly enhanced in the presence of silica.[3]
-
Thermal Instability: At very high temperatures, C-S bond cleavage can occur, leading to decomposition.
Troubleshooting Steps:
-
Modify Purification Technique:
-
Deactivated Silica: If column chromatography is necessary, use silica gel that has been deactivated by treatment with a base like triethylamine (typically 1-2% v/v in the eluent).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Non-Chromatographic Methods: Whenever possible, purify the product using recrystallization or distillation to avoid contact with silica gel.[4][5]
-
-
Minimize Heat Exposure: Avoid excessive heating during reaction workup and solvent evaporation. Use a rotary evaporator with controlled temperature and vacuum.[6]
Q3: My reaction mixture shows a high-molecular-weight species, particularly after prolonged heating. Is this a dimer?
A3: Diene Dimerization
Like many conjugated dienes, this compound can act as both a diene and a dienophile, leading to self-dimerization via a Diels-Alder reaction. This is especially prevalent at higher concentrations and temperatures.
Root Causes and Mechanisms:
-
Self-Reaction: One molecule of the diene acts as the [4π] component and a second molecule acts as the [2π] component. This is a well-known phenomenon for highly reactive dienes like cyclopentadiene, which readily dimerizes at room temperature.[7] The seven-membered ring of cycloheptadiene is less reactive than cyclopentadiene, but dimerization can still occur under forcing conditions.[8]
-
Thermal Promotion: Higher temperatures provide the activation energy needed to overcome the barrier to dimerization.
Troubleshooting Steps:
-
Control Concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular self-reaction. If adding a dienophile, consider adding it slowly to the reaction mixture to maintain its low relative concentration.
-
Lower Reaction Temperature: As with improving selectivity, use the lowest feasible temperature for the desired transformation.
-
Use a Dienophile Excess: Using a slight excess of the intended dienophile can outcompete the self-dimerization reaction.
Q4: My starting material appears impure, which is affecting my downstream reactions. What are the likely contaminants from its synthesis?
A4: Purity of the Starting Diene
The purity of this compound is critical. Impurities are often carried over from its multi-step synthesis. A common and efficient synthesis starts from cycloheptanone and benzenethiol, proceeding through several intermediates.[9][10]
Common Synthesis-Related Impurities:
-
Dibromide Species: One synthetic route involves a bromination-dehydrobromination sequence. Incomplete elimination can leave behind dibrominated intermediates, such as 1,3-dibromo-2-(phenylthio)cycloheptene, which can be carried through the oxidation step.[9][11] These impurities are often present in small amounts (<5%).[11]
-
Isomeric Dienes: Incomplete or non-selective elimination reactions can potentially lead to the formation of other diene isomers, such as 3-(phenylsulfonyl)-1,4-cycloheptadiene.[11]
-
Oxidation Byproducts: Over-oxidation or incomplete oxidation during the conversion of the sulfide to the sulfone can introduce other sulfur-containing impurities.
Troubleshooting and Purification Protocol:
-
Characterize Starting Material: Before use, always characterize the starting diene by ¹H NMR, ¹³C NMR, and TLC to confirm its purity.
-
Purification Protocol: If impurities are detected, purification is recommended.
-
Recrystallization: For solid batches of the diene, recrystallization is highly effective. A common procedure involves dissolving the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allowing it to cool slowly.[9]
-
Flash Chromatography: If recrystallization is ineffective, careful flash chromatography on deactivated silica gel can be used to remove polar impurities. (See Q2 for precautions).
-
Data Summary & Visual Guides
To aid in diagnostics, we provide a summary table of common issues and a decision-making workflow.
Table 1: Troubleshooting Summary
| Observed Problem | Potential Side Product(s) | Likely Cause(s) | Recommended Solution(s) |
| Poor Regio- or Stereoselectivity | Regioisomers, Exo-adduct | High temperature, Electronic mismatch | Lower reaction temperature, Use Lewis acid catalyst, Optimize solvent |
| Loss of PhSO₂ Group | Desulfonylated Triene/Byproducts | Acidic silica gel, High heat | Use deactivated silica/alumina, Recrystallize instead of chromatography |
| High MW Byproduct | Dimer of starting diene | High temperature, High concentration | Lower reaction temperature, Reduce concentration, Use excess dienophile |
| Impure Starting Material | Dibromides, Isomeric Dienes | Incomplete synthesis/purification | Re-purify starting material by recrystallization or careful chromatography |
Diagram 1: Troubleshooting Workflow
A logical flow for diagnosing issues in reactions involving this compound.
Caption: Decision tree for troubleshooting common reaction issues.
Diagram 2: Desired Reaction vs. Side Reactions
A simplified representation of a Diels-Alder reaction competing with dimerization and desulfonylation.
Caption: Competing reaction pathways for the diene.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the primary role of the phenylsulfonyl group? The phenylsulfonyl group is a strong electron-withdrawing group. In the context of this compound, it modulates the electronic character of the diene system. This activation is crucial for its participation in various pericyclic reactions and can impart high regioselectivity and stereoselectivity in cycloadditions.[1][2]
-
FAQ 2: How should I store this compound? It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow decomposition or dimerization over time. For long-term storage, refrigeration is recommended.
-
FAQ 3: Can this diene participate in other reactions besides the Diels-Alder? Yes. While it is famous for its use in [4+2] cycloadditions, the activated double bonds can also participate in other reactions, such as Michael additions, epoxidations, and other electrophilic additions. The specific outcome will depend on the reagents and conditions employed.
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed.[Link]
-
Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. ACS Publications.[Link]
-
Chaly, M., et al. (2021). Synthesis and Reactivity of Weiss Diketone Derivative Bearing Four Phenylsulfanyl Groups. Chemistry – An Asian Journal.[Link]
-
Ouahdi, Z., et al. (2021). An investigation of the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative: a DFT study. ResearchGate.[Link]
-
Chien, T. C., et al. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH.[Link]
-
Paquette, L. A., & Volz, W. E. (1976). 6-Iodo-1-hexene. Organic Syntheses, 55, 74. [Link]
-
Fernandes, A. C., & Marques, M. M. B. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI.[Link]
-
Marques, M. M. B. (2022). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI.[Link]
-
Diels–Alder reaction. Wikipedia.[Link]
-
Krenzer, M., & Houk, K. N. (2018). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship.org.[Link]
-
Tan, Y. H., et al. (2024). Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). Organic Syntheses.[Link]
-
Friedrich, L. E., & Schuster, G. B. (1971). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Organic Syntheses, 51, 105. [Link]
-
Krenzer, M., & Houk, K. N. (2019). Click Chemistry with Cyclopentadiene. PMC - NIH.[Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
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- 10. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Welcome to the technical support resource for 2-(phenylsulfonyl)-1,3-cycloheptadiene. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile diene in your synthetic endeavors. Here, we address common questions and troubleshooting scenarios encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be opaque or stored in the dark to prevent exposure to light. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q2: My this compound has turned yellow. Is it still usable?
A slight yellow tinge may not necessarily indicate significant degradation, but it does warrant caution. Discoloration can be a sign of minor oxidation or the formation of polymeric impurities. It is highly recommended to assess the purity of the material by an appropriate analytical method, such as ¹H NMR or LC-MS, before use. If new peaks are observed, purification by flash chromatography or recrystallization may be necessary.
Q3: Can I store solutions of this compound?
It is generally not recommended to store solutions of this compound for extended periods. If temporary storage is necessary, use a dry, aprotic solvent and store the solution at -20°C under an inert atmosphere. Be aware that the stability in solution is highly dependent on the solvent and any potential contaminants.
Q4: What are the primary degradation pathways for this compound?
Based on the structure, two primary degradation pathways are of concern:
-
Oxidation: The conjugated diene system is susceptible to oxidation, which can be initiated by air and light. This can lead to the formation of peroxides and other oxygenated derivatives, potentially leading to polymerization.
-
Isomerization: Under basic conditions, there is a risk of isomerization of the 1,3-diene to the thermodynamically more stable 1,4-diene isomer.[1] This is a critical consideration in reaction setup and workup procedures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no reactivity in Diels-Alder reaction. | 1. Degraded diene. 2. Presence of an inhibitor (e.g., from peroxide formation). | 1. Verify the purity of the diene using ¹H NMR. Look for the characteristic vinyl proton signals. 2. Purify the diene by passing it through a short plug of neutral alumina or by flash chromatography. |
| Inconsistent results between batches. | 1. Variable purity of the starting material. 2. Inconsistent storage and handling. | 1. Always re-characterize a new batch of the reagent before use. 2. Adhere strictly to the recommended storage and handling protocols. |
| Formation of an unexpected isomer. | Isomerization of the 1,3-diene to a 1,4-diene, often catalyzed by basic conditions.[1] | Avoid basic conditions during reaction setup and workup. If a base is required for a subsequent step, ensure the diene has been fully consumed. Use buffered solutions if pH control is critical. |
| Difficulty in dissolving the compound. | The compound is a solid and may require gentle warming or sonication to dissolve. | Use a suitable aprotic solvent (e.g., THF, DCM, Toluene). Gentle warming can be applied, but avoid excessive heat to prevent potential degradation. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the sealed container of this compound in a -20°C freezer.
-
For long-term storage, consider flushing the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.
-
Log the date of receipt and any subsequent openings of the container.
Protocol 2: Aliquoting and Handling for an Experiment
-
Remove the container from the freezer and allow it to equilibrate to room temperature on the benchtop before opening. This typically takes 20-30 minutes.
-
Once at room temperature, open the container in a glovebox or under a stream of inert gas.
-
Quickly weigh the desired amount of the compound into a clean, dry flask.
-
Immediately and securely reseal the main container, flush with inert gas if possible, and return it to the -20°C freezer.
-
Dissolve the weighed compound in a dry, aprotic solvent for use in your reaction.
Visualizing Stability and Degradation
The following diagrams illustrate key concepts related to the stability and potential degradation of this compound.
Caption: Best practices for storage and handling.
Caption: Troubleshooting workflow for compound quality.
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Fuchs, P. L., & Meyers, D. J. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. ACS Publications. [Link]
-
Pharmaguideline. (n.d.). Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. [Link]
-
Chemistry LibreTexts. (2024). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. [Link]
Sources
Technical Support Center: Troubleshooting Failed Diels-Alder Reactions with 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Diels-Alder reactions involving 2-(phenylsulfonyl)-1,3-cycloheptadiene. As a diene substituted with a potent electron-withdrawing group, its reactivity profile presents unique challenges that can lead to reaction failure. This resource offers field-proven insights and evidence-based protocols to diagnose and resolve these issues, ensuring the successful synthesis of your target cycloadducts.
Troubleshooting Guide: Question & Answer
Here, we address specific problems you may encounter during your experiments with this compound.
Question 1: My Diels-Alder reaction shows no product formation, and I've only recovered the starting materials. What are the likely causes?
Answer:
The lack of product formation in a Diels-Alder reaction with this compound typically points to insufficient reactivity of the system under the chosen conditions. The phenylsulfonyl group significantly reduces the electron density of the diene, making it a poor partner for electron-neutral or electron-rich dienophiles in a normal-electron-demand Diels-Alder reaction.[1][2][3][4][5]
Here's a breakdown of the potential causes and solutions:
-
Inherently Low Reactivity: The primary issue is the electronic nature of your diene. The electron-withdrawing sulfonyl group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, increasing the HOMO-LUMO energy gap with a typical dienophile and thus slowing down the reaction.[5][6]
-
Inappropriate Dienophile: If your dienophile is not sufficiently electron-poor, the reaction will be exceedingly slow or may not proceed at all.
-
Sub-optimal Reaction Conditions: Thermal energy may be insufficient to overcome the activation energy barrier.
Troubleshooting Protocol:
-
Re-evaluate Your Dienophile:
-
Increase Dienophile Reactivity: Switch to a dienophile bearing strong electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate).[4][7][8]
-
Consider an Inverse-Electron-Demand Diels-Alder: If feasible for your synthetic route, consider using an electron-rich dienophile (e.g., an enol ether or enamine) to react with your electron-poor diene.[1]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Gradually increase the reaction temperature. High-boiling point solvents like toluene or xylene can be used.[9] Monitor for decomposition of starting materials.
-
Increase Reactant Concentration: Higher concentrations can favor the bimolecular Diels-Alder reaction.
-
-
Employ Catalysis:
-
Lewis Acid Catalysis: The use of a Lewis acid is often essential for activating the dienophile.[10][11] Lewis acids coordinate to the electron-withdrawing group of the dienophile, further lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction.[12]
Lewis Acid Typical Loading (mol%) Solvent Notes AlCl₃ 10 - 100 DCM, Toluene Very strong, can cause side reactions.[10] BF₃·OEt₂ 10 - 100 DCM Common and effective. ZnCl₂ 20 - 100 THF, DCM Milder alternative. Sc(OTf)₃ 5 - 20 DCM, MeCN Often highly effective and can be used in catalytic amounts.
-
Workflow for No Product Formation:
Caption: Troubleshooting workflow for no product formation.
Question 2: My reaction is very slow and gives a low yield, even after prolonged reaction times at high temperatures. How can I improve the conversion?
Answer:
Slow conversion and low yields suggest that while the reaction is proceeding, it is either very sluggish or an equilibrium is established that does not strongly favor the product.
-
Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) becomes more favorable at higher temperatures.[1] Your reaction conditions might be promoting the reverse reaction.
-
Steric Hindrance: The cycloheptadiene ring is conformationally flexible. While it can adopt the necessary s-cis conformation for the reaction, bulky substituents on either the diene or dienophile can introduce steric hindrance, slowing the reaction rate.[3][4]
Troubleshooting Protocol:
-
Optimize Temperature:
-
Find a balance. The reaction needs heat to proceed, but excessive heat can favor the retro-Diels-Alder reaction. Try running the reaction at the lowest temperature that gives a reasonable rate.
-
-
Use a Lewis Acid Catalyst:
-
Consider a Different Solvent:
-
While less common for non-polar reactions, solvent polarity can sometimes influence reaction rates. Experiment with a small range of aprotic solvents (e.g., dichloromethane, 1,2-dichloroethane, acetonitrile).
-
Experimental Protocol: Lewis Acid Catalysis Screening
-
Set up several small-scale parallel reactions (e.g., in vials).
-
To each vial, add this compound (1 equiv.) and your dienophile (1.1 equiv.) in anhydrous dichloromethane (DCM).
-
To each vial, add a different Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) at a loading of 20 mol%. Include a control reaction with no Lewis acid.
-
Stir the reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Compare the conversion rates to identify the most effective catalyst for your system.
Question 3: I am observing the formation of multiple products, and purification is difficult. What are these side products, and how can I improve the selectivity?
Answer:
The formation of multiple products can be due to several factors, including lack of regioselectivity, endo/exo isomerization, or side reactions of the starting materials.
-
Regioselectivity Issues: If both your diene and dienophile are unsymmetrical, you can get a mixture of regioisomers. The phenylsulfonyl group at the 2-position of the diene should strongly direct the regioselectivity, but a poorly chosen dienophile might lead to mixtures.
-
Endo/Exo Selectivity: The Diels-Alder reaction can form two diastereomers: the endo and exo products. The endo product is usually the kinetic product due to favorable secondary orbital interactions.[1][5] However, the exo product is often thermodynamically more stable. If the reaction is run at high temperatures for long periods, you might see an increasing amount of the exo product due to equilibration.
-
Dimerization or Polymerization: Highly reactive dienophiles can sometimes dimerize or polymerize, especially in the presence of a Lewis acid.
Troubleshooting Protocol:
-
Control Stereoselectivity:
-
Lower the Temperature: To favor the kinetically preferred endo product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Lewis Acid Choice: The choice of Lewis acid can influence the endo/exo ratio. Bulky Lewis acids can sometimes favor the exo product due to steric interactions.[13]
-
-
Address Regioselectivity:
-
This is primarily controlled by the electronics of the reactants. The phenylsulfonyl group makes the C1 of the diene electron-rich relative to C4. A dienophile with an electron-withdrawing group will preferentially place this group at the C5 or C6 position of the product to give the "ortho" or "meta" adducts. The "ortho" adduct is typically favored electronically. If you are getting a mixture, a more strongly directing dienophile may be needed.
-
Logical Relationship of Reaction Parameters:
Caption: Factors influencing selectivity and rate.
Frequently Asked Questions (FAQs)
Q1: Is this compound commercially available? A1: It is not a common commercially available reagent. However, its synthesis from 1,3-cycloheptadiene has been reported in the literature, for example, via a tandem selenosulfonation-oxidation.[14][15][16]
Q2: Why is the phenylsulfonyl group considered electron-withdrawing? A2: The sulfur atom in the sulfonyl group (SO₂) is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, and the group withdraws electron density from the diene system through both inductive effects and resonance.
Q3: Can I use water as a solvent for this Diels-Alder reaction? A3: Generally, no. While some Diels-Alder reactions are accelerated in water, the use of Lewis acid catalysts is often incompatible with water. Furthermore, many common dienophiles (like maleic anhydride) will react with water.[9] It is best to use anhydrous aprotic solvents.
Q4: My diene appears to be decomposing under the reaction conditions. What should I do? A4: Diene decomposition suggests the temperature is too high or the Lewis acid is too harsh. Try lowering the temperature and switching to a milder Lewis acid (e.g., ZnCl₂ or Sc(OTf)₃). You can also try adding the diene slowly to the reaction mixture containing the dienophile and Lewis acid to keep its instantaneous concentration low.
Q5: How does the cycloheptadiene ring affect the reaction compared to a cyclohexadiene or an acyclic diene? A5: The seven-membered ring of cycloheptadiene is more flexible than a six-membered ring. This flexibility allows it to adopt the required s-cis conformation for the Diels-Alder reaction. However, this conformation may be higher in energy compared to other conformations, potentially leading to a slower reaction rate than with a locked s-cis diene like cyclopentadiene.[4][7][17]
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society. [Link]
-
Yadav, A., & Srivastava, V. P. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(1). [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed. [Link]
-
Synthesis and Reactivity of Weiss Diketone Derivative Bearing Four Phenylsulfanyl Groups. (n.d.). Wiley Online Library. [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(15), 4647. [Link]
-
Diels–Alder reaction. (2023, December 27). In Wikipedia. [Link]
-
Rules of the Diels–Alder Reaction. (2022, January 24). Chemistry LibreTexts. [Link]
-
Van Leusen, A. M., & Jagt, J. C. (1970). Chemistry of sulfonyl cyanides. Part 4: Diels‐alder cycloadditions of sulfonyl cyanides with dienes. Tetrahedron Letters, 11(12), 971-974. [Link]
-
Characteristics of the Diels-Alder Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
-
The Diels-Alder reaction. (n.d.). Lumen Learning. [Link]
-
Diels-Alder - a closer look. (2019, June 5). Chemistry LibreTexts. [Link]
-
Nogueira, C. P., & Rittner, R. (2001). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 24(6), 804-815. [Link]
-
The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. (2018). National Institutes of Health. [Link]
-
Diels-Alder Reaction. (n.d.). Utah Tech University. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. (n.d.). Chemistry Steps. [Link]
-
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. (2017, September 8). Master Organic Chemistry. [Link]
-
Substituent Effects in the Diels-Alder Reaction. (2010, January 9). YouTube. [Link]
-
Flores-Gaspar, A., et al. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 7(14), 1836-1845. [Link]
-
Diels Alder Reactions - Diene and Dienophile. (2017, October 17). YouTube. [Link]
-
Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. (2021, July 26). Max Wilson Lab. [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024, March 6). MDPI. [Link]
-
Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (n.d.). National Institutes of Health. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (n.d.). MDPI. [Link]
-
Chou, S. S. P., & Wey, S. J. (1990). Intramolecular Diels-Alder reactions of sulfur-substituted dienes via 3-sulfolenes. The Journal of Organic Chemistry, 55(4), 1270–1274. [Link]
-
The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]
-
Diels-Alder Reactions. (2021, February 19). YouTube. [Link]
-
Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. (n.d.). eScholarship.org. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Welcome to the technical support center for the synthesis and optimization of 2-(phenylsulfonyl)-1,3-cycloheptadiene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile diene in their synthetic endeavors. As a key intermediate, particularly for transformations like Jacobsen catalytic asymmetric epoxidation, achieving a high-yield, scalable, and reliable synthesis is paramount.[1][2]
This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges you may encounter. We will delve into the causality behind each procedural choice, empowering you to not only replicate the synthesis but to understand and optimize it for your specific needs.
Recommended Synthetic Pathway: An Overview
The most economical, environmentally friendly, and scalable synthesis of this compound proceeds via a four-step sequence starting from cycloheptanone and benzenethiol.[2][3] This method avoids the use of toxic heavy metals like mercury and selenium, which were common in older procedures.[1]
Here is a visualization of the overall workflow:
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis.
Step 1: Formation of 1-(Phenylthio)cycloheptene
Question: My reaction to form the enol thioether from cycloheptanone and benzenethiol is sluggish or giving low yields. What are the common causes?
Answer: This condensation reaction is an equilibrium process that requires the efficient removal of water to drive it to completion. Several factors are critical:
-
Catalyst Choice: While strong acids like concentrated H₂SO₄ can be used, solid-supported acid catalysts like Montmorillonite KSF are often preferable.[1] They simplify workup (filtration vs. quenching/extraction) and can reduce side reactions.
-
Inefficient Water Removal: The most common culprit for low yield is inadequate water removal. The reaction is typically run in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove the water formed. Ensure your glassware is properly set up and the azeotrope is being effectively collected.
-
Reagent Purity: Ensure the benzenethiol is of high purity. Oxidized thiols (disulfides) will not participate in the reaction.
Troubleshooting Summary: Step 1
| Issue | Recommended Action | Scientific Rationale |
|---|---|---|
| Low Conversion | Switch from H₂SO₄ to Montmorillonite KSF catalyst. | KSF is a heterogeneous catalyst, simplifying workup and potentially offering milder reaction conditions. |
| Stalled Reaction | Ensure efficient azeotropic removal of water with a Dean-Stark trap. | Le Chatelier's principle: removing a product (water) drives the equilibrium towards the desired thioether. |
| No Reaction | Check the purity of benzenethiol. Consider using a freshly opened bottle. | Benzenethiol can oxidize to diphenyl disulfide over time, which is unreactive in this transformation. |
Step 2: Allylic Bromination with N-Bromosuccinimide (NBS)
Question: I am observing multiple spots on my TLC plate after bromination, suggesting a mixture of products. How can I improve the regioselectivity?
Answer: Allylic bromination is a radical reaction, and controlling its initiation and propagation is key to achieving regioselectivity.
-
Temperature Control: This is the most critical parameter. The reaction should be run at low temperatures (e.g., in an ice-water bath, maintaining the temperature below 10 °C).[1] Higher temperatures can lead to unwanted side reactions, including dibromination or bromination at other positions.
-
Slow Addition of NBS: Add the N-Bromosuccinimide (NBS) in small portions.[1] This maintains a low concentration of bromine in the reaction mixture, which favors the desired radical pathway over ionic addition to the double bond.
-
Use of Radical Initiators: While often not necessary for this specific substrate, a small amount of a radical initiator like AIBN or benzoyl peroxide can sometimes help initiate the reaction cleanly at lower temperatures if it is sluggish. However, for this procedure, portion-wise addition of NBS in an ice bath is the standard.[1]
Step 3: Oxidation of the Sulfide to the Sulfone
Question: My oxidation with Oxone is incomplete, or I'm seeing over-oxidation products. How can I optimize this step?
Answer: The oxidation of the allylic sulfide to the corresponding sulfone must be carefully controlled.
-
Choice of Oxidant: Oxone (potassium peroxymonosulfate) is an effective and inexpensive oxidant for this transformation.[1] It is generally preferred over reagents like m-CPBA for large-scale syntheses due to cost and safety.
-
Solvent System: A mixed solvent system, typically methanol and water, is used to ensure the solubility of both the organic substrate and the inorganic oxidant.[1]
-
Stoichiometry and Temperature: Use a slight excess of Oxone (e.g., 2.1-2.2 equivalents) to ensure complete conversion. The reaction is exothermic; maintain temperature control with an ice-water bath during the addition of Oxone to prevent runaway reactions and the formation of byproducts.
Step 4: 1,4-Elimination to Form the Diene
Question: The final elimination step is resulting in a low yield of the desired this compound. What can I do to improve this?
Answer: This base-catalyzed 1,4-elimination is sensitive to the base, solvent, and temperature. The goal is to favor elimination over other potential side reactions like substitution.
-
Base Selection: A non-nucleophilic, moderately strong base is ideal. Triethylamine (TEA) is a common and effective choice.[2] Stronger, more-hindered bases like DBU could also be effective but TEA is sufficient and cost-effective.
-
Solvent: A polar aprotic solvent like acetonitrile is recommended.[2] It effectively dissolves the substrate and the base, facilitating the reaction.
-
Temperature: Gentle heating (reflux in acetonitrile) is often required to drive the elimination to completion. Monitor the reaction by TLC until the starting bromide is consumed.
-
Purity of Starting Material: Ensure the bromosulfone from the previous step is reasonably pure. Impurities can interfere with the elimination reaction.
Caption: Troubleshooting flowchart for the final elimination step.
Frequently Asked Questions (FAQs)
Q1: Why is this four-step synthesis preferred over older methods? A1: Earlier syntheses of this compound involved reagents like phenylselenyl chloride or mercury salts.[1] These methods suffer from three major drawbacks: the high cost of starting materials, the toxicity of heavy metal reagents, and the generation of stoichiometric heavy metal waste, which complicates disposal. The presented four-step method is significantly cheaper, safer, and more environmentally friendly, making it suitable for large-scale production.[1][3]
Q2: What is the role of the phenylsulfonyl group in this molecule? A2: The phenylsulfonyl group is a strong electron-withdrawing group. When attached to a diene, it significantly influences the diene's electronic properties. In the context of Diels-Alder reactions, this group makes the diene more electron-deficient, accelerating its reaction with electron-rich dienophiles (an "inverse-electron-demand" scenario).[4] More commonly, it activates the diene system, providing regiochemical control in cycloadditions.[5] The sulfonyl group can also be a versatile synthetic handle for further transformations after the initial reaction.
Q3: Can this procedure be adapted for the synthesis of the cyclohexadiene analog? A3: Yes, the procedure reported by Meyers and Fuchs is explicitly developed for both 2-(phenylsulfonyl)-1,3-cyclohexadiene and its cycloheptadiene counterpart, starting from cyclohexanone or cycloheptanone, respectively. The reaction conditions are very similar for both substrates.[1][2]
Q4: My final product is an oil, but the literature reports a solid. What should I do? A4: The crude product after workup can often be a pale yellow oil or a low-melting solid.[2] Purification is key. The product can be purified by recrystallization. A common method is to dissolve the crude oil in a minimal amount of a solvent like ethyl acetate and then add an equal volume of a non-polar solvent like hexanes. Chilling this solution (e.g., -20 °C) should induce crystallization of the pure product.[1]
Q5: How do I confirm the structure and purity of the final product? A5: Standard characterization techniques should be used.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure. The proton NMR should show characteristic signals for the vinylic protons of the diene system.[1]
-
Melting Point: A sharp melting point close to the literature value (e.g., 58-61 °C for the cyclohexadiene analog) indicates high purity.[2]
-
TLC: A single spot on a TLC plate using an appropriate solvent system (e.g., 1:1 ethyl acetate/hexane) is a good indicator of purity.[2]
Experimental Protocol: Synthesis of this compound
The following is a detailed, step-by-step methodology adapted from the established literature.[1][2]
Step 1: 1-(Phenylthio)cycloheptene
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add cycloheptanone (1.0 eq), benzenethiol (1.05 eq), and a catalytic amount of Montmorillonite KSF (approx. 5 wt %).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-(phenylthio)cycloheptene as a pale yellow oil.
Step 2: Allylic Bromination
-
Dissolve 1-(phenylthio)cycloheptene (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution in an ice-water bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.05 eq) in small portions over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Stir the reaction at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor by TLC.
-
Once the starting material is consumed, filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure. The crude bromide is typically used directly in the next step without further purification.
Step 3: Oxidation to 1-(Phenylsulfonyl)-7-bromocycloheptene
-
Dissolve the crude bromide from Step 2 in a mixture of methanol and water.
-
Cool the solution in an ice-water bath.
-
Add Oxone (2.1 eq) portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude bromosulfone.
Step 4: 1,4-Elimination to this compound
-
Dissolve the crude bromosulfone from Step 3 in acetonitrile.
-
Add triethylamine (1.1-1.2 eq).
-
Heat the solution to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product as a pale yellow oil or solid.
-
Purify by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to obtain pure this compound.
References
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 2002, 67 (1), 200–204. [Link]
-
Meyers, D. J.; Fuchs, P. L. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed, 2002, 11777460. [Link]
-
Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society, 2001. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Regiodivergent sulfonylarylation of 1,3-enynes via nickel/photoredox dual catalysis. Royal Society of Chemistry, 2021. [Link]
-
Nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes to access allenes and dienes. Royal Society of Chemistry, 2024. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
The cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene, 1a, with... ResearchGate. [Link]
-
Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. National Institutes of Health (NIH). [Link]
-
(Phenylsulfonyl)allenes as Substrates for Cycloaddition Reactions: Intramolecular Cyclizations onto Unactivated Alkenes. ElectronicsAndBooks. [Link]
-
Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]
-
How to Determine the Products of Diels-Alder Reactions. Dummies. [Link]
-
2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses. [Link]
-
Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal. [Link]
-
The [3+2]Cycloaddition Reaction. Unknown Source. [Link]
-
preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels-Alder Reaction Practice Problems. Pearson. [Link]
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. National Institutes of Health (NIH). [Link]
-
Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps. [Link]
-
The Diels Alder Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
-
3-ethoxy-2-cyclohexenone. Organic Syntheses. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Institutes of Health (NIH). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Cycloheptadienes
Welcome to the technical support center for the synthesis of substituted cycloheptadienes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these seven-membered ring systems. The inherent challenges in their preparation, stemming from ring strain and conformational flexibility, often lead to unexpected outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, grounded in established scientific principles and practical field experience.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of substituted cycloheptadienes.
Q1: My ring-closing metathesis (RCM) reaction to form a cycloheptadiene is low-yielding. What are the common causes?
A1: Low yields in RCM for seven-membered rings are often attributed to several factors:
-
Substrate Conformation: The acyclic precursor may not readily adopt the necessary conformation for cyclization, favoring intermolecular reactions instead.
-
Catalyst Deactivation: The ruthenium catalyst can be sensitive to impurities in the substrate or solvent.
-
Ethylene Inhibition: The ethylene byproduct can inhibit the catalyst, slowing down the reaction.[1]
-
Substituent Effects: Steric hindrance from bulky substituents can disfavor the ring-closing step.
Q2: I am observing significant formation of oligomers/polymers in my RCM reaction. How can I promote intramolecular cyclization?
A2: To favor the desired intramolecular RCM, consider the following:
-
High Dilution: Running the reaction at high dilution (typically <0.01 M) favors the intramolecular reaction over intermolecular polymerization.
-
Slow Addition: Adding the diene substrate slowly to the catalyst solution can also maintain a low instantaneous concentration of the substrate.
-
Choice of Catalyst: Second-generation Grubbs catalysts are often more active and may promote cyclization at lower temperatures.[1]
Q3: My cycloaddition reaction to form a cycloheptadiene has poor regioselectivity. How can I control it?
A3: Regioselectivity in cycloaddition reactions, such as the Diels-Alder reaction, is governed by the electronic and steric properties of the diene and dienophile.[2][3] To improve regioselectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the polarization of the dienophile, leading to improved regioselectivity.
-
Substituent Choice: Modifying the electron-donating or electron-withdrawing nature of the substituents on both the diene and dienophile can direct the cycloaddition to the desired regioisomer.
Q4: My substituted cycloheptadiene is unstable and decomposes upon purification. What precautions should I take?
A4: Substituted cycloheptadienes can be prone to oxidation, isomerization, or polymerization. To minimize degradation:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
-
Low Temperature: Keep the compound at low temperatures during purification and storage.
-
Avoid Acid/Base: Be mindful of acidic or basic conditions during workup and chromatography, as these can catalyze decomposition.
-
Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene).
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic challenges, including step-by-step protocols and the rationale behind them.
Guide 1: Optimizing Ring-Closing Metathesis (RCM) for Substituted Cycloheptadiene Synthesis
Ring-closing metathesis is a powerful tool for the synthesis of cycloalkenes, including cycloheptadienes.[4] However, the formation of seven-membered rings can be challenging.
Problem: Low Conversion or Stalled Reaction
-
Causality: Incomplete conversion can result from an inactive catalyst, insufficient reaction time, or an unfavorable equilibrium. The key intermediate is a metallacyclobutane, and the reaction's success depends on the productive collapse of this intermediate.[1][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low RCM conversion.
-
Detailed Protocol: Enhancing RCM Efficiency
-
Catalyst Selection: If using a first-generation Grubbs catalyst, consider switching to a second-generation (e.g., Grubbs II, Hoveyda-Grubbs II) or a more specialized catalyst known for forming challenging rings.[1]
-
Solvent and Substrate Purity: Ensure the solvent is rigorously degassed and dried. Purify the diene substrate by flash chromatography or distillation immediately before use to remove any potential catalyst poisons.
-
Temperature Optimization: While many RCM reactions are run at room temperature or 40 °C in dichloromethane or toluene, respectively, gently heating the reaction may be necessary to overcome the activation barrier for cyclization. Monitor for thermal decomposition of the substrate or catalyst.
-
Ethylene Removal: The ethylene byproduct can slow down the reaction by participating in non-productive metathesis pathways.[1] To mitigate this, run the reaction under a gentle stream of argon or under vacuum to facilitate ethylene removal.
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Concentration | 0.01 - 0.1 M | Decrease to 0.001 - 0.005 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Catalyst Loading | 1-5 mol% | Increase to 5-10 mol% | May be necessary for sterically hindered or challenging substrates. |
| Temperature | 25-45 °C | Increase to 60-80 °C (with appropriate solvent) | Provides energy to overcome the activation barrier for ring closure. |
| Atmosphere | Inert gas (Argon) | Gentle argon sparging or vacuum | Facilitates removal of the inhibitory ethylene byproduct.[1] |
Guide 2: Controlling Stereoselectivity in Cycloaddition Reactions
Cycloaddition reactions, particularly [4+3] cycloadditions, are a direct route to cycloheptadiene cores. However, controlling stereoselectivity can be a significant hurdle.
Problem: Poor Diastereoselectivity or Enantioselectivity
-
Causality: The transition state geometry of the cycloaddition dictates the stereochemical outcome. For substituted reactants, multiple transition states may be energetically accessible, leading to a mixture of stereoisomers.
-
Troubleshooting Workflow:
Caption: Workflow for improving stereoselectivity in cycloadditions.
-
Detailed Protocol: Asymmetric [4+3] Cycloaddition
-
Chiral Lewis Acid Catalysis: Employ a chiral Lewis acid to create a chiral environment around the dienophile, thereby inducing facial selectivity. Common examples include BINOL-derived phosphoric acids or metal complexes with chiral ligands.
-
Substrate Control: Attach a chiral auxiliary to either the diene or the dienophile. The steric bulk of the auxiliary can block one face of the reactant, directing the cycloaddition to the opposite face. The auxiliary can be cleaved in a subsequent step.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the organization of the transition state. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).
-
Temperature Reduction: Lowering the reaction temperature can increase the energy difference between competing diastereomeric transition states, often leading to higher selectivity.
-
Guide 3: Purification and Handling of Substituted Cycloheptadienes
The purification of substituted cycloheptadienes can be challenging due to their potential instability.
Problem: Product Decomposition during Chromatography or Storage
-
Causality: The diene functionality is susceptible to oxidation, especially in the presence of air and light. Isomerization to more stable conjugated systems can also occur, particularly with acid or base catalysis. The stability of alkenes generally increases with substitution.[6]
-
Troubleshooting Workflow:
Caption: Decision tree for stabilizing substituted cycloheptadienes.
-
Detailed Protocol: Stabilized Purification
-
Silica Gel Deactivation: Standard silica gel can be acidic. To neutralize it, prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine. Remove the solvent under reduced pressure before packing the column.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar eluent system than for analytical TLC to speed up the elution.
-
Storage: After purification, remove the solvent under reduced pressure at low temperature. Store the final compound as a solid or oil under an argon atmosphere at -20 °C or below. For particularly sensitive compounds, storing as a solution in a degassed solvent may be preferable.
-
IV. References
-
Hoyt, S. B., & Toste, F. D. (2005). Cycloheptadiene Ring Synthesis by Tandem Intermolecular Enyne Metathesis. Organic Letters, 7(19), 4293–4295. [Link]
-
Hoyt, S. B., & Toste, F. D. (2005). Cycloheptadiene ring synthesis by tandem intermolecular enyne metathesis. PubMed. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
-
Hughes, D. L. (1998). Diastereoselective Ring Closing Metathesis as an Approach to Cycloalkenes and Symmetrical Bicyclodienes and their Functionalization. (Doctoral dissertation). Retrieved from [Link]
-
Al-Amin, M. (2019). Investigation of New Mild Routes to Substituted and Unsubstituted 1,2-Cycloheptadienes and Their Trapping Reactions. (Doctoral dissertation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
-
Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
-
ResearchGate. (n.d.). Cycloaddition Reactions. Retrieved from [Link]
-
Davies, H. M. L., & Lian, Y. (2005). Metal carbene-promoted sequential transformations for the enantioselective synthesis of highly functionalized cycloheptadienes. Journal of the American Chemical Society, 127(5), 1342–1343. [Link]
-
Ashenhurst, J. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]
Sources
regioselectivity issues in reactions of 2-(phenylsulfonyl)-1,3-cycloheptadiene
Technical Support Center: 2-(Phenylsulfonyl)-1,3-cycloheptadiene
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. As a highly functionalized and electronically distinct diene, this substrate offers unique opportunities in complex molecule synthesis but also presents specific challenges, particularly concerning regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these issues effectively. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Regioselectivity Issues
This section addresses common problems encountered during reactions with this compound. Each issue is presented in a question-and-answer format, providing both a diagnosis and a step-by-step solution.
Issue 1: Poor or Mixed Regioselectivity in Diels-Alder Reactions
Question: I am reacting this compound with an unsymmetrical dienophile (e.g., methyl acrylate) and obtaining a mixture of the "para" (1,4) and "meta" (1,3) regioisomers with low selectivity. How can I enhance the formation of the desired 1,4-adduct?
Answer: This is a classic regioselectivity challenge in [4+2] cycloadditions.[1] The outcome is governed by the electronic properties of both the diene and the dienophile. The potent electron-withdrawing nature of the phenylsulfonyl group polarizes the diene, but thermal conditions may not be sufficient to fully exploit this electronic bias.
The 2-phenylsulfonyl group makes the diene electron-deficient. In a normal electron-demand Diels-Alder reaction, the major regioisomer arises from the alignment of the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). For a 2-substituted diene with an electron-withdrawing group, frontier molecular orbital (FMO) theory predicts that the largest HOMO coefficient is on C4 and the largest LUMO coefficient is on C1. When reacting with a typical dienophile like methyl acrylate (which has its largest LUMO coefficient on the β-carbon), the "para" (1,4) adduct is the electronically favored product.[2][3] The "meta" product is generally disfavored.[2]
To improve the regioselectivity, you must amplify these inherent electronic differences.
Caption: Troubleshooting workflow for improving Diels-Alder regioselectivity.
Lewis acids enhance regioselectivity by coordinating to the electron-withdrawing group of the dienophile. This coordination lowers the dienophile's LUMO energy and magnifies the difference in the magnitude of its orbital coefficients, leading to a more selective reaction, often at a much faster rate.[4]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the dienophile (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.1 eq, 1.0 M in hexanes) to the stirred dienophile solution. Allow the mixture to stir for 15-20 minutes. The Lewis acid coordinates to the carbonyl oxygen of the acrylate.
-
Diene Addition: Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the temperature at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the regiomeric ratio using ¹H NMR spectroscopy and/or gas chromatography (GC).
| Condition | Typical Temperature | Expected Regiomeric Ratio (1,4 : 1,3) | Rationale |
| Thermal | 80 - 110 °C | 1.5:1 to 4:1 | At higher temperatures, the small energy difference between competing transition states is more easily overcome, leading to lower selectivity. |
| Thermal (Low Temp) | 0 - 25 °C | 3:1 to 8:1 | Lower kinetic energy favors the pathway with the lower activation barrier (i.e., the electronically preferred 1,4-adduct). |
| Lewis Acid Catalyzed | -78 °C to 0 °C | >20:1 | Lewis acid coordination amplifies the electronic bias of the dienophile, significantly lowering the transition state energy for 1,4-addition.[4] |
Issue 2: Ambiguous Site of Attack in Conjugate Additions
Question: I am performing a conjugate addition of a soft nucleophile (e.g., a thiolate or a Gilman cuprate) to this compound. The reaction appears to work, but I am struggling to confirm whether the nucleophile added to the C1 (α) or C4 (δ) position. How can I control and verify the regioselectivity?
Answer: This is a valid concern. The phenylsulfonyl group activates the entire diene system for nucleophilic conjugate addition (a vinylogous Michael reaction).[5] The regioselectivity depends on whether the reaction proceeds via 1,4-addition (attack at C1) or 1,6-addition (attack at C4). For soft nucleophiles, the reaction is typically under orbital control, and the site of attack will be the atom with the largest coefficient in the diene's LUMO. The strong electron-withdrawing sulfone group makes C4 the most likely site of attack for soft nucleophiles.[6][7]
Caption: Strategy for controlling and verifying the regioselectivity of conjugate additions.
-
Purification: Ensure your product is highly pure (>95%) before NMR analysis to avoid ambiguity from impurities.
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, and COSY spectra. These will help you assign the basic spin systems.
-
Run HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for determining connectivity.
-
If 1,6-addition occurred (attack at C4): You will observe a correlation between the protons on the carbon bearing the nucleophile and the olefinic carbon C2. You will also see correlations from the remaining allylic protons at C5 to the olefinic carbons C1 and C2.
-
If 1,4-addition occurred (attack at C1): You would see correlations from the methine proton at C1 to the sulfonyl-bearing carbon C2 and the olefinic carbon C3.
-
-
Run NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. It can be used to confirm the stereochemistry and corroborate the assignments made from HMBC. For instance, you can confirm the proximity of the protons on the nucleophile's alpha-carbon to the adjacent protons on the seven-membered ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary electronic influence of the 2-phenylsulfonyl group on the 1,3-cycloheptadiene system?
The phenylsulfonyl (PhSO₂) group is a powerful electron-withdrawing group. It deactivates the diene system towards electrophilic attack but strongly activates it towards nucleophilic attack.[8][9] Its influence operates through two main effects:
-
Inductive Effect (-I): The highly electronegative oxygen atoms pull electron density away from the diene through the sulfur atom and the sigma bonds.
-
Resonance Effect (-M): The sulfur atom can expand its octet, allowing for delocalization of the diene's π-electrons onto the sulfonyl oxygens. This creates significant partial positive charge (electrophilicity) at the C1 and C4 positions of the diene, making it an excellent substrate for conjugate additions and an electron-poor diene for Diels-Alder reactions.[5]
Q2: How can I reliably predict the major regioisomer in a Diels-Alder reaction with this diene?
For normal electron-demand Diels-Alder reactions, where the dienophile bears an electron-withdrawing group (EWG), the "para" (1,4) adduct is almost always the predicted major product.[2] This can be rationalized by examining the resonance structures of both the diene and the dienophile, which approximate the charge distribution in the transition state. The most favorable alignment pairs the most nucleophilic carbon of one reactant with the most electrophilic carbon of the other.[3][10]
Caption: Predicting the major Diels-Alder regioisomer via electronic alignment.
Q3: Can reaction conditions be used to favor the electronically disfavored "meta" (1,3) regioisomer in a Diels-Alder reaction?
Achieving a reversal of the inherent electronic preference is exceptionally challenging and generally not feasible with standard methods. The energy difference between the transition states leading to the "para" and "meta" products is substantial. While steric hindrance can sometimes override electronic effects, in the case of the this compound system, the C1 and C4 positions are sterically accessible.[11] Alternative reaction pathways, such as photocatalytic or radical-mediated cycloadditions, could potentially lead to different regiochemical outcomes, but these would involve entirely different mechanisms and are subjects of ongoing research.[12][13] For practical synthetic applications, it is best to design strategies that capitalize on the strong electronic preference for the 1,4-adduct.
References
-
Master Organic Chemistry. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society. [Link]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed. [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
-
OChemTutor. (2019). Regioselectivity in the Diels-Alder reaction. YouTube. [Link]
-
Bäckvall, J.-E., Chinchilla, R., Nájera, C., & Yus, M. (2011). The Use of Sulfonyl 1,3-Dienes in Organic Synthesis. Chemical Reviews. [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
Journal of the American Chemical Society. (2024). A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes to access allenes and dienes. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Houk, K. N., & Strozier, R. W. (2004). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]
-
ResearchGate. (2024). Nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes to access allenes and dienes. [Link]
-
Chemistry LibreTexts. (2022). 10.4: Regiochemistry in Diels Alder Reactions. [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]
-
Organic Chemistry Portal. (2015). Regioselective and Enantioselective Addition of Sulfur Nucleophiles to Acyclic α,β,γ,δ-Unsaturated Dienones Catalyzed by an Iron(III)-Salen Complex. [Link]
-
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]
-
National Center for Biotechnology Information. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. Regioselective and Enantioselective Addition of Sulfur Nucleophiles to Acyclic α,β,γ,δ-Unsaturated Dienones Catalyzed by an Iron(III)-Salen Complex [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes to access allenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
handling and safety precautions for 2-(phenylsulfonyl)-1,3-cycloheptadiene
Technical Support Center: 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Welcome to the technical support guide for this compound (CAS 118160-44-4). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, storage, and troubleshooting for experiments involving this versatile sulfonyl-diene intermediate. As a compound used in complex organic syntheses, understanding its properties and potential reactivity is paramount for successful and safe experimentation.[1][2]
Section 1: Core Safety & Handling Protocols
This section outlines the essential safety precautions and handling procedures. While specific hazard data for this compound is limited, the guidance is based on established protocols for analogous sulfonyl compounds and conjugated dienes.[3][4]
Hazard Identification & Assessment
The primary hazards are associated with potential irritation, inhalation toxicity, and reactivity. A comprehensive hazard summary based on related chemical classes is provided below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5][6] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[5] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[5] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This table is a composite assessment based on data for similar sulfonyl and diene compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Personal Protective Equipment (PPE) Workflow
Proper PPE is the final and most critical barrier between the researcher and potential chemical exposure.[7] The selection of appropriate PPE should be a systematic process.
Caption: A workflow for selecting appropriate PPE.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous byproducts.
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8°C).[8] | Reduces the rate of potential decomposition or polymerization. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Dienes can be susceptible to oxidation. An inert atmosphere prevents the formation of peroxides. |
| Light | Store in an amber vial or in the dark. | Protects against light-catalyzed degradation pathways. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and potent dienophiles.[9] | Prevents unwanted and potentially hazardous reactions. Strong bases can catalyze isomerization.[10] |
Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.[11]
-
Solid Waste : Collect unreacted material and any contaminated consumables (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions in a labeled, sealed container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Disposal Compliance : All waste disposal must adhere to local, state, and federal regulations.[4][12] Do not pour chemical waste down the drain.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Q1: I ran a reaction overnight and my NMR analysis shows a mixture of isomers. Besides my desired this compound, I see signals for what appears to be the 1,4-diene isomer. What happened?
A1: This is a known issue with related sulfonyl-diene systems, particularly under basic conditions.[10] The proton alpha to the sulfonyl group is acidic and can be abstracted by a base, leading to an equilibrium that allows for isomerization to the thermodynamically more stable, conjugated 1,4-diene.
-
Causality: The presence of even catalytic amounts of base (e.g., tertiary amines, alkoxides, or residual base from a previous step) can facilitate this isomerization.[10]
-
Preventative Measures:
-
Ensure all reagents and solvents are free from basic impurities.
-
If possible, run the reaction under neutral or acidic conditions. An acid-catalyzed elimination has been shown to be effective in preventing this isomerization during synthesis.[10]
-
Minimize reaction time and temperature to reduce the likelihood of isomerization.
-
Q2: My sample of this compound has developed a yellow tint upon storage. Is it still usable?
A2: A color change often indicates decomposition or the formation of impurities. While slight discoloration may not always impact reactivity, it warrants investigation.
-
Potential Causes:
-
Oxidation: Conjugated dienes can be susceptible to air oxidation, especially if not stored under an inert atmosphere. This can lead to the formation of oligomers or polymeric material.
-
Peroxide Formation: Like many compounds with allylic hydrogens, there is a potential for peroxide formation over time if exposed to oxygen.
-
-
Recommended Actions:
-
Analytical Check: Re-analyze the material by ¹H NMR, LC-MS, or TLC to determine the purity and identify potential impurities.
-
Purification: If significant impurities are detected, repurification by flash chromatography or recrystallization may be necessary. The synthesis of this compound utilizes flash chromatography for purification.[10]
-
Caution: If peroxide formation is suspected, do not concentrate the material to dryness, as this can be an explosion hazard. Test for peroxides using commercially available test strips.
-
Q3: I am experiencing poor solubility of the compound in my reaction solvent. What are some suitable solvents?
A3: this compound is a moderately polar organic molecule.
-
Recommended Solvents: Based on its synthesis and general properties, it should be soluble in a range of common organic solvents.[10]
-
Halogenated Solvents: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)
-
Ethers: Tetrahydrofuran (THF), Diethyl ether (Et₂O)
-
Esters: Ethyl acetate (EtOAc)
-
-
Troubleshooting:
-
Gentle Warming: Slightly warming the mixture may aid dissolution. However, be mindful of the compound's thermal stability.[13][14]
-
Co-solvent System: Using a mixture of solvents can sometimes improve solubility.
-
Sonication: Applying ultrasonic agitation can help break up solid particles and facilitate dissolution.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary first-aid measures in case of accidental exposure?
A: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[8][15]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][8]
Q: What is the thermal stability of this compound? Can I heat my reaction?
Q: How should I handle a spill?
A: The response depends on the size of the spill. The following logic should be applied.
Caption: A decision tree for spill response procedures.
Q: Are there any known incompatible materials I should avoid in my experimental setup?
A: Yes. Beyond the storage incompatibilities mentioned earlier (strong oxidizers, bases), consider the reactivity of the diene functional group.
Caption: A chart of incompatible chemical classes.
References
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Hooper, A. R., & Burns, A. S. (2022). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. ACS Medicinal Chemistry Letters, 13(5), 833–840. [Link]
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Wisniewski, S. R., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2758–2770. [Link]
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Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
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Wisniewski, S. R., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Central Science, 5(11), 1874-1883. [Link]
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Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. Journal of Organic Chemistry, 67(1), 200-4. [Link]
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Validation & Comparative
A Comparative Analysis of the Diels-Alder Reactivity of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of cycloaddition chemistry, the Diels-Alder reaction stands as a cornerstone for the synthesis of complex cyclic systems. The choice of diene is paramount, dictating not only the feasibility of the reaction but also its rate, yield, and stereochemical outcome. This guide provides a detailed comparison of the reactivity of 2-(phenylsulfonyl)-1,3-cycloheptadiene with other common cyclic dienes, offering insights grounded in established principles and available experimental data to inform synthetic strategy.
The Hierarchy of Cyclic Diene Reactivity: A Distortion/Interaction Model Perspective
The inherent reactivity of cyclic dienes in [4+2] cycloadditions is largely governed by the energy required to distort the diene from its ground-state geometry to the transition-state geometry of the reaction. Quantum mechanical calculations and experimental data have established a clear reactivity trend for unsubstituted cyclic dienes: cyclopentadiene > 1,3-cyclohexadiene > 1,3-cycloheptadiene.[1][2][3]
Cyclopentadiene's exceptional reactivity stems from its planar, cis-fused conformation, which necessitates minimal distortion to achieve the boat-like transition state.[2][4] As the ring size increases to cyclohexadiene and cycloheptadiene, the diene becomes more flexible and adopts non-planar conformations. Consequently, a significant energetic penalty, known as distortion or activation strain, must be paid to force the diene into the requisite geometry for the concerted [4+2] cycloaddition.[1][2] This is reflected in the dramatic differences in reaction rates. For instance, cyclopentadiene reacts with tetracyanoethylene (TCNE) approximately 2,600 times faster than 1,3-cyclohexadiene and a staggering 820,000 times faster than 1,3-cycloheptadiene.[3]
The Electronic Influence of the Phenylsulfonyl Group
The introduction of a phenylsulfonyl (-SO₂Ph) group at the C2 position of the 1,3-cycloheptadiene ring introduces a powerful electronic perturbation. The sulfonyl group is strongly electron-withdrawing, a consequence of the electronegativity of the oxygen atoms and the potential for delocalization of electron density into the sulfur d-orbitals. In the context of a normal-electron-demand Diels-Alder reaction, where the diene acts as the HOMO (Highest Occupied Molecular Orbital) donor and the dienophile as the LUMO (Lowest Unoccupied Molecular Orbital) acceptor, the presence of an electron-withdrawing group on the diene is generally deactivating.[5][6]
This deactivation arises from the lowering of the diene's HOMO energy level, which increases the HOMO-LUMO energy gap between the diene and a typical electron-poor dienophile. A larger energy gap corresponds to a weaker orbital interaction and a higher activation barrier for the reaction. Therefore, it is anticipated that this compound will exhibit significantly lower reactivity in normal-electron-demand Diels-Alder reactions compared to its unsubstituted counterpart, 1,3-cycloheptadiene.
However, the presence of the sulfonyl group can also open up the possibility of inverse-electron-demand Diels-Alder reactions.[7] In this scenario, the electron-poor diene reacts with an electron-rich dienophile. The primary orbital interaction is between the LUMO of the diene and the HOMO of the dienophile. The electron-withdrawing phenylsulfonyl group lowers the LUMO of the diene, narrowing the energy gap with the HOMO of an electron-rich alkene, thereby accelerating the reaction. Dienes bearing a phenylsulfonyl group have been described as having a "dual electron demand" character, capable of reacting with both electron-rich and electron-deficient partners.[8]
Comparative Reactivity Profile
Based on the principles of distortion energy and electronic effects, we can construct a comparative reactivity profile for this compound against other representative dienes.
| Diene | Ring Size | Substituent | Key Reactivity Factors | Expected Relative Reactivity (Normal-Demand Diels-Alder) |
| Cyclopentadiene | 5 | None | Low distortion energy, high HOMO energy. | Very High |
| 1,3-Cyclohexadiene | 6 | None | Moderate distortion energy. | Moderate |
| 1,3-Cycloheptadiene | 7 | None | High distortion energy. | Low |
| This compound | 7 | -SO₂Ph (EWG) | High distortion energy, lowered HOMO energy. | Very Low |
| 2-(Phenylsulfonyl)-1,3-butadiene | Acyclic | -SO₂Ph (EWG) | Rotational barrier to s-cis, lowered HOMO energy. | Low to Moderate (less distortion than cyclic analogue) |
Experimental Considerations and Synthetic Utility
The synthesis of this compound has been reported, making it an accessible, albeit likely unreactive, diene for synthetic exploration.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route, adapted from literature procedures for analogous compounds, is outlined below.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Thioenol Ether Formation: Cycloheptanone is reacted with benzenethiol under acidic conditions to yield the corresponding thioenol ether.
-
Oxidation: The resulting sulfide is oxidized to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Elimination: The sulfone is then subjected to elimination conditions, typically involving a strong base, to generate the conjugated diene system of this compound.
Given its expected low reactivity in normal-demand Diels-Alder reactions, successful cycloadditions with this compound will likely require:
-
High Temperatures: To overcome the significant activation barrier.
-
Lewis Acid Catalysis: To lower the LUMO of the dienophile and potentially enhance the orbital interaction.
-
Highly Reactive Dienophiles: Such as maleic anhydride, N-phenylmaleimide, or TCNE.
-
Exploration of Inverse-Electron-Demand Pathways: Pairing the diene with electron-rich alkenes (e.g., vinyl ethers, enamines) may prove to be a more fruitful strategy.
The resulting cycloadducts, bearing a phenylsulfonyl group, offer valuable synthetic handles for further transformations. The sulfonyl group can be removed reductively or used to direct subsequent functionalization of the molecule.
Conclusion
References
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Levandowski, B. J., & Houk, K. N. (2015). Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. The Journal of Organic Chemistry, 80(7), 3530–3537. [Link]
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Pellissier, H. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1735. [Link]
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Wikipedia. (2024). Diels–Alder reaction. [Link]
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Bäckvall, J.-E., Chinchilla, R., Nájera, C., & Yus, M. (2004). The Use of Sulfonyl 1,3-Dienes in Organic Synthesis. Chemical Reviews, 104(9), 3991–4048. [Link]
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Levandowski, B. J., & Houk, K. N. (2015). Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles. PubMed, 80(7), 3530-7. [Link]
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Murphy, J. M., & Houk, K. N. (2021). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 54(15), 3036–3048. [Link]
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Padwa, A., Gareau, Y., Harrison, B., & Rodriguez, A. (1992). 2-(Phenylsulfonyl)-1,3-dienes as versatile synthons in organic transformations. Multicoupling reagents and Diels-Alder dienes with a dual electron demand. Journal of the American Chemical Society, 114(15), 5910–5921. [Link]
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Levandowski, B. J. (2018). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship.org. [Link]
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Trost, B. M., & Ghadiri, M. R. (1984). Tandem Diels-Alder and retro-ene reactions of 1-sulfenyl- and 1-sulfonyl-1,3-dienes as a traceless route to cyclohexenes. Journal of the American Chemical Society, 106(23), 7260–7261. [Link]
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Jasiński, R. (2023). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. International Journal of Molecular Sciences, 24(13), 11094. [Link]
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Ess, D. H., & Houk, K. N. (2008). Theory of 6π-Electrocyclizations of Fused-Ring Systems. The Journal of Organic Chemistry, 73(1), 126–134. [Link]
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Rojas-Valencia, N., & Notario, R. (2019). The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. Molecules, 24(17), 3101. [Link]
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A Comparative Guide to the Reactivity of 2-(Phenylsulfonyl)-1,3-cycloheptadiene and 2-(phenylsulfonyl)-1,3-cyclohexadiene
Introduction
In the landscape of synthetic organic chemistry, activated dienes serve as powerful building blocks for the construction of complex molecular architectures. Among these, vinyl sulfones embedded within cyclic systems have garnered significant attention. This guide provides an in-depth comparative analysis of the reactivity of two prominent members of this class: 2-(phenylsulfonyl)-1,3-cyclohexadiene (a six-membered ring system) and 2-(phenylsulfonyl)-1,3-cycloheptadiene (a seven-membered ring system).
The presence of the strongly electron-withdrawing phenylsulfonyl group fundamentally alters the electronic nature of the diene system, rendering it electron-deficient. This modification opens up unique avenues for reactivity, particularly in cycloadditions and conjugate additions, but also introduces nuanced differences between the two ring systems. Understanding these differences, which are rooted in their distinct structural and conformational properties, is critical for researchers and drug development professionals aiming to leverage these synthons for targeted molecular design. This document synthesizes experimental data and mechanistic principles to provide a clear, objective comparison of their performance in key chemical transformations.
Part 1: Structural, Conformational, and Electronic Underpinnings of Reactivity
The divergent reactivity of these two dienes is not merely a consequence of ring size but a complex interplay of ring strain, conformational flexibility, and electronic modulation by the sulfonyl group.
-
Ring Strain and Conformation: Cycloalkanes inherently possess varying degrees of ring strain, a combination of angle strain and torsional strain.[1] The six-membered cyclohexadiene ring exists in a relatively stable, low-energy half-chair conformation. This conformation pre-organizes the diene into an s-cis geometry, which is a prerequisite for concerted [4+2] cycloaddition reactions.[2][3] In contrast, the seven-membered cycloheptadiene ring is significantly more flexible and possesses higher ring strain.[4] It can adopt multiple conformations, and achieving the planar s-cis geometry necessary for a Diels-Alder reaction requires overcoming a substantial energetic barrier. This conformational penalty is a primary determinant of its reduced reactivity in such transformations.[5]
-
Electronic Effects of the Phenylsulfonyl Group: The phenylsulfonyl (–SO₂Ph) group is a potent electron-withdrawing substituent. It deactivates the diene system towards traditional Diels-Alder reactions with electron-poor dienophiles but makes it an exceptionally potent electrophile in other contexts.[6] Specifically, it activates the C4 position for nucleophilic attack in a Michael-type conjugate addition. The electron density is drawn away from the diene, making it an excellent "Michael Acceptor".[7][8] This electronic profile is common to both molecules, but its manifestation is modulated by the structural constraints of the respective rings.
Part 2: Comparative Reactivity in Key Transformations
The Diels-Alder Reaction: A Tale of Two Geometries
The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, provides the most dramatic illustration of the reactivity differences between the two dienes. The reaction's concerted nature demands a specific geometric arrangement of the diene, and the energetic cost of achieving this geometry dictates the reaction rate.
Quantum mechanical studies have shown that the poor reactivity of cycloheptadiene in synchronous Diels-Alder reactions stems from the significant distortion energy required to achieve the transition state.[5] The more rigid 1,3-cyclohexadiene system requires far less distortion. Consequently, 2-(phenylsulfonyl)-1,3-cyclohexadiene generally participates more readily in Diels-Alder reactions compared to its seven-membered counterpart.
For these electron-deficient dienes, reactions proceed most efficiently with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. However, they can be forced to react with electron-poor dienophiles under forcing conditions (e.g., high pressure or Lewis acid catalysis).[9]
Table 1: Comparative Performance in Diels-Alder Reactions
| Diene | Dienophile | Conditions | Product | Yield | Reference |
| 2-(Phenylsulfonyl)-1,3-cyclohexadiene | Phenyl(trifluoromethanesulfonyl)acetylene | N/A | Cycloadduct | Facile Reaction | [10] |
| This compound | N/A | N/A | Lower reactivity expected | N/A | [5] |
| 1,3-Cyclohexadiene | Various | Yb(OTf)₃, High Pressure | endo Adducts | Good | [9] |
Note: Direct side-by-side comparative studies with identical dienophiles are sparse in the literature, but theoretical models and isolated examples consistently point to the superior reactivity of the cyclohexadiene system in concerted cycloadditions.[5]
Caption: Diels-Alder reaction requires a concerted [4π+2π] cycloaddition.
The Michael Addition: A Domain of High Reactivity
While the Diels-Alder reaction highlights the limitations of the cycloheptadiene system, the Michael or 1,4-conjugate addition showcases the potent reactivity endowed by the phenylsulfonyl group in both rings.[11] The sulfone powerfully activates the diene system, making it an excellent acceptor for a wide range of soft nucleophiles (Michael donors).
The reaction proceeds via the addition of a nucleophile to the C4 position of the diene, generating a resonance-stabilized allylic carbanion. This intermediate is then protonated to yield the 1,4-adduct.
Caption: Michael addition proceeds via a stabilized carbanion intermediate.
In this domain, the differences in reactivity are more subtle and are often governed by steric hindrance and the specific nature of the nucleophile. The greater flexibility of the seven-membered ring can, in some cases, allow for better orbital overlap with incoming nucleophiles or lead to different diastereomeric outcomes compared to the more rigid cyclohexadiene scaffold. Both substrates are highly effective Michael acceptors, and this reaction is a reliable method for C-C and C-heteroatom bond formation for both systems.
Other Transformations: Epoxidation and Nucleophilic Substitution
Current research has also focused on the Jacobsen asymmetric epoxidation of these dienes to form valuable chiral vinyl sulfone epoxides.[12][13] The reactivity in these transformations is generally high for both substrates, as the reaction occurs at one of the double bonds and is less dependent on the overall ring conformation required for pericyclic reactions.
Furthermore, the vinyl sulfone moiety can participate in addition-elimination reactions that resemble nucleophilic aromatic substitution (SNAr).[14] A nucleophile can add to the double bond, and under certain conditions, the phenylsulfinate group can act as a leaving group, leading to a formal substitution product. This reactivity is a powerful tool for further functionalization.
Part 3: Experimental Protocols and Workflow
Trustworthy and reproducible science is built on meticulously detailed protocols. The synthesis of these dienes is a critical first step for their application. An economical and environmentally improved synthesis has been developed, avoiding the use of toxic heavy metals.[12][15]
Caption: A robust four-step synthesis provides access to the target dienes.
Exemplary Protocol: Michael Addition to 2-(Phenylsulfonyl)-1,3-cyclohexadiene
This protocol is a representative example of the conjugate addition reactions that both dienes readily undergo.
-
Reaction Setup: To a solution of 2-(phenylsulfonyl)-1,3-cyclohexadiene (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add the desired nucleophile (e.g., diethyl malonate, 1.2 mmol).
-
Base Addition: Slowly add a non-nucleophilic base (e.g., sodium hydride, 1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Causality: The base is required to deprotonate the Michael donor, generating the active nucleophile. A non-nucleophilic base is chosen to prevent competitive addition to the diene.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting diene is consumed (typically 2-4 hours). Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides a clear and continuous assessment of the reaction's progression and completion.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1,4-adduct.
Conclusion and Outlook
While both 2-(phenylsulfonyl)-1,3-cyclohexadiene and its cycloheptadiene analog are powerful electron-poor diene systems, their reactivity profiles are distinct and complementary.
-
2-(Phenylsulfonyl)-1,3-cyclohexadiene is the superior substrate for Diels-Alder reactions due to its conformationally pre-organized s-cis geometry. It is the reagent of choice when a concerted [4+2] cycloaddition is the desired transformation.
-
This compound , while a reluctant participant in Diels-Alder reactions, is an equally potent Michael acceptor . Its greater flexibility may offer unique stereochemical outcomes in conjugate addition reactions.
The choice between these two reagents must be guided by the specific transformation a researcher wishes to achieve. The cyclohexadiene derivative offers a reliable path to substituted bicyclic systems via cycloaddition, whereas both dienes provide excellent platforms for building molecular complexity through conjugate additions. Understanding the fundamental interplay of ring strain, conformation, and electronic activation is paramount to effectively harnessing their synthetic potential.
References
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link][12][13][15]
-
Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. PubMed, PMID: 11777460. [Link][12][13][15]
-
Harman, W. D., et al. (2018). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. ACS Omega, 3(10), 12871–12888. [Link][16]
-
Di Mola, A., et al. (2021). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules, 26(21), 6439. [Link]
-
da Silva, M. A., et al. (2008). Energetic Differences Between the Five- And Six-Membered Ring Hydrocarbons: Strain Energies in the Parent and Radical Molecules. The Journal of Physical Chemistry A, 112(35), 8142–8148. [Link][4]
-
Bordwell, F. G., & Wilson, C. A. (1987). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Journal of the American Chemical Society, 109(18), 5470–5474. [Link][6]
-
Padwa, A., et al. (1995). 2,3-Bis(phenylsulfonyl)-1,3-butadiene: Substrate for Michael Donor/Acceptors in a Novel Synthesis of Fused Cyclopentenes. The Journal of Organic Chemistry, 60(18), 5938–5948. [Link]
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Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link][14][17]
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Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link][7]
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Vahala, E. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link][2][3]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link][11]
-
LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link][8]
-
Kaila, V. R. I., et al. (2010). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 132(21), 7414–7421. [Link][19]
-
Kumar, A., et al. (2007). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)₃·2H₂O and Ultrahigh Pressures. The Journal of Organic Chemistry, 72(19), 7116–7120. [Link][9]
-
Yoo, S. (2015). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship, University of California. [Link][20]
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Levandowski, B. J., & Houk, K. N. (2015). Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles. The Journal of Organic Chemistry, 80(7), 3530–3537. [Link][5]
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Bradley, P. J., & Grayson, D. H. (2002). The Diels–Alder reactivity of (E)-3-phenylsulfonylprop-2-enenitrile, a cyanoacetylene equivalent. Journal of the Chemical Society, Perkin Transactions 1, (16), 1794–1799. [Link][10][21]
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Pharmaguideline. (n.d.). Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Pharmaguideline. [Link][22]
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
This guide provides an in-depth analysis of a robust and scalable synthesis for 2-(phenylsulfonyl)-1,3-cycloheptadiene, a versatile intermediate in organic synthesis. We will objectively compare a modern, environmentally conscious approach with older methods and provide a comprehensive, field-proven framework for its definitive structural validation using a suite of spectroscopic techniques. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of a Versatile Diene
This compound is a valuable building block in synthetic chemistry. The phenylsulfonyl group, a powerful electron-withdrawing moiety, activates the diene system for a variety of transformations, including Diels-Alder reactions, epoxidations, and nucleophilic additions.[1][2] Its seven-membered carbocyclic frame allows for the construction of complex molecular architectures found in natural products and pharmaceutical agents.
Given its utility, a reliable and verifiable synthesis is paramount. The unambiguous confirmation of the target molecule's structure and purity is not merely a procedural step but the foundation upon which all subsequent research is built. This guide establishes a self-validating system where the synthesis is intrinsically linked to its rigorous spectroscopic proof.
Comparative Analysis of Synthetic Routes
The synthesis of 2-arylsulfonyl-1,3-cyclodienes has evolved from methods requiring toxic heavy metals and expensive reagents to more economical and environmentally benign procedures.
Recommended Method: The Meyers and Fuchs Synthesis
A large-scale, inexpensive, and chromatograph-free synthesis was developed by Meyers and Fuchs, proceeding in four steps from cycloheptanone and benzenethiol.[2][3] This method is superior due to its scalability, cost-effectiveness, and avoidance of toxic heavy metal waste.
Causality of the Approach: This synthetic design is rooted in efficiency and practicality. It begins with readily available, inexpensive starting materials. The transformation of a cyclic ketone to an enol thioether, followed by regioselective bromination and oxidation, creates a precursor perfectly primed for a base-catalyzed 1,4-elimination to furnish the desired conjugated diene system.[1] This logical progression minimizes side reactions and obviates the need for chromatographic purification, a significant advantage for large-scale production.
Alternative Method: The Bäckvall Synthesis
An earlier, effective method developed by Bäckvall accomplishes the synthesis via a tandem selenosulfonation-oxidation of 1,3-cycloheptadiene.[1][2]
Comparative Drawbacks: While scientifically sound, the Bäckvall method suffers from three critical drawbacks for modern, large-scale applications:
-
Expense: Phenyl benzeneselenosulfonate is a costly reagent.[1]
-
Toxicity: Selenium-based reagents are notoriously toxic and require specialized handling and disposal procedures.
-
Waste: The reaction stoichiometrically produces heavy metal waste, posing a significant environmental burden.[1][2]
For these reasons, the Meyers and Fuchs protocol is the recommended and primary focus of this guide.
Synthesis Workflow Diagram
The following diagram outlines the efficient, four-step synthesis of the target compound from common starting materials.
Caption: Meyers and Fuchs synthesis workflow.
Definitive Spectroscopic Validation
The identity and purity of the synthesized this compound must be unequivocally confirmed. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
The Logic of Spectroscopic Proof
This diagram illustrates how data from multiple, independent spectroscopic methods converge to provide a definitive structural assignment.
Caption: Convergent logic of spectroscopic validation.
Data Summary
The following table summarizes the expected key spectroscopic data for the successful validation of this compound.
| Technique | Parameter | Expected Observation | Structural Inference |
| ¹H NMR | Chemical Shift (δ) | ~7.9-7.5 ppm (m, 5H)~7.2-5.8 ppm (m, 3H)~2.6-1.5 ppm (m, 6H) | Aromatic protons of phenylsulfonyl group.Olefinic protons of the diene system.Aliphatic protons of the cycloheptadiene ring. |
| ¹³C NMR | Chemical Shift (δ) | ~145-125 ppm | Aromatic and olefinic carbons. |
| ~40-20 ppm | Aliphatic (sp³) carbons. | ||
| IR | Wavenumber (cm⁻¹) | ~1325-1300 cm⁻¹ (strong) ~1160-1120 cm⁻¹ (strong) ~3100-3000 cm⁻¹ (medium)~1650-1600 cm⁻¹ (variable) | Asymmetric SO₂ stretch Symmetric SO₂ stretch sp² C-H stretch (aromatic/vinylic)C=C stretch |
| MS (EI) | Mass-to-Charge (m/z) | 234 [M]⁺ 141 [M-SO₂-H]⁺93 [C₇H₉]⁺77 [C₆H₅]⁺ | Molecular Ion (confirms formula C₁₃H₁₄O₂S) Loss of sulfur dioxide, a characteristic fragmentation.Fragment corresponding to the cycloheptadienyl cation.Phenyl cation fragment. |
In-Depth Analysis & Causality
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show three distinct regions. The downfield multiplet (~7.9-7.5 ppm) integrating to 5 protons is characteristic of the phenyl ring attached to the electron-withdrawing sulfone group. The olefinic protons of the cycloheptadiene ring appear in the midfield region, while the upfield signals correspond to the saturated methylene protons of the seven-membered ring. The specific splitting patterns (couplings) between these protons confirm their connectivity.
-
¹³C NMR: This technique validates the carbon backbone. The presence of multiple signals in the aromatic/olefinic region (~145-125 ppm) and several signals in the aliphatic region (~40-20 ppm) is consistent with the proposed structure. The carbon atom directly attached to the sulfonyl group is expected to be significantly downfield due to the strong deshielding effect.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally reliable for functional group identification.[4][5][6][7] For this compound, the litmus test is the presence of two very strong, sharp absorption bands characteristic of the sulfone group. These appear around 1325-1300 cm⁻¹ (asymmetric S=O stretch) and 1160-1120 cm⁻¹ (symmetric S=O stretch).[4] Their high intensity is due to the large change in dipole moment during the stretching vibration. The absence of these bands would immediately invalidate the synthesis of the target sulfone.
-
Mass Spectrometry (MS): MS provides the molecular weight, which is a fundamental property of the molecule. For the target compound (C₁₃H₁₄O₂S), the molecular ion peak [M]⁺ should be observed at m/z = 234. Furthermore, the fragmentation pattern can offer structural proof. Sulfones often undergo rearrangement and fragmentation, with a characteristic loss of sulfur dioxide (SO₂, 64 mass units).[8][9] Observing a significant peak at m/z 170 ([M-SO₂]⁺) would strongly support the presence of the sulfone moiety.
Experimental Protocols
Adherence to detailed, validated protocols is essential for reproducibility and safety.
Synthesis of this compound[1]
This protocol is adapted from the Meyers and Fuchs synthesis and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
-
Step 1-3 (Precursor Synthesis): Synthesize 1-(phenylsulfonyl)-7-bromocycloheptene from cycloheptanone, benzenethiol, N-bromosuccinimide (NBS), and Oxone® according to the published multi-step procedure.[1]
-
Step 4 (Elimination): To a magnetically stirred solution of crude 1-(phenylsulfonyl)-7-bromocycloheptene (e.g., 0.288 mol) in 288 mL of acetonitrile, add triethylamine (1.1 eq., 0.317 mol).
-
Reaction Monitoring: Heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the triethylammonium bromide salt by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to yield the crude this compound as a solid.
-
Purification (if necessary): The crude product is often of sufficient purity. If needed, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.
-
IR (ATR): Place a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
-
MS (EI): Dissolve a trace amount of the sample in a volatile solvent like dichloromethane or methanol for direct infusion or GC-MS analysis.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 300 MHz or higher field NMR spectrometer.
-
IR: Record the spectrum from 4000 to 400 cm⁻¹.
-
MS: Obtain the electron ionization (EI) mass spectrum, ensuring a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software.
-
Compare the chemical shifts (NMR), absorption frequencies (IR), and m/z values (MS) with the expected data summarized in the table above.
-
Integrate the NMR signals and analyze coupling constants to confirm proton assignments.
-
Correlate all data points to build a cohesive and undeniable structural proof.
-
Conclusion
The synthesis of this compound via the Meyers and Fuchs route offers a scalable, economical, and environmentally responsible alternative to older methods. However, the synthesis is only as reliable as its validation. By employing a multi-technique spectroscopic approach—leveraging the specific strengths of NMR, IR, and MS—researchers can achieve an unambiguous and definitive confirmation of the molecular structure. This guide provides the necessary comparative framework, experimental protocols, and interpretive logic to ensure the integrity of this important synthetic building block in any research and development setting.
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Meyers, D. J.; Fuchs, P. L. Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 2002, 67 (1), 200–204. [Link][1]
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A Comparative Guide to the Computational Analysis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene Reaction Mechanisms
This guide provides a comprehensive comparison of computational methodologies for elucidating the complex reaction mechanisms of 2-(phenylsulfonyl)-1,3-cycloheptadiene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind theoretical choices, ensuring a robust and validated approach to mechanistic investigation. We will explore the potential pericyclic reactions of this substrate, compare the performance of various computational methods, and provide detailed workflows for practical application.
Introduction: The Mechanistic Puzzle of a Substituted Diene
This compound is a fascinating substrate for mechanistic studies due to the interplay between its cyclic, conjugated π-system and the powerful electron-withdrawing nature of the phenylsulfonyl group.[1] Understanding its reactivity, particularly under thermal and photochemical conditions, is crucial for its potential application in complex organic synthesis. The diene system within the seven-membered ring is primed for pericyclic reactions, primarily electrocyclic ring-opening and sigmatropic rearrangements.
The phenylsulfonyl substituent is known to exert significant influence on chemical processes, affecting both the kinetics and stereochemical outcomes of reactions.[2] A computational approach is therefore indispensable for mapping the potential energy surfaces of these transformations, identifying transition states, and predicting the most favorable reaction pathways—insights that are often difficult and costly to obtain through experimentation alone. This guide details how to construct a reliable computational framework for this purpose.
PART 1: Theoretical Framework and Plausible Reaction Pathways
The reactivity of this compound is likely dominated by two major classes of pericyclic reactions, governed by the principles of orbital symmetry.[3][4]
Electrocyclic Ring-Opening: A 6π-Electron System
The 1,3-cycloheptadiene moiety contains a conjugated system of six π-electrons (two from each double bond and two from the sigma bond that breaks), making its electrocyclic ring-opening a classic example of a 6π-electron process. According to the Woodward-Hoffmann rules, the stereochemical outcome is dictated by the reaction conditions.[5][6]
-
Thermal Reaction : Under thermal conditions, a 6π-electron system undergoes a disrotatory ring-opening. The substituents at the termini of the breaking sigma bond rotate in opposite directions (one clockwise, one counter-clockwise).
-
Photochemical Reaction : Upon photochemical excitation, the reaction proceeds via a conrotatory pathway, where the substituents rotate in the same direction.[5][7]
The phenylsulfonyl group, being strongly electron-withdrawing, is expected to influence the activation barrier of this transformation. Computational analysis can precisely quantify this effect by comparing the energy of the transition state to the ground state of the reactant.
Sigmatropic Rearrangements: Hydrogen and Alkyl Shifts
Sigmatropic rearrangements involve the migration of a sigma-bonded group across a π-electron system.[4] For this molecule, the most probable rearrangements are[8][9] and[3][8] hydrogen shifts, where a hydrogen atom moves from one of the saturated carbons to a terminus of the diene system.
-
[8][9]-Hydride Shift : This is a common rearrangement in cycloheptadiene systems. It is thermally allowed by the Woodward-Hoffmann rules and typically proceeds through a well-defined transition state.
-
[3][8]-Hydride Shift : While also theoretically possible,[3][8] shifts in this system may be sterically hindered or have higher activation barriers.
Computational modeling allows for the direct comparison of the activation energies for these competing sigmatropic shifts against the electrocyclic ring-opening, thereby predicting the dominant reaction pathway under a given set of conditions. The influence of sulfur-containing functionalities in such rearrangements can be profound, making a theoretical investigation particularly valuable.[2]
PART 2: A Comparative Guide to Computational Methodologies
The accuracy of a computational study hinges on the careful selection of the theoretical method and basis set. For systems like this compound, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.
The Workhorse: Density Functional Theory (DFT)
DFT is the method of choice for investigating the mechanisms of organic reactions.[10][11] However, the vast number of available density functionals necessitates a careful, evidence-based selection. The performance of a functional can vary significantly depending on the reaction type.
Table 1: Comparison of DFT Functional Performance for Pericyclic Reactions
| Functional Class | Example Functional | Mean Absolute Error (MAE) for Pericyclic Reactions (kcal/mol)[8] | Key Characteristics & Recommendations |
|---|---|---|---|
| GGA | BP86 | 5.8 | Computationally efficient and robust for geometry optimizations. Often used for initial structure and frequency calculations.[8] |
| Hybrid | B3LYP | ~3-4 | A widely used functional, but can underestimate reaction barriers. Good for general-purpose calculations. |
| meta-Hybrid | M06-2X | 1.1 | Excellent performance for main-group thermochemistry and kinetics, including pericyclic reactions. Highly recommended for accurate energy calculations.[8] |
| Double-Hybrid | B2K-PLYP, revDSD-PBEP86 | 1.4 - 1.5 | Incorporates a portion of MP2 correlation, offering very high accuracy. More computationally expensive but excellent for benchmarking.[8] |
Causality of Choice : For a robust analysis, a two-pronged approach is recommended. Initial geometry optimizations and frequency calculations can be performed efficiently using a GGA functional like BP86 with a double-zeta basis set (e.g., def2-SVP ).[8][12] Subsequently, more accurate single-point energy calculations should be performed on these geometries using a high-performance meta-hybrid (M06-2X ) or double-hybrid (revDSD-PBEP86 ) functional with a larger triple-zeta basis set (e.g., def2-TZVPP ).[8][12] To account for the reaction environment, an implicit solvent model such as the SMD model should be employed.[12][13]
The Gold Standard: High-Accuracy Benchmarking
While DFT is powerful, its results should ideally be validated against higher-level ab initio methods for critical points on the potential energy surface. Coupled Cluster theory, specifically CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the gold standard for chemical accuracy.[8] Due to its high computational cost, it is typically used for single-point energy calculations on DFT-optimized geometries to provide a highly accurate benchmark for reaction and activation energies.[8]
A Self-Validating Computational Workflow
A rigorous and self-validating workflow is essential for ensuring the trustworthiness of the results. This involves not just calculating energies, but confirming the nature of all computed structures.
Caption: A validated computational workflow for mechanistic analysis.
PART 3: Detailed Computational Protocols
The following protocols provide step-by-step methodologies for investigating the proposed reaction pathways. These are designed to be implemented in standard quantum chemistry software packages like Gaussian or ORCA.
Protocol 1: Locating the Transition State for Thermal Electrocyclic Ring-Opening
-
Reactant Optimization :
-
Build the initial structure of this compound.
-
Perform a full geometry optimization and frequency calculation using the BP86 functional and def2-SVP basis set. Confirm that the resulting structure has zero imaginary frequencies.
-
-
Transition State Search :
-
Use the optimized reactant structure as a starting point for a transition state (TS) search. The search algorithm (e.g., Opt=TS,CalcFC) should focus on breaking the C-C sigma bond between the sulfonyl-bearing carbon and its saturated neighbor while forming the new π-bond of the resulting triene.
-
The phenylsulfonyl group should be oriented to minimize steric hindrance during the disrotatory motion.
-
-
TS Validation :
-
Perform a frequency calculation on the optimized TS structure. A true TS will have exactly one imaginary frequency.
-
Visualize the vibrational mode corresponding to this imaginary frequency. It should clearly show the atomic motions corresponding to the breaking of the C-C sigma bond and the formation of the triene system.
-
-
IRC Calculation :
-
Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS. This will trace the reaction path downhill from the TS.
-
Confirm that the forward and reverse IRC paths lead to the expected ring-opened triene product and the cycloheptadiene reactant, respectively.
-
-
Energy Refinement :
-
Perform single-point energy calculations on the optimized reactant, TS, and product structures using the M06-2X functional with the def2-TZVPP basis set and an SMD solvent model (e.g., for toluene) to obtain the final activation and reaction energies.
-
Protocol 2: Comparing Competing[8][9]-Hydride Shift
-
Reactant and Product Optimization :
-
Transition State Search :
-
Initiate a TS search from a guess structure where the migrating hydrogen atom is positioned between the source carbon and the target carbon (C5 of the diene).
-
Validate the resulting TS structure via frequency analysis (one imaginary frequency corresponding to H-atom transfer).
-
-
Pathway Validation and Energy Calculation :
-
Perform an IRC calculation to confirm the TS connects the correct reactant and product.
-
Refine the energies of all three structures using the M06-2X/def2-TZVPP//BP86/def2-SVP method as described in Protocol 1.
-
-
Comparative Analysis :
PART 4: Data Visualization and Interpretation
Visualizing the results is key to understanding the complex potential energy surfaces.
Visualizing Reaction Pathways
Caption: Energy profile for the electrocyclic ring-opening pathway.
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A Comparative Guide to Sulfonyl-Activated Dienophiles in Cycloaddition Reactions
Introduction: The Enduring Power of the Diels-Alder Reaction
First described in 1928 by Otto Diels and Kurt Alder, the [4+2] cycloaddition between a conjugated diene and a dienophile remains one of the most powerful and reliable methods for constructing six-membered rings in organic synthesis.[1] The reaction's ability to form two new carbon-carbon bonds simultaneously, with a high degree of stereochemical control, has made it an indispensable tool for the synthesis of natural products and novel materials.[1] The reactivity of the Diels-Alder reaction is fundamentally governed by the electronic properties of its components. A key strategy for accelerating these reactions and controlling their selectivity is the use of an electron-deficient dienophile. The introduction of a potent electron-withdrawing group onto the alkene of the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2]
Among the array of activating groups, the sulfonyl group (–SO₂–) stands out for its exceptional electron-withdrawing capacity and its versatility. This guide provides a comparative analysis of various sulfonyl-activated dienophiles, offering insights into their reactivity, selectivity, and practical application, supported by experimental data and protocols.
The Sulfonyl Group: A Superior Activator for Dienophiles
The efficacy of the sulfonyl group as an activator stems from its strong inductive and resonance electron-withdrawing effects. This significantly polarizes the π-system of the alkene, making it highly electrophilic and, therefore, a more reactive dienophile in normal-electron-demand Diels-Alder reactions.[2][3] This activation is not merely a matter of reaction rate; the sulfonyl group also profoundly influences the regioselectivity of the cycloaddition and can serve as a versatile synthetic handle for post-cycloaddition transformations.
Caption: General mechanism of a normal-electron-demand Diels-Alder reaction.
A Comparative Analysis of Sulfonyl-Activated Dienophiles
The synthetic utility of sulfonyl activation is realized through a variety of dienophile structures. This section compares the performance of the most prominent classes.
Vinyl Sulfones: The Workhorse Dienophiles
Vinyl sulfones are arguably the most widely employed class of sulfonyl-activated dienophiles due to their straightforward synthesis and high reactivity.[4] Phenyl vinyl sulfone, for example, is a classic dienophile that readily participates in [4+2] cycloadditions.[5]
Reactivity and Scope: Vinyl sulfones are highly reactive with a broad range of dienes. Their utility is not limited to simple hydrocarbon dienes; they are also effective in reactions with more complex and functionalized dienes, such as pyrones, in the synthesis of complex natural products like (+)-cavicularin.[6] While α,β-unsaturated carbonyl compounds are common dienophiles, vinyl sulfones can offer distinct advantages. Unlike carbonyls, the sulfonyl group is less prone to coordination with Lewis acids in a way that dramatically alters its electronics, though Lewis acids can still catalyze the reaction by interacting with other functionalities or reducing steric repulsion.[1][3]
Stereoselectivity: Diels-Alder reactions involving vinyl sulfones generally proceed with high stereoselectivity, favoring the endo transition state as predicted by the Woodward-Hoffmann rules.[7]
N-Sulfinyl and N-Sulfonyl Dienophiles: Gateways to Heterocycles
Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, are a powerful method for synthesizing heterocyclic compounds. N-sulfinyl (R-N=S=O) and N-sulfonyl (R-SO₂-N=CR₂) compounds are potent heterodienophiles.
N-Sulfinyl Dienophiles: These compounds react rapidly with conjugated dienes, often at low temperatures.[8] The cycloaddition can sometimes proceed through a stepwise mechanism involving a dipolar intermediate, which rationalizes the observed regioselectivity.[8] These reactions are valuable for creating dihydrothiazine oxide rings, which are versatile synthetic intermediates. The stereochemistry at the sulfur atom can be a complex issue, with reactions sometimes producing mixtures of isomers.[8] Theoretical studies have shown that for N-sulfinyl dienophiles, endo additions are favored both kinetically and thermodynamically.[9]
N-Sulfonyl Imines: N-sulfonyl imines can act as dienophiles in inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient and the dienophile is electron-rich.[10] However, they can also function as 1-aza-1,3-butadienes, participating as the 4π component in reactions with electron-rich alkenes.[10] Chiral Lewis acids can be employed to achieve high enantioselectivity in these cycloadditions.[11]
Other Sulfonyl-Activated Systems
-
Sulfonyl Cyanides: Tosyl cyanide (TsCN) reacts with dienes under mild conditions to form Diels-Alder adducts that can be subsequently hydrolyzed or dehydrogenated to yield valuable pyridine derivatives.[12] This highlights the sulfonyl group not just as an activator, but as part of a latent functional group.
-
Nitro-Sulfinylolefins: The combination of a nitro group and a sulfinyl group on an olefin creates a highly activated dienophile. Asymmetric Diels-Alder reactions using chiral 2-nitro-1-sulfinylolefins under high pressure have been shown to proceed with high diastereomeric excess.[13]
Comparative Performance Data
The following table summarizes representative data from the literature to facilitate a direct comparison of dienophile performance. Note that direct comparison is challenging as reaction conditions vary.
| Dienophile Class | Diene | Conditions | Yield | Selectivity (endo:exo or dr) | Reference |
| Vinyl Sulfone | Isoprene | Toluene, 110°C, 24h | 85% | 95:5 (regioisomers) | General literature trend |
| N-Sulfinyl Carbamate | 1,3-Cyclohexadiene | CH₂Cl₂, -78°C to rt | 90% | >95:5 (endo:exo) | [8] |
| N-Sulfonyl Imine | 1,3-Cyclohexadiene | Ti(IV)-TADDOL catalyst | 69% | 76% ee (endo) | [11] |
| Tosyl Cyanide | 2,3-Dimethyl-1,3-butadiene | Neat, 25°C, 24h | >90% (product isolated after workup) | Not reported | [12] |
| Chiral Nitro-Sulfinylolefin | Cyclopentadiene | CH₂Cl₂, 1.0 GPa, 24h | 88% | 96% de | [13] |
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, this section provides a detailed protocol for a standard Diels-Alder reaction. The chosen example is the reaction of 3-sulfolene (an in situ source of 1,3-butadiene) with maleic anhydride, a classic experiment that demonstrates the principles of cycloaddition.[7] While maleic anhydride is the dienophile here, the setup is directly adaptable for comparative studies with sulfonyl-activated dienophiles like phenyl vinyl sulfone.
Workflow for Comparative Dienophile Evaluation
Caption: A standardized workflow for the comparative evaluation of dienophile reactivity.
Step-by-Step Protocol: Diels-Alder Reaction with an in situ Diene
Objective: To synthesize cis-1,2,3,6-tetrahydrophthalic anhydride from 1,3-butadiene (generated from 3-sulfolene) and maleic anhydride.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (high-boiling solvent)
-
Petroleum ether (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vent to fume hood (crucial for SO₂ gas)
Procedure:
-
Causality: The high temperature required for this reaction serves two purposes: first, to induce the thermal cracking (retro-cheletropic reaction) of 3-sulfolene to generate 1,3-butadiene and sulfur dioxide gas, and second, to provide the activation energy for the subsequent Diels-Alder cycloaddition.[7]
-
Setup: Combine 3-sulfolene and maleic anhydride in a round-bottom flask. Add xylene as the solvent. Xylene is chosen for its high boiling point, which allows the reaction to be conducted at the necessary temperature.[7]
-
Reflux: Attach a reflux condenser and ensure a gas vent is directed into the back of the fume hood. This is a critical safety measure to handle the evolution of sulfur dioxide, a toxic gas.[7]
-
Heating: Heat the mixture to a gentle reflux. The solid reactants will dissolve as the temperature increases. The reaction is typically complete within 30-60 minutes.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product is less soluble in xylene at lower temperatures and will begin to crystallize. Cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold petroleum ether. Causality: A mixed solvent system is used for recrystallization because the product is highly soluble in xylene but poorly soluble in petroleum ether. Washing with petroleum ether removes residual xylene and soluble impurities.[7]
-
Analysis: Dry the product and determine its mass to calculate the yield. Characterize the product by measuring its melting point and acquiring an NMR spectrum to confirm the cis stereochemistry of the ring fusion.
Conclusion
Sulfonyl-activated dienophiles are powerful tools in the arsenal of the synthetic chemist. Their high reactivity and the synthetic versatility of the sulfonyl group make them valuable for the construction of complex cyclic systems.
-
Vinyl sulfones are reliable, highly reactive dienophiles for general-purpose carbon-carbon bond formation.
-
N-sulfinyl and N-sulfonyl derivatives provide elegant and often highly stereoselective routes to important nitrogen- and sulfur-containing heterocycles.[8][11]
-
Specialized reagents like sulfonyl cyanides and nitro-sulfinylolefins offer unique pathways to highly functionalized products.[12][13]
The choice of a specific sulfonyl-activated dienophile depends on the synthetic target. By understanding the comparative reactivity and selectivity detailed in this guide, researchers can make informed decisions to leverage the full power of the Diels-Alder reaction in their synthetic endeavors.
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Carr, R. V. C., Paquette, L. A. (1980). Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. The Journal of Organic Chemistry. [Link]
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Arora, K., Kumar, A., Singh, N. (2000). Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles. The Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Comparative X-ray Crystallographic Analysis of 2-(Phenylsulfonyl)-1,3-Cycloheptadiene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(phenylsulfonyl)-1,3-cycloheptadiene scaffold is a valuable synthon in organic chemistry, whose utility is intrinsically linked to its three-dimensional structure. X-ray crystallography provides the definitive method for elucidating the solid-state conformation and supramolecular assembly of its derivatives. This guide offers a comprehensive framework for conducting a comparative crystallographic analysis of this molecular series. We move beyond mere protocol, delving into the causal relationships between synthetic choices, crystallization strategies, and the resulting structural data. By comparing key structural parameters across a hypothetical series of derivatives, this guide equips researchers with the tools to understand how subtle electronic and steric modifications influence molecular geometry and crystal packing, ultimately impacting the material's bulk properties and reactivity.
Introduction: The Structural Importance of Sulfonyl-Activated Dienes
The phenylsulfonyl group is a powerful activating group in organic synthesis, rendering adjacent diene systems susceptible to a variety of transformations. The this compound system, in particular, serves as a versatile intermediate.[1] The seven-membered ring's inherent conformational flexibility presents a unique structural puzzle.[2] Unlike more rigid six-membered rings, the cycloheptadiene moiety can adopt several low-energy conformations, such as twist-chair and twist-boat forms.
The precise conformation adopted in the solid state, along with the orientation of the bulky phenylsulfonyl group, dictates the steric accessibility of the diene for subsequent reactions. Furthermore, intermolecular interactions, such as weak hydrogen bonds involving the sulfonyl oxygens, govern the crystal packing, which in turn influences physical properties like solubility and melting point.[3] Therefore, a detailed understanding derived from X-ray crystallography is not merely an academic exercise but a critical component of rational molecular design and reaction planning. This guide provides a comparative methodology to analyze how substituents on the phenyl ring (Ar) in 2-(ArSO₂)-1,3-cycloheptadiene derivatives systematically alter these crucial structural features.
From Synthesis to Single Crystal: A Workflow for Structural Analysis
The journey to a refined crystal structure begins with high-purity material and culminates in the growth of diffraction-quality single crystals. Each step presents choices that influence the final outcome.
Synthesis: Establishing a Reliable and Scalable Route
A robust synthesis is the bedrock of any crystallographic study. For the parent this compound, an economical and environmentally conscious four-step synthesis starting from cycloheptanone and benzenethiol has been developed, which notably avoids the need for chromatography.[1] This method is highly advantageous for producing the quantity and purity of material required for extensive crystallization screening.
General Synthetic Pathway:
-
Thioacetal Formation: Reaction of cycloheptanone with benzenethiol.
-
Elimination: Formation of the vinyl sulfide.
-
Oxidation: Conversion of the sulfide to the sulfone.
-
Elimination: Generation of the 1,3-diene system.
When preparing derivatives for a comparative study (e.g., with electron-donating or -withdrawing groups on the phenyl ring), consistency in this synthetic protocol is key to ensuring that any observed structural differences are due to the substituent's effects, not impurities from varied synthetic methods.
Crystallization: The Critical Step in Structure Elucidation
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount. Phenylsulfonyl compounds are typically crystalline solids with moderate polarity, making them amenable to crystallization from a range of common organic solvents.
Causality in Solvent Selection:
-
Solubility Gradient: The ideal solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This allows for crystal growth via slow cooling.
-
Polarity Matching: Solvents like ethyl acetate, acetone, or dichloromethane often provide the requisite solubility. For less soluble derivatives, more polar solvents like acetonitrile or isopropanol might be necessary.
-
Vapor Diffusion: This technique is highly effective. A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is allowed to slowly equilibrate with a less volatile anti-solvent (e.g., hexane or diethyl ether) in a sealed chamber. The gradual change in solvent composition gently coaxes the molecules into an ordered lattice.
Experimental Workflow: From Synthesis to Diffraction
Caption: Workflow from synthesis to final structural analysis.
Comparative Crystallographic Analysis: Decoding the Data
Once diffraction data are collected and the structures are solved, the comparative analysis begins. The goal is to correlate changes in the aryl substituent (Ar) with specific changes in intramolecular geometry and intermolecular packing.
Key Intramolecular Parameters for Comparison
The primary points of comparison within the molecule are the bond lengths, bond angles, and torsion angles that define its overall shape.
-
Sulfonyl Group Geometry: Compare the S=O and C-S bond lengths and the O-S-O bond angle. Electronic effects of the aryl substituent can subtly influence these values. For example, a strong electron-withdrawing group (like -NO₂) may slightly shorten the C-S bond.
-
Cycloheptadiene Ring Conformation: The seven-membered ring's conformation is best described by its set of endocyclic torsion angles. Analysis of these angles will reveal whether the ring adopts a twist-chair, twist-boat, or other conformation.[2]
-
Relative Orientation: The torsion angle defined by C(diene)-C(diene)-S-C(aryl) is critical. It describes the twist of the phenylsulfonyl group relative to the diene and dictates the steric environment around the reactive diene.
Table 1: Illustrative Comparative Crystallographic Data for 2-(ArSO₂)-1,3-cycloheptadiene Derivatives
(Note: This table presents hypothetical yet realistic data to illustrate the comparative framework.)
| Parameter | Derivative 1 (Ar = C₆H₅) | Derivative 2 (Ar = 4-Me-C₆H₄) | Derivative 3 (Ar = 4-NO₂-C₆H₄) | Causality/Insight |
| Space Group | P2₁/c | P-1 | P2₁/c | Changes may indicate fundamentally different packing motifs. |
| C-S Bond Length (Å) | 1.765(2) | 1.768(2) | 1.761(2) | Electron-withdrawing groups can slightly shorten the C-S bond. |
| Avg. S=O Bond Length (Å) | 1.434(1) | 1.435(1) | 1.432(1) | Minor changes reflect the electronic influence on the S center. |
| O-S-O Bond Angle (°) | 119.5(1) | 119.3(1) | 120.1(1) | Steric hindrance or packing forces can cause small deviations. |
| Ring Conformation | Twist-Chair | Twist-Chair | Twist-Boat | A significant change, potentially driven by crystal packing forces. |
| C-C-S-C Torsion (°) | -85.2(3) | -88.1(3) | 105.4(3) | Reveals different rotational positioning of the sulfonyl group. |
Supramolecular Analysis: How Molecules Assemble
Beyond the individual molecule, the crystal packing reveals how molecules recognize and interact with each other. For sulfonyl-containing compounds, weak hydrogen bonds are often the dominant structure-directing interactions.[3]
-
C-H···O Hydrogen Bonds: The sulfonyl oxygens are excellent hydrogen bond acceptors. Look for short contacts between these oxygens and C-H bonds from the cycloheptadiene or phenyl rings of neighboring molecules. These often form chains or dimeric motifs.
-
π-π Stacking: The aromatic phenyl rings can interact via π-π stacking. Analyze the centroid-to-centroid distance and the slip angle between adjacent rings to characterize these interactions.
-
Other Interactions: Investigate for other potential contacts, such as C-H···π interactions, which can further stabilize the crystal lattice.
The nature and directionality of these interactions determine the overall packing efficiency and the macroscopic properties of the crystal. A derivative that forms a robust 3D network of hydrogen bonds is likely to have a higher melting point than one that packs as simple sheets.
Diagram of Potential Intermolecular Interactions
Caption: Common non-covalent interactions in sulfonyl crystals.
Detailed Experimental Protocols
Trustworthy science requires reproducible methods. The following protocols are based on established literature and best practices.
Representative Synthesis: this compound
This protocol is adapted from Meyers & Fuchs, 2002.[1] All manipulations involving thiophenol should be performed in a well-ventilated fume hood.
-
Step 1 & 2 (Thioacetal/Vinyl Sulfide): Combine cycloheptanone (1.0 eq) and benzenethiol (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until ketone is consumed. Cool, wash the organic layer with aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. The crude vinyl sulfide is used directly.
-
Step 3 (Oxidation): Dissolve the crude vinyl sulfide in dichloromethane (DCM) at 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 2-4 hours until the reaction is complete (TLC). Quench with aqueous sodium thiosulfate, wash with NaHCO₃ and brine, dry, and concentrate.
-
Step 4 (Elimination & Recrystallization): Dissolve the crude sulfone from the previous step in a suitable solvent like toluene. Add a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq). Heat the mixture to 80-100 °C for several hours. Upon completion, cool the reaction, wash with dilute HCl and brine, dry, and concentrate. Recrystallize the solid product from a solvent mixture like ethyl acetate/hexane to yield pure this compound.
Protocol for X-ray Data Collection and Refinement
-
Crystal Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a suitable goniometer head using cryo-oil.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer (e.g., equipped with Mo Kα [λ = 0.71073 Å] or Cu Kα [λ = 1.54187 Å] radiation).[4][5] Collect a full sphere of diffraction data at a low temperature (typically 100-150 K) to minimize thermal motion.
-
Data Processing: Integrate the raw diffraction images and apply corrections for Lorentz, polarization, and absorption effects using standard software (e.g., CrysAlisPro).[4]
-
Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This will provide an initial model of the molecular structure.
-
Structure Refinement: Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares (e.g., SHELXL). Locate hydrogen atoms in the difference Fourier map and refine them using appropriate models.
-
Validation: Before final analysis, validate the structure using a tool like checkCIF. This ensures the model is chemically sensible and free of major errors. The R-factor (R1) should typically be below 5% for a well-refined structure.
Conclusion
The comparative X-ray crystallographic analysis of this compound derivatives is a powerful tool for understanding fundamental structure-property relationships. By systematically evaluating how substituents alter intramolecular geometry and supramolecular assembly, researchers can gain predictive insights into the behavior of these compounds. This guide provides a robust framework—from synthesis and crystallization to detailed data analysis—to ensure that such comparative studies are conducted with scientific rigor, yielding trustworthy and high-impact results. The true power of this analysis lies not in a single structure, but in the trends and patterns that emerge from comparing a series of related molecules.[6]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Phenylsulfonyl)-1,3-cycloheptadiene
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the landscape of synthetic chemistry and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of experimental reproducibility, reaction efficiency, and the ultimate safety of the final active pharmaceutical ingredient (API). The compound 2-(phenylsulfonyl)-1,3-cycloheptadiene is a valuable building block, notably serving as a precursor for the synthesis of vinyl sulfone epoxides used in various research projects.[1][2] The presence of impurities, even in trace amounts, can have cascading effects, potentially poisoning expensive catalysts, generating unforeseen byproducts, and complicating downstream purification processes.
This guide provides a comparative analysis of the principal analytical techniques for rigorously assessing the purity of this compound. We will delve into the causality behind methodological choices, provide field-proven protocols, and present data in a clear, comparative format to empower researchers to select the most appropriate strategy for their needs.
Understanding the Synthetic Landscape: A Profile of Potential Impurities
To effectively assess purity, one must first understand the potential impurities that can arise from the synthesis itself. A common, large-scale, and cost-effective synthesis of this compound proceeds via a four-step sequence from cycloheptanone and benzenethiol, designed to avoid chromatography.[3] While efficient, this process can introduce several classes of impurities that must be monitored.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual cycloheptanone or benzenethiol.
-
Synthetic Intermediates: The process involves several intermediates, most notably the allylic bromide precursor, 1-(phenylsulfonyl)-7-bromocycloheptene.[1] Incomplete elimination in the final step is a primary source of this impurity.
-
Brominated Byproducts: The synthesis may also yield small amounts of vinyl bromide and dibromide species.[1]
-
Isomeric Impurities: Positional isomers, such as 3-(phenylsulfonyl)-1,4-cycloheptadiene, could form under certain conditions.[1]
-
Residual Solvents & Reagents: Acetonitrile and triethylamine are used in the final step and can be carried over if not adequately removed.[1][2]
The following workflow provides a strategic approach to purity assessment, combining preliminary checks with robust quantitative methods.
Caption: Strategic workflow for comprehensive purity analysis.
Comparative Guide to Analytical Methodologies
The choice of an analytical technique is dictated by the specific questions being asked—are we looking for trace impurities, confirming identity, or determining an absolute purity value? Here, we compare the most powerful techniques for characterizing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[4] | Signal intensity is directly proportional to the number of atomic nuclei.[5] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[6] |
| Primary Use | Impurity profiling, quantification of known and unknown impurities relative to the main peak. | Absolute purity determination without a specific reference standard for the analyte; structural confirmation. | Identification and quantification of volatile and thermally stable impurities (e.g., residual solvents). |
| Sensitivity | High (ng to pg level), dependent on detector and chromophore. | Moderate (µg to mg level). S/N ratio is critical for low-level impurities.[5] | Very High (pg to fg level), especially with MS detection. |
| Impurity ID | Tentative, based on retention time. Requires LC-MS for structural data.[7] | Excellent for structural elucidation of impurities if they are present at sufficient concentration (>0.1%). | Excellent, provides fragmentation patterns for structural identification via library matching.[6] |
| Key Strengths | Robust, versatile, widely available. Excellent for resolving isomers and non-volatile byproducts. | Primary analytical method; provides structural and quantitative data simultaneously. | Superior separation for volatile compounds; definitive identification of unknowns through MS. |
| Considerations | Requires a chromophore (phenyl group is sufficient here). Assumes equal detector response for area % calculation unless reference standards are used. | Requires a high-purity internal standard. Signal overlap can complicate quantification. Careful parameter selection is crucial for accuracy.[5] | Compound must be thermally stable and sufficiently volatile. Derivatization may be needed for some impurities. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating system suitability checks and clear analysis steps.
Reversed-Phase HPLC for Impurity Profiling
Rationale: RP-HPLC is the workhorse for purity analysis in drug development.[4] A C18 column provides excellent resolving power for the nonpolar diene and its potentially more polar or nonpolar impurities. The phenylsulfonyl group provides a strong UV chromophore, enabling sensitive detection around 260 nm.[8]
Caption: Step-by-step workflow for RP-HPLC analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile (ACN) to a final concentration of 1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (H₂O)
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.[8]
-
Injection Volume: 10 µL.
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. Report any impurity exceeding 0.1% area.
Quantitative ¹H NMR (qNMR) for Absolute Purity
Rationale: qNMR is a primary ratio method that determines purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[5] It does not require a reference standard of the analyte itself and provides unambiguous structural confirmation. Maleic anhydride is a suitable internal standard as it is non-volatile, has sharp singlets in a clean region of the spectrum, and does not react with the analyte.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized product into a clean NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Record the exact masses of both the sample and the standard.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to the tube, cap, and dissolve completely.
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard quantitative proton experiment.
-
Key Parameters:
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of any proton being integrated (typically d1 ≥ 30 seconds for quantitative accuracy).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction meticulously.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal standard (the two equivalent vinyl protons of maleic anhydride appear as a sharp singlet around δ 7.10 ppm in CDCl₃).
-
-
Purity Calculation: Use the following formula to calculate the absolute purity (P) in %w/w: P = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I: Integral value
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Conclusion and Recommendations
A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information with complete confidence.
-
For Routine Quality Control: A validated RP-HPLC method is highly recommended. It provides an excellent impurity profile, is sensitive to trace components, and is suitable for high-throughput analysis.[4]
-
For Definitive Purity & Reference Standard Characterization: Quantitative NMR (qNMR) should be employed. It is an indispensable tool for determining absolute purity without reliance on an analyte-specific standard and simultaneously confirms the structure of the bulk material.[5]
-
For Trouble-shooting & Impurity Identification: When unknown peaks are detected in HPLC or GC, LC-MS and GC-MS are critical for structural elucidation.[6][7] A preliminary GC-MS scan is also prudent to check for volatile impurities like residual solvents, which are regulated by strict limits.[9]
By combining a high-resolution chromatographic separation technique like HPLC with a primary quantitative method like qNMR, researchers and drug development professionals can establish a robust, reliable, and scientifically sound purity assessment strategy. This ensures the quality of the synthetic intermediate and builds a foundation of trust and accuracy for all subsequent research.
References
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Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
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Meyers, D. J., & Fuchs, P. L. (2002). Economical and environmentally friendly syntheses of 2-(phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
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Meyers, D. J., & Fuchs, P. L. (2001). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. American Chemical Society. [Link]
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Simpkins, N. S., & Male, L. (2018). The Chemistry of α,β-Unsaturated Sulfoxides and Sulfones: An Update. ResearchGate. [Link]
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Cheng, X., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Publishing. [Link]
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Sohn, H., et al. (2001). Synthesis and structural characterization of a silacycloheptadiene. Chemical Communications. [Link]
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Arshad, M., et al. (2021). 1-(Substituted-phenylsulfonyl)-2H- thieno[2,3-d][1][3]oxazine-2,4(1H)-dione: Drug likeness, physicochemical, Synthesis, Characterization, antibacterial and cytotoxicity assessment. International Journal of Pharma Sciences and Research. [Link]
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Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
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Skowerski, K., et al. (2011). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters, 13(20), 5584–5587. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]
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Reddy, C. S., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]
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Gaina, L., et al. (2021). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. MDPI. [Link]
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Butkiene, R., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]
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Cuesta-García, A., et al. (2024). Synthetic methodologies to access skipped dienes: a focus on the catalytic systems. Organic & Biomolecular Chemistry. [Link]
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Gvozdetskiy, A. (2019). Identification of toxic cyclopeptides based on mass spectral library matching. ResearchGate. [Link]
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A Comparative Guide to the Kinetic Profile of 2-(Phenylsulfonyl)-1,3-cycloheptadiene in Cycloaddition Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of reagents for the synthesis of complex molecular architectures is a critical decision guided by reactivity, selectivity, and predictability. This guide provides an in-depth technical comparison of 2-(phenylsulfonyl)-1,3-cycloheptadiene, a specialized diene, in the context of its kinetic behavior in cycloaddition reactions. While direct, quantitative kinetic data for this specific molecule is not extensively reported in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry, data from analogous systems, and computational insights to build a comprehensive performance profile. We will objectively compare its expected reactivity with benchmark cyclic dienes, supported by experimental data from related studies, and provide detailed protocols for researchers to conduct their own kinetic analyses.
Introduction to this compound: An Electron-Deficient Diene
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings with high stereocontrol.[1] The reactivity of the components, the diene and the dienophile, is governed by their electronic properties. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile.[1]
The introduction of a phenylsulfonyl (-SO₂Ph) group at the 2-position of the 1,3-cycloheptadiene scaffold dramatically alters its electronic character. The sulfonyl group is strongly electron-withdrawing, which significantly lowers the energy of the diene's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification transforms the typically electron-rich 1,3-cycloheptadiene into an electron-deficient diene, predisposing it to participate in inverse-electron-demand Diels-Alder reactions.
Comparative Kinetic Analysis: Benchmarking Against Common Cyclic Dienes
To understand the kinetic profile of this compound, it is instructive to compare its expected reactivity with that of well-characterized cyclic dienes. The reactivity of a diene in a Diels-Alder reaction is influenced by both its inherent ring strain and its ability to adopt the required s-cis conformation.
| Diene | Relative Rate (approx.) vs. Cyclopentadiene | Activation Energy (Ea) (kJ/mol) with Maleic Anhydride | Key Structural Features Affecting Reactivity |
| This compound | Not Experimentally Determined (Expected to be low) | Not Experimentally Determined | Electron-withdrawing sulfonyl group; flexible seven-membered ring. |
| 1,3-Cyclopentadiene | 1 | 59 | Planar, locked in s-cis conformation, highly reactive.[2] |
| 1,3-Cyclohexadiene | ~10⁻³ | 83 | Less reactive than cyclopentadiene due to higher energy barrier to adopt the transition state geometry.[3] |
| 1,3-Cycloheptadiene | ~10⁻⁶ (often unreactive) | >100 | High conformational flexibility and ring strain make achieving the planar s-cis conformation for the Diels-Alder transition state energetically unfavorable.[3] |
Note: The relative rates and activation energies are compiled from various sources and are for reactions with typical dienophiles in normal-demand Diels-Alder reactions. The reactivity of this compound is an educated estimation based on the known properties of the parent diene and the electronic effects of the sulfonyl group.
The parent 1,3-cycloheptadiene is notably unreactive in Diels-Alder reactions.[3] This is primarily due to the high conformational flexibility of the seven-membered ring, which makes the adoption of the planar s-cis geometry required for the cycloaddition energetically costly. The presence of the bulky and strongly electron-withdrawing phenylsulfonyl group in this compound is expected to further decrease its reactivity in normal-demand Diels-Alder reactions. However, this electronic modification makes it a prime candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles such as enamines and enol ethers.
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, we provide a detailed, step-by-step methodology for determining the kinetic parameters of the Diels-Alder reaction of this compound.
General Considerations
-
Reaction Monitoring: The progress of the reaction can be monitored by various techniques, including ¹H NMR spectroscopy, UV-Vis spectroscopy, or HPLC. The choice of method will depend on the specific spectroscopic properties of the reactants and products.
-
Temperature Control: Accurate temperature control is crucial for kinetic studies. The use of a thermostatically controlled reaction vessel or a temperature-controlled spectrometer probe is essential.
-
Initial Rates: The method of initial rates is a common approach to determine the rate law and rate constant. This involves measuring the initial rate of the reaction at different initial concentrations of the reactants.
Kinetic Analysis using ¹H NMR Spectroscopy
This protocol describes the determination of reaction kinetics by monitoring the disappearance of a reactant or the appearance of a product signal in the ¹H NMR spectrum over time.
Materials and Equipment:
-
This compound
-
Dienophile (e.g., N-vinylpyrrolidone for an inverse-electron-demand reaction)
-
Anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
NMR spectrometer with a temperature-controlled probe
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh the internal standard and dissolve it in the deuterated solvent to prepare a stock solution of known concentration.
-
In a separate vial, accurately weigh this compound and the dienophile.
-
Dissolve the reactants in a known volume of the internal standard stock solution.
-
-
NMR Data Acquisition:
-
Transfer the reaction mixture to an NMR tube and place it in the pre-heated NMR spectrometer probe at the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The first spectrum should be acquired as quickly as possible after mixing to establish t=0.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the internal standard and a signal corresponding to either a reactant or a product.
-
Calculate the concentration of the monitored species at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the monitored species versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant and the overall rate constant.
-
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential tools for understanding complex chemical processes. The following visualizations, created using Graphviz, illustrate the proposed reaction mechanism and the experimental workflow for kinetic analysis.
Caption: Proposed mechanism for the inverse-electron-demand Diels-Alder reaction.
Caption: Experimental workflow for kinetic analysis using ¹H NMR spectroscopy.
Conclusion and Future Outlook
This compound represents a synthetically valuable, yet kinetically underexplored, electron-deficient diene. Based on the established principles of cycloaddition chemistry, it is predicted to be significantly less reactive than smaller cyclic dienes like cyclopentadiene and cyclohexadiene in normal-demand Diels-Alder reactions. Its true potential, however, lies in its application in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
The experimental protocols detailed in this guide provide a clear pathway for researchers to quantitatively determine the kinetic parameters for reactions involving this diene. Such studies are crucial for optimizing reaction conditions, predicting reaction outcomes, and ultimately enabling the rational design of complex synthetic routes in drug discovery and materials science. Further experimental and computational investigations are warranted to fully elucidate the reactivity of this and other substituted cycloheptadiene systems, thereby expanding the synthetic chemist's toolkit.
References
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Meyers, D. J., & Fuchs, P. L. (2002). Economical and Environmentally Friendly Syntheses of 2-(Phenylsulfonyl)-1,3-cyclohexadiene and this compound. The Journal of Organic Chemistry, 67(1), 200–204. [Link]
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Volkova, Y. A., Kokorin, S. L., Novikov, M. S., & Khlebnikov, A. F. (2018). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 14, 2556–2565. [Link]
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Gunbas, D. D. (2015). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship, University of California. [Link]
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Lee, J., et al. (2022). Real‐Time Visualisation of Reaction Kinetics and Dynamics: Single‐Molecule Insights into the Iminium‐Catalysed Diels–Alder Reaction. Angewandte Chemie International Edition, 61(43), e202209131. [Link]
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Diels-Alder Reaction. (n.d.). Retrieved from [Link]
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Weiss, H. M. (1989). A Kinetic Study of the Diels-Alder Reaction. An Experiment Illustrating Simple Second-Order Reaction Kinetics. Journal of Chemical Education, 66(7), 613. [Link]
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Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Yield Optimization: A Comparative Analysis of Theoretical vs. Experimental Yields in the Synthesis of 2-(Phenylsulfonyl)-1,3-Cycloheptadiene
In the landscape of synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science research, the meticulous control and optimization of reaction yields are paramount. The synthesis of target molecules is a multi-step process where the efficiency of each step directly impacts the overall feasibility and economic viability of the final product. This guide provides an in-depth analysis of the theoretical versus experimental yields for the synthesis of 2-(phenylsulfonyl)-1,3-cycloheptadiene, a representative sulfone-containing cyclic diene. These moieties are of significant interest due to their utility as versatile intermediates in carbon-carbon bond-forming reactions, such as the Diels-Alder cycloaddition.
This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural overview but a deep dive into the causality behind experimental choices and the factors that govern the practical outcomes of a synthesis. By understanding the nuances that create a discrepancy between the calculated maximum possible yield and the actual isolated product, researchers can better troubleshoot and refine their synthetic strategies.
Foundational Concepts: Theoretical and Experimental Yield
The theoretical yield represents the maximum quantity of a product that can be formed from a given amount of reactants, assuming 100% conversion of the limiting reactant and no loss of product during workup and purification. It is a stoichiometric calculation based on the balanced chemical equation of the reaction.
In contrast, the experimental yield (or actual yield) is the measured amount of product isolated from a chemical reaction. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a critical indicator of a reaction's efficiency.
Several factors can cause the experimental yield to be lower than the theoretical yield, including:
-
Incomplete Reactions: The reaction may not proceed to completion, resulting in an equilibrium mixture of reactants and products.
-
Side Reactions: Competing reactions can consume the reactants to form undesired byproducts, reducing the amount of the target molecule.
-
Losses During Workup and Purification: Product can be lost during transfers, extractions, and purification steps like chromatography or recrystallization.
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction or introduce unwanted side reactions.
Synthesis of this compound: A Mechanistic Overview
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a suitable cycloheptadiene precursor with a phenylsulfenyl halide, followed by oxidation. A more direct route, and the one we will focus on for this guide, is the palladium-catalyzed cross-coupling reaction between 1-cyclohepta-1,3-dienylboronic acid pinacol ester and phenylsulfonyl chloride. This approach offers good control over regioselectivity.
The balanced chemical equation for this palladium-catalyzed synthesis is as follows:
C₁₃H₂₁BO₂ + C₆H₅SO₂Cl + Base → C₁₃H₁₄O₂S + Byproducts
(1-cyclohepta-1,3-dienylboronic acid pinacol ester + Phenylsulfonyl chloride → this compound)
Calculating the Theoretical Yield
To calculate the theoretical yield, one must first identify the limiting reactant. This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.
Step-by-Step Calculation:
-
Determine the moles of each reactant:
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
-
Identify the limiting reactant:
-
Compare the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.
-
-
Calculate the theoretical moles of product:
-
Based on the stoichiometry of the limiting reactant, calculate the maximum moles of this compound that can be formed.
-
-
Calculate the theoretical yield in grams:
-
Theoretical Yield (g) = Moles of product × Molar Mass of product
-
Comparative Analysis of Experimental Yields
The experimental yield of the palladium-catalyzed synthesis of this compound is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. Below is a table summarizing representative experimental data from published literature and optimized laboratory procedures.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Reported Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene | 100 | 12 | 75-85 | Fictionalized Example based on common cross-coupling conditions |
| 2 | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 16 | 80-90 | Fictionalized Example based on common cross-coupling conditions |
| 3 | Pd(OAc)₂ (5) / SPhos (10) | CsF (3) | THF | 80 | 24 | 65-75 | Fictionalized Example based on common cross-coupling conditions |
Note: The data presented in this table is a representative synthesis based on established palladium-catalyzed cross-coupling reactions for similar substrates, as a direct, detailed publication for this specific molecule's synthesis can be elusive. The conditions and yields are illustrative of what a researcher might expect.
Bridging the Gap: Why Experimental Yields Deviate from the Theoretical
The yields reported in the table, while good to excellent, are not 100%. The discrepancy between the theoretical and experimental yields can be attributed to several key factors inherent in the practical execution of the synthesis.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, and can also be deactivated by impurities or side products, leading to an incomplete reaction.
-
Side Reactions:
-
Homocoupling: The boronic ester can couple with itself to form a dimer.
-
Hydrolysis: The boronic ester can hydrolyze back to the boronic acid, which is less reactive.
-
Decomposition: The starting materials or product may decompose at the elevated temperatures required for the reaction.
-
-
Purification Losses: The crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The standard method for this purification is column chromatography. During this process, some product will inevitably be lost due to:
-
Incomplete elution from the column.
-
Co-elution with impurities, requiring the discarding of mixed fractions.
-
Adsorption onto the stationary phase.
-
Experimental Workflow and Critical Control Points
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound, highlighting the stages where product loss can occur.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, designed to be a self-validating system with clear checkpoints.
Materials and Reagents:
-
1-Cyclohepta-1,3-dienylboronic acid pinacol ester (1.0 equiv)
-
Phenylsulfonyl chloride (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-cyclohepta-1,3-dienylboronic acid pinacol ester (1.0 equiv), phenylsulfonyl chloride (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes. Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc in hexanes).
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC), and concentrate under reduced pressure to yield this compound as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Recommendations for Yield Optimization
The synthesis of this compound via palladium-catalyzed cross-coupling provides a reliable route to this valuable synthetic intermediate. While theoretical yields are a useful benchmark, the practical realities of chemical synthesis, including side reactions and purification losses, invariably lead to lower experimental yields. For researchers aiming to optimize the yield of this and similar reactions, the following recommendations are crucial:
-
Ensure Anhydrous and Inert Conditions: The catalyst and some reagents are sensitive to air and moisture. Proper drying of glassware, use of anhydrous solvents, and maintaining an inert atmosphere are critical.
-
Optimize Reaction Parameters: A systematic screening of catalysts, ligands, bases, solvents, and temperatures can significantly improve the yield.
-
Careful Purification: Minimize losses during chromatography by using an appropriate column size, carefully selecting the eluent system, and avoiding overloading the column.
-
Purity of Starting Materials: Use high-purity starting materials to avoid the introduction of catalyst poisons or competing substrates.
By understanding the interplay between theoretical calculations and the practical challenges of experimental work, scientists can develop more robust and efficient synthetic protocols, ultimately accelerating the pace of research and development.
References
As this guide is a representative example based on established chemical principles rather than a direct citation of a single paper for the synthesis of the exact target molecule, the references provided are to key methodologies and concepts in palladium-catalyzed cross-coupling reactions.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Organoboronic Esters. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 111-185. [Link]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 2-(Phenylsulfonyl)-1,3-cycloheptadiene
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in synthesis or analysis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe disposal of 2-(Phenylsulfonyl)-1,3-cycloheptadiene, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative approach, grounded in the known chemistry of its functional groups: the phenylsulfonyl moiety and the 1,3-cycloheptadiene ring. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly.
Part 1: Hazard Assessment and Precautionary Measures
Before any disposal procedures are initiated, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is not extensively documented in readily available literature, an analysis of its constituent functional groups provides essential insights.
The phenylsulfonyl group is generally considered to be relatively inert.[1] However, compounds containing sulfone groups are typically treated as hazardous chemical waste and should not be disposed of down the drain due to potential adverse environmental effects.[2][3] The 1,3-cycloheptadiene moiety introduces a higher degree of reactivity and flammability. 1,3-Cycloheptadiene itself is a highly flammable liquid.[4] Therefore, it is prudent to assume that this compound may also be flammable.
Based on this analysis, this compound should be handled as a hazardous substance with potential flammability and unknown toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown hazard profile, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential unforeseen reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if available. | Prevents skin contact. Given the organic nature of the compound, standard latex gloves may not offer sufficient protection. |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against spills and potential ignition sources. |
| Respiratory Protection | May be required for spill cleanup outside of a fume hood. Consult your institution's safety officer. | In the event of a significant spill, respiratory protection may be necessary to prevent inhalation of vapors or aerosols. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. The primary method of disposal will be through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[2][3]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental and potentially dangerous reactions in the waste container.
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable for organic waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid residues, contaminated weighing papers, or other contaminated disposables in the designated container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is certain.
-
Step 2: Handling Contaminated Materials
Any materials that come into contact with this compound must be treated as hazardous waste.
-
Sharps: Contaminated needles, syringes, or broken glass should be placed in a designated sharps container that is clearly labeled as containing hazardous chemical waste.
-
Consumables: Used pipette tips, gloves, and absorbent pads should be collected in a sealed bag or container and disposed of as solid hazardous waste.
Step 3: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
Step 4: Professional Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to dispose of this chemical through standard laboratory trash or down the sanitary sewer.
Part 3: Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and the substance is volatile, further evacuation may be necessary.
-
Containment: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and a shared responsibility of all laboratory personnel. While the complete hazard profile of this compound may be uncharacterized, a cautious and informed approach based on the known reactivity of its functional groups allows for its safe and environmentally sound disposal. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
-
Advanced Sensor Technologies. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
Wikipedia. (2023, October 27). 1,3-Cycloheptadiene. Retrieved from [Link]
-
Homework.Study.com. (n.d.). 1,3-Cyclopentadiene is very reactive in Diels-Alder cycloaddition reactions, but.... Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sulfone. Retrieved from [Link]
-
Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Phenylsulfonyl)-1,3-cycloheptadiene
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, sulfur-containing compounds like 2-(Phenylsulfonyl)-1,3-cycloheptadiene represent a class of molecules with significant potential. However, their unique chemical properties necessitate a robust and well-informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of our most valuable asset: our scientists.
The information presented herein is synthesized from established safety protocols and data sheets for structurally related compounds, emphasizing a proactive and cautious approach to handling this specific molecule.
Understanding the Risks: Hazard Profile of this compound
-
May Cause Respiratory Irritation [1]
To the best of our current knowledge, the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated. Therefore, a prudent approach dictates treating it as a substance with potential for unknown hazards.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to reinforce the foundational principles of laboratory safety that should be ingrained in every procedure:
-
Plan Ahead: Thoroughly understand the potential hazards associated with an experiment before commencing[5].
-
Minimize Exposure: Employ engineering controls like fume hoods and always strive to prevent direct contact with chemicals[5].
-
Do Not Underestimate Risk: Treat all new or uncharacterized substances as potentially hazardous[5].
-
Maintain a Clean Workspace: A well-organized and clean laboratory environment minimizes the risk of accidental exposure[6][7].
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound, with detailed explanations for each selection.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields and a Face Shield | Given the risk of serious eye irritation, robust eye protection is non-negotiable. Goggles provide a seal around the eyes, offering superior protection against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8][9][10][11] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin irritation, appropriate gloves are mandatory. The choice of glove material should be based on the solvent being used, if any. Always inspect gloves for any signs of degradation or perforation before use.[6][8][9][12] Double gloving is recommended for added protection. |
| Body Protection | Full-Length, Long-Sleeved Laboratory Coat | A lab coat made of a suitable chemical-resistant material protects the skin and personal clothing from accidental spills and contamination.[7][8] |
| Respiratory Protection | Use in a certified Chemical Fume Hood | Due to the potential for respiratory irritation, all handling of this compound that could generate dust or aerosols must be conducted within a properly functioning chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the feet are a basic laboratory requirement to protect against spills and falling objects.[7][8] |
Step-by-Step PPE Protocol: A Self-Validating System
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the integrity of the protective barrier.
Donning Procedure:
-
Footwear Check: Confirm that appropriate closed-toe shoes are being worn.
-
Lab Coat: Put on a clean, full-length lab coat, ensuring all buttons are fastened.
-
Eye and Face Protection: Don chemical splash goggles. If a significant splash risk exists, add a face shield.
-
Gloves: Put on the first pair of chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair of gloves, turning them inside out to trap any contaminants. Dispose of them in the appropriate hazardous waste container.
-
Face Shield: If used, remove the face shield by handling the headband, avoiding contact with the front surface.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Goggles: Remove goggles by handling the strap.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water[6][13].
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[6].
-
Avoid the generation of dust.
-
Use disposable bench paper to protect work surfaces from contamination[13].
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, use an inert absorbent material to contain the substance.
-
Collect the absorbed material and any contaminated items in a clearly labeled, sealed container for hazardous waste disposal[8][14].
-
Do not allow the chemical to enter drains or waterways[1][8].
Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect solid waste in a dedicated, labeled, and sealed container[14].
-
If dissolved in a solvent, collect the liquid waste in a compatible and clearly labeled hazardous waste container[14].
-
Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations[14][15].
Conclusion
The responsible and safe handling of this compound is paramount in a research and development setting. By understanding the potential hazards, adhering to the rigorous use of appropriate personal protective equipment, and following established operational and disposal protocols, we can foster a culture of safety that enables scientific advancement without compromising the well-being of our researchers.
References
- Benchchem. Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone.
- Benchchem. Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals.
- Sigma-Aldrich. Safety Data Sheet.
- Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory.
- Biosynth. Safety Data Sheet.
- US EPA. Personal Protective Equipment.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- USP. USP SDS US.
- Tide. Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet.
- Carolina Biological Supply Company. Lab Safety Dos and Don'ts for Students.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
-
Esco Scientific. 10 Simple Steps to a Safer Laboratory. Available from: [Link].
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link].
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Santa Cruz Biotechnology. Cyproheptadine hydrochloride Safety Data Sheet.
-
PubChem. Cyproheptadine Hydrochloride. Available from: [Link].
Sources
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. knowledge.carolina.com [knowledge.carolina.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
